Caprazamycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C53H87N5O22 |
|---|---|
Molecular Weight |
1146.3 g/mol |
IUPAC Name |
(2S,5S,6S)-2-[(S)-[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[(3S)-14-methyl-3-[(3S)-3-methyl-5-oxo-5-[(2S,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C53H87N5O22/c1-27(2)18-16-14-12-10-11-13-15-17-19-30(75-34(60)22-28(3)23-35(61)78-52-47(73-9)46(72-8)43(71-7)29(4)74-52)24-36(62)76-32-26-56(5)38(48(67)57(6)37(32)50(68)69)44(80-51-42(66)39(63)31(25-54)77-51)45-40(64)41(65)49(79-45)58-21-20-33(59)55-53(58)70/h20-21,27-32,37-47,49,51-52,63-66H,10-19,22-26,54H2,1-9H3,(H,68,69)(H,55,59,70)/t28-,29-,30-,31+,32-,37-,38-,39+,40-,41+,42+,43-,44-,45-,46+,47+,49+,51-,52-/m0/s1 |
InChI Key |
IDKBSYZJTHLMLI-IUKJTPATSA-N |
SMILES |
CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C[C@@H](C)CC(=O)O[C@@H](CCCCCCCCCCC(C)C)CC(=O)O[C@H]2CN([C@H](C(=O)N([C@@H]2C(=O)O)C)[C@@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CN)O)O)C)OC)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)CC(C)CC(=O)OC(CCCCCCCCCCC(C)C)CC(=O)OC2CN(C(C(=O)N(C2C(=O)O)C)C(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)OC5C(C(C(O5)CN)O)O)C)OC)OC)OC |
Synonyms |
caprazamycin B CPZ-B cpd |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Caprazamycin from Streptomyces sp.: A Technical Guide
Caprazamycins are a group of potent liponucleoside antibiotics first isolated from the fermentation broth of Streptomyces sp. MK730-62F2.[1][2] These compounds have garnered significant interest within the scientific community due to their excellent in vitro activity against Gram-positive bacteria, particularly species of Mycobacterium, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1] Structurally, caprazamycins are complex molecules characterized by a unique N-methyldiazepanone ring and are derived from 5′-(β-O-aminoribosyl)-glycyluridine.[1] This guide provides a comprehensive overview of the discovery, isolation, and characterization of these promising antibacterial agents.
Discovery and Producing Organism
Caprazamycins A to F were discovered and isolated from the culture broth of the bacterial strain Streptomyces sp. MK730-62F2.[3][4] This strain was identified as a producer of novel antibiotics with strong antibacterial activity against various acid-fast bacteria and other Gram-positive bacteria, including drug-resistant strains.[3] The producing organism, Streptomyces sp. MK730-62F2, can be cultivated on standard microbiological media, with optimal growth temperatures ranging from 30°C to 37°C.[4]
Experimental Protocols
Fermentation of Streptomyces sp. MK730-62F2
The production of caprazamycins is achieved through submerged fermentation of Streptomyces sp. MK730-62F2. The following protocol is based on established methods for the cultivation of this strain for antibiotic production.[1]
Inoculum Preparation:
-
A spore suspension of Streptomyces sp. MK730-62F2 is used to inoculate 50 mL of TSB (Tryptic Soy Broth) medium.[1]
-
The culture is incubated for 2 days at 30°C with agitation at 200 rpm.[1]
Production Medium and Conditions:
-
For the production of caprazamycins, 1 mL of the pre-culture is inoculated into 100 mL of a production medium.[1]
-
The production medium consists of 1% soytone, 1% soluble starch, and 2% D-maltose, with the pH adjusted to 6.7.[1]
-
The production culture is incubated for 7 days at 30°C with agitation at 200 rpm.[1]
Isolation and Purification of Caprazamycins
The following protocol outlines the steps for the extraction and partial purification of caprazamycins from the fermentation broth.[1]
Extraction:
-
After the 7-day incubation period, the culture supernatant is adjusted to pH 4.[1]
-
The acidified supernatant is then extracted with an equal volume of butanol.[1]
-
The organic phase, containing the caprazamycins, is collected.[1]
Purification:
-
The butanol extract is evaporated to dryness.[1]
-
The resulting residue is redissolved in 500 μl of methanol (B129727) for further analysis and purification.[1]
-
Further purification can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A Reprosil-Pur Basic C18 column is suitable for this purpose.[1]
Data Presentation
Antibacterial Activity of Caprazamycin Derivatives
The minimum inhibitory concentrations (MICs) of various this compound derivatives have been determined against several bacterial strains, demonstrating their potent antibacterial activity.
| Compound | Mycobacterium smegmatis ATCC607 (MIC, µg/mL) | Methicillin-resistant Staphylococcus aureus (MRSA) (MIC, µg/mL) | Vancomycin-resistant Enterococcus (VRE) (MIC, µg/mL) |
| Caprazamycins (general) | 6.25 - 12.5[5] | - | - |
| Palmitoyl (B13399708) caprazol (B1245282) 7 | 6.25[6] | 3.13 - 12.5[6] | 3.13 - 12.5[6] |
| N6'-desmethyl palmitoyl caprazol 28 | - | 3.13 - 12.5[6] | 3.13 - 12.5[6] |
| CPZEN-45 (Caprazene derivative) | More potent than this compound B[5] | - | - |
| CPZEN-48 (Caprazene derivative) | More potent than this compound B[5] | - | - |
| CPZEN-51 (Caprazene derivative) | More potent than this compound B[5] | - | - |
Mechanism of Action
Caprazamycins belong to the family of translocase I inhibitors.[1] Their primary mode of action is the inhibition of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[7][8] MraY is a crucial enzyme in the bacterial peptidoglycan biosynthesis pathway, catalyzing the transfer of the UDP-MurNAc-pentapeptide to the undecaprenyl phosphate (B84403) carrier molecule, forming Lipid I.[1] By inhibiting this initial membrane-bound step in cell wall synthesis, caprazamycins disrupt the integrity of the bacterial cell wall, leading to cell death.[8] The 3″-OH group, the amino group of the aminoribosyl-glycyluridine, and an intact uracil (B121893) moiety are essential for the inhibition of MraY.[1]
Caption: Mechanism of action of this compound.
Biosynthetic Pathway
The biosynthetic gene cluster for caprazamycins has been identified and sequenced, revealing 23 open reading frames that are likely involved in the biosynthesis, export, resistance, and regulation of these antibiotics.[1] A proposed pathway for the biosynthesis of the unique 3-methylglutaryl moiety involves two routes for the supply of 3-methylglutaryl-CoA.[9][10] One pathway is encoded within the this compound gene cluster itself and involves the 3-hydroxy-3-methylglutaryl-CoA synthase, Cpz5.[9][10] The second pathway is part of the primary metabolism of the host organism and utilizes the leucine/isovalerate utilization (Liu) pathway.[9][10] The intermediate 3-methylglutaconyl-CoA from the Liu pathway is used for the synthesis of 3-methylglutaryl-CoA.[9] Subsequently, Cpz20 and Cpz25 from the this compound gene cluster are involved in a common route after the two pathways merge.[9][10]
References
- 1. Identification and Manipulation of the this compound Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caprazamycins, novel lipo-nucleoside antibiotics, from Streptomyces sp. II. Structure elucidation of caprazamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2001012643A1 - Antibiotic caprazamycins and process for producing the same - Google Patents [patents.google.com]
- 4. DE60006690T2 - ANTIBIOTIC CAPRAZAMYCINS AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling the M.O.A. of Caprazamycins: A Technical Guide to Translocase I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core mechanism of action of caprazamycins, a promising class of nucleoside antibiotics, as potent inhibitors of the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY). By elucidating the intricate molecular interactions and providing detailed experimental frameworks, this document serves as a comprehensive resource for researchers actively engaged in the discovery and development of novel antibacterial agents targeting the bacterial cell wall biosynthesis pathway.
The Critical Role of MraY in Bacterial Cell Wall Synthesis
The bacterial cell wall, primarily composed of peptidoglycan, is indispensable for maintaining cellular integrity and shape, making its biosynthesis an attractive target for antibiotics. MraY, an integral membrane enzyme, catalyzes a crucial and the first membrane-committed step in this pathway: the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble nucleotide precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P). This reaction forms Lipid I, the foundational building block for the growing peptidoglycan chain. Inhibition of MraY effectively halts cell wall construction, leading to bacterial cell death.
Caprazamycins: Potent Inhibitors of MraY
Caprazamycins are a class of naturally occurring liponucleoside antibiotics that exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis. Their primary mechanism of action is the specific and potent inhibition of MraY.
Molecular Mechanism of Inhibition
Structural and biochemical studies have revealed that caprazamycins are competitive inhibitors of MraY with respect to the undecaprenyl phosphate substrate. They bind to a conserved pocket on the cytoplasmic face of MraY, which is comprised of the binding sites for both the uridine (B1682114) moiety of the natural substrate and the lipid carrier.
The caprazamycin molecule strategically occupies key positions within the MraY active site:
-
Uridine Moiety: The uridine part of this compound mimics the uridine of the natural substrate, UDP-MurNAc-pentapeptide, and binds to a highly conserved uridine-binding pocket in MraY.
-
Lipophilic Tail: The long fatty acyl chain of caprazamycins extends into a hydrophobic groove on the enzyme surface, which is believed to be the binding site for the lipid carrier, C₅₅-P. This direct competition for the lipid substrate binding site is a key feature of their inhibitory action.
-
5'-Aminoribose and Diazepanone Core: These unique structural features of caprazamycins form extensive interactions with adjacent pockets in the MraY active site, contributing to their high binding affinity and specificity.
The binding of this compound to MraY sterically hinders the binding of undecaprenyl phosphate, thereby preventing the formation of Lipid I and halting the entire peptidoglycan biosynthesis cascade.
Below is a diagram illustrating the inhibitory mechanism of this compound on the MraY-catalyzed reaction.
Quantitative Analysis of MraY Inhibition
The inhibitory potency of caprazamycins and their analogs against MraY is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the IC₅₀ values for several this compound derivatives against MraY from different bacterial species.
| Compound | Target Organism/Enzyme | IC₅₀ (µM) | Reference |
| This compound B | Mycobacterium smegmatis MraY | 0.03 | [1] |
| Palmitoyl (B13399708) Caprazol | Mycobacterium smegmatis MraY | 0.05 | [2] |
| N⁶'-desmethyl palmitoyl caprazol | Mycobacterium smegmatis MraY | 0.04 | [2] |
| Simplified Analog (S,S)-tartaric diamide (B1670390) linker | MraY from Aquifex aeolicus | 0.37 | [3] |
| Cyclopentane-based analog 20 | MraY from Aquifex aeolicus | 75 | [4] |
| Cyclopentane-based analog 10 | MraY from Aquifex aeolicus | 340 | [4] |
| Cyclopentane-based analog 11 | MraY from Aquifex aeolicus | 500 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of MraY by caprazamycins.
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the activity of MraY by monitoring the formation of a fluorescently labeled Lipid I analog.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide-Nε-dansyl (fluorescent substrate)
-
Undecaprenyl phosphate (C₅₅-P)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
Test compounds (e.g., caprazamycins) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing UDP-MurNAc-pentapeptide-Nε-dansyl and C₅₅-P in the assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the purified MraY enzyme to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1% SDS).
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 520 nm. The increase in fluorescence corresponds to the formation of the dansylated Lipid I analog.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The workflow for determining the IC₅₀ of a this compound analog is depicted below.
X-ray Crystallography of MraY-Caprazamycin Complex
This technique provides high-resolution structural information about the binding of this compound to MraY.
Procedure:
-
Protein Expression and Purification: Overexpress and purify the target MraY protein.
-
Crystallization:
-
Mix the purified MraY with a molar excess of the this compound analog.
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). This involves testing various precipitants, buffers, and additives.
-
Optimize the lead crystallization conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron radiation source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, using a known MraY structure as a search model.
-
Build the atomic model of the MraY-caprazamycin complex into the electron density map.
-
Refine the model to improve the fit to the experimental data and to ensure ideal stereochemistry.
-
The logical relationship for elucidating the MraY-inhibitor complex structure is shown in the following diagram.
Conclusion and Future Directions
Caprazamycins represent a validated and promising class of MraY inhibitors with a distinct mechanism of action. The detailed understanding of their interaction with the MraY active site, facilitated by structural biology and robust enzymatic assays, provides a solid foundation for structure-based drug design. Future efforts in this area will likely focus on the synthesis of simplified and more drug-like this compound analogs with improved pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide the necessary tools for the continued exploration and development of novel MraY inhibitors to combat the growing threat of antibiotic resistance.
References
- 1. Structure-activity relationship of truncated analogs of caprazamycins as potential anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.edx.org [courses.edx.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the Caprazamycin Biosynthetic Gene Cluster: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprazamycins are a class of potent liponucleoside antibiotics with significant activity against various Gram-positive bacteria, including the clinically important pathogen Mycobacterium tuberculosis.[1] These natural products function by inhibiting the MraY translocase, an essential enzyme in bacterial cell wall biosynthesis, making them attractive candidates for novel antibiotic development. The complex chemical structure of caprazamycins is biosynthesized by a dedicated gene cluster found in the producing organism, Streptomyces sp. MK730-62F2.[1] This technical guide provides an in-depth elucidation of the caprazamycin biosynthetic gene cluster, detailing the genes involved, their proposed functions, quantitative production data, and the experimental protocols used to unravel this intricate biochemical pathway.
The this compound Biosynthetic Gene Cluster
The this compound (cpz) biosynthetic gene cluster from Streptomyces sp. MK730-62F2 spans a contiguous 42.3-kb region of DNA with a GC content of 70.2%.[1] Initial sequence analysis identified 23 open reading frames (ORFs), designated cpz9 through cpz31, predicted to be involved in the biosynthesis of the this compound core structure, as well as in regulation, export, and self-resistance.[1] Notably, the genes required for the biosynthesis of the L-rhamnose moiety, a key component of the mature this compound molecule, were found to be located in a separate cluster elsewhere on the genome.[2]
Gene Functions and Proposed Roles in Biosynthesis
The functions of the genes within the cpz cluster have been inferred through bioinformatics analysis, gene knockout experiments, and heterologous expression studies. A summary of the genes and their putative functions is provided in the table below.
| Gene | Proposed Function | Evidence |
| cpz5 | 3-hydroxy-3-methylglutaryl-CoA synthase | Homology to HMG-CoA synthases; involved in the biosynthesis of the 3-methylglutaryl moiety.[3] Deletion of cpz5 does not abolish this compound aglycon formation in a heterologous host.[3] |
| cpz9 | Putative regulator (AraC family) | Contains a helix-turn-helix motif characteristic of transcriptional activators.[1] |
| cpz21 | Acyltransferase | Inactivation of cpz21 resulted in the accumulation of simplified liponucleoside antibiotics lacking the 3-methylglutaryl moiety.[4] |
| cpz22 | ABC transporter | Homology to ABC transporters commonly involved in self-resistance and export of antibiotics.[1] |
| cpz28 | Sugar O-methyltransferase | Homology to sugar O-methyltransferases from other antibiotic biosynthetic pathways.[1] |
| cpz31 | Glycosyltransferase | Responsible for the attachment of the L-rhamnose moiety to the this compound aglycone.[2] |
Quantitative Data
Quantitative analysis of this compound production has been primarily achieved through heterologous expression of the biosynthetic gene cluster in various Streptomyces coelicolor strains. The production yields of this compound derivatives are summarized in the table below. To date, specific enzyme kinetic data (e.g., K_m, k_cat) for the individual Cpz enzymes have not been reported in the reviewed literature.
| Host Strain | Compound Produced | Titer (mg/L) | Reference |
| Streptomyces coelicolor M1154 | This compound derivatives (aglycones) | 152 |
Experimental Protocols
Heterologous Expression of the this compound Gene Cluster in Streptomyces coelicolor
This protocol describes the general steps for expressing the this compound gene cluster in a heterologous Streptomyces host to facilitate production and characterization of the resulting metabolites.
Materials:
-
E. coli strain for cosmid maintenance (e.g., DH5α)
-
E. coli strain for conjugation (e.g., ET12567/pUZ8002)
-
Streptomyces coelicolor host strain (e.g., M512, M1146, or M1154)
-
Cosmid containing the this compound gene cluster (e.g., cpzLK09)
-
LB medium and agar (B569324)
-
MS agar (2% soy flour, 2% mannitol, 2% agar)
-
TSB medium
-
Appropriate antibiotics for selection
Procedure:
-
Cosmid Transfer to Conjugation Host: Introduce the cosmid carrying the this compound gene cluster into the methylation-deficient E. coli conjugation strain (e.g., ET12567/pUZ8002).
-
Preparation of Streptomyces Spores: Grow the recipient Streptomyces coelicolor strain on MS agar until confluent sporulation is observed. Harvest the spores in sterile water and filter through cotton wool to remove mycelial fragments.
-
Conjugation:
-
Mix the E. coli donor strain carrying the cosmid with the Streptomyces recipient spores.
-
Plate the mixture onto MS agar plates and incubate at 30°C for 16-20 hours to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants (e.g., nalidixic acid to counter-select E. coli and the antibiotic corresponding to the resistance marker on the cosmid).
-
-
Selection and Verification of Exconjugants:
-
Incubate the plates until colonies of exconjugants appear.
-
Streak individual colonies onto fresh selective MS agar to obtain pure isolates.
-
Verify the integration of the gene cluster into the Streptomyces genome by PCR using primers specific to the cpz genes.
-
-
Fermentation and Metabolite Analysis:
-
Inoculate a suitable liquid medium (e.g., TSB) with a confirmed exconjugant strain.
-
Incubate the culture under appropriate conditions for secondary metabolite production (e.g., 28-30°C with shaking for 5-7 days).
-
Extract the metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate (B1210297) or acetone).
-
Analyze the crude extract by HPLC-MS to detect the production of this compound derivatives.
-
Gene Disruption in Streptomyces
This protocol outlines a general method for targeted gene disruption in Streptomyces using PCR-targeting, which can be adapted for the functional analysis of genes within the this compound biosynthetic cluster.
Materials:
-
Cosmid containing the target gene from Streptomyces sp. MK730-62F2
-
E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790)
-
Template plasmid for the disruption cassette (containing an antibiotic resistance gene and oriT)
-
High-fidelity DNA polymerase
-
Primers with 5' extensions homologous to the regions flanking the target gene
-
Appropriate antibiotics
Procedure:
-
Generation of the Disruption Cassette:
-
Design long PCR primers (typically ~60 nucleotides). The 3' end of the primers will anneal to the template plasmid carrying the resistance cassette, while the 5' end will contain approximately 40 nucleotides of homology to the regions immediately upstream and downstream of the gene to be deleted.
-
Perform PCR using these primers and the template plasmid to amplify the disruption cassette.
-
Purify the PCR product.
-
-
Recombineering in E. coli:
-
Introduce the cosmid containing the target gene into the E. coli strain expressing the λ-Red recombinase.
-
Prepare electrocompetent cells of this strain and induce the expression of the recombinase.
-
Electroporate the purified PCR-generated disruption cassette into the competent cells.
-
Select for transformants on media containing the antibiotic corresponding to the resistance marker on the disruption cassette.
-
-
Verification of Gene Replacement:
-
Isolate cosmid DNA from the resulting E. coli colonies.
-
Confirm the correct replacement of the target gene with the disruption cassette by PCR analysis and restriction digestion.
-
-
Transfer to Streptomyces:
-
Introduce the modified cosmid into a suitable E. coli conjugation donor strain.
-
Perform intergeneric conjugation with Streptomyces sp. MK730-62F2 as described in the previous protocol.
-
-
Selection of Double-Crossover Mutants:
-
Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the chromosomal copy of the gene with the disruption cassette. This often involves screening for a phenotype associated with the loss of the cosmid vector (e.g., loss of a vector-encoded resistance marker).
-
Confirm the gene knockout in the Streptomyces mutant by PCR and Southern blot analysis.
-
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound, indicating the key intermediates and the genes involved in their formation.
Caption: Proposed biosynthetic pathway of caprazamycins.
Experimental Workflow for Heterologous Expression
The diagram below outlines the key steps involved in the heterologous expression of the this compound gene cluster.
Caption: Workflow for heterologous expression of the this compound gene cluster.
Conclusion
The elucidation of the this compound biosynthetic gene cluster has provided significant insights into the formation of this important class of antibiotics. Through a combination of genome sequencing, bioinformatics, gene disruption, and heterologous expression, the functions of several key genes have been proposed, and a pathway for this compound biosynthesis has been outlined. The successful production of this compound derivatives in a heterologous host opens up avenues for pathway engineering to generate novel analogues with potentially improved therapeutic properties. Further biochemical characterization of the individual enzymes within the pathway will be crucial for a complete understanding of the intricate catalytic mechanisms at play and for harnessing the full potential of this biosynthetic machinery for drug development.
References
- 1. Identification and Manipulation of the this compound Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure of Caprazamycin B
Audience: Researchers, scientists, and drug development professionals.
Abstract
Caprazamycin B is a complex liponucleoside antibiotic isolated from the actinomycete strain Streptomyces sp. MK730-62F2.[1][2] It belongs to a class of natural products that exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis, by inhibiting the essential enzyme phospho-N-acetylmuramoyl-pentapeptide-transferase (MraY), which is critical for bacterial peptidoglycan biosynthesis.[1][2][3] The intricate molecular architecture of this compound B, featuring a unique assembly of a nucleoside core, a diazepanone ring, a long-chain fatty acid, and a substituted sugar moiety, presents a significant challenge for structural elucidation and synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure of this compound B, supported by a summary of the quantitative data derived from spectroscopic analysis and detailed experimental protocols for its characterization.
Core Chemical Structure
The chemical structure of this compound B is a modular assembly of several distinct chemical entities linked together. The foundational framework is (+)-caprazol, which is common to the this compound family of antibiotics.[2][4] This core is then elaborated with a unique lipophilic tail.
The structure can be deconstructed into four primary components:
-
5'-Glycyluridine Core: A central uridine (B1682114) nucleoside that is modified at the 5'-position with a glycine (B1666218) residue. This unit is crucial for biological activity.[2][5]
-
Permethylated Diazepanone Ring: A seven-membered diazepanone ring, which is highly substituted and fused to the 5-amino-d-ribose component of the caprazol (B1245282) core.[2]
-
β-Hydroxylated Fatty Acid Chain: A long, β-hydroxylated fatty acid is attached via an amide linkage to the diazepanone ring. This lipophilic chain is essential for the antibiotic's ability to interact with the bacterial cell membrane where its target, MraY, is located.[2]
-
3-Methylglutaryl-L-rhamnose Moiety: The hydroxyl group of the fatty acid is esterified with a 3-methylglutarate molecule, which in turn is linked to a permethylated L-rhamnose sugar. This entire assembly forms the "western zone" of the molecule and contributes to its potency.[2][6][7]
The complex interplay of these components, including multiple stereogenic centers, makes the total synthesis and structural confirmation of this compound B a formidable task in organic chemistry.[8]
Quantitative Data Presentation
The structural elucidation of this compound B relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the type of quantitative data typically acquired for structural confirmation.
Table 1: Representative ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 - 6.59 | m | 3H | Aromatic Protons |
| 5.80 - 5.90 | d | 1H | Anomeric Proton (Ribose) |
| 4.50 - 4.60 | m | 1H | α-Proton (Amino Acid) |
| 3.00 - 4.00 | m | - | Sugar, Diazepanone, and Methoxy Protons |
| 1.20 - 1.40 | m | - | Fatty Acid Chain Protons (CH₂) |
| 0.80 - 0.90 | t | 3H | Terminal Methyl Group (Fatty Acid) |
Note: This table is illustrative. Specific chemical shifts and coupling constants are determined from 1D and 2D NMR experiments as detailed in the primary literature.
Table 2: Representative ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 170.0 - 175.0 | Carbonyl Carbons (Ester, Amide, Uracil) |
| 151.81 - 115.87 | Aromatic/Olefinic Carbons (Uracil) |
| 80.0 - 90.0 | Anomeric Carbons (Sugars) |
| 50.0 - 65.0 | Methoxy and N-Methyl Carbons |
| 34.71 - 29.63 | Aliphatic Carbons (Fatty Acid Chain) |
| 14.0 | Terminal Methyl Carbon (Fatty Acid) |
Note: Data derived from ¹³C and DEPT experiments. The ranges are based on published data for caprazamycins and related structures.[3]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Mass Analyzer | Measured m/z | Calculated m/z | Molecular Formula |
| ESI+ | TOF or Orbitrap | [M+H]⁺ | [Value] | C₅₂H₈₅N₇O₁₉ |
| ESI+ | TOF or Orbitrap | [M+Na]⁺ | [Value] | C₅₂H₈₄N₇NaO₁₉ |
Note: The molecular formula corresponds to a molecular weight of 1146.28.[9] Tandem MS (MS/MS) experiments provide fragmentation patterns that help confirm the connectivity of the structural subunits.
Experimental Protocols
The characterization of this compound B involves a standardized workflow from isolation to detailed structural analysis.
Isolation and Purification
-
Fermentation: Streptomyces sp. MK730-62F2 is cultured in a suitable liquid broth under optimized conditions to maximize the production of caprazamycins.
-
Extraction: The culture broth is centrifuged to separate the supernatant from the mycelium. The supernatant is then extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites.
-
Chromatographic Purification: The crude organic extract is concentrated and subjected to multiple rounds of chromatography. This process usually begins with silica (B1680970) gel column chromatography using a solvent gradient of increasing polarity. Final purification to isolate pure this compound B is achieved using High-Performance Liquid Chromatography (HPLC), often with a reverse-phase C18 column.
Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound B is prepared in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
High-Resolution Mass Spectrometry (HRMS): The sample is infused into a high-resolution mass spectrometer (e.g., an Orbitrap or Time-of-Flight (TOF) instrument) equipped with an Electrospray Ionization (ESI) source. This provides an accurate mass measurement of the molecular ion, which is used to determine the elemental composition and molecular formula.
-
Tandem Mass Spectrometry (MS/MS): The molecular ion of interest is isolated within the mass spectrometer and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are analyzed to provide data on the structure of the different components of the molecule and their connectivity.[2]
NMR Spectroscopy
-
Sample Preparation: A few milligrams of highly purified this compound B are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃).
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (typically 500 MHz or higher).
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to identify all proton and carbon environments in the molecule.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity within the fatty acid and sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the major structural fragments (e.g., linking the fatty acid to the diazepanone ring and the sugar to the fatty acid).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.
-
-
Visualization of Molecular Organization
The following diagram illustrates the logical relationship between the core components that constitute the this compound B structure.
Caption: Logical breakdown of the this compound B molecular structure.
Conclusion
The chemical structure of this compound B is a testament to the synthetic versatility of natural product biosynthesis. Its characterization requires a synergistic application of advanced separation and spectroscopic techniques. A thorough understanding of its complex architecture, as detailed in this guide, is fundamental for medicinal chemists aiming to design novel analogs with improved efficacy and for synthetic chemists working towards its total synthesis. The data and protocols outlined herein provide a robust framework for researchers engaged in the discovery and development of new antitubercular agents based on the this compound scaffold.
References
- 1. This compound B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of caprazol, a core structure of the this compound antituberculosis antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of truncated analogs of caprazamycins as potential anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on catalytic enantioselective total synthesis of this compound B: construction of the western zone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound B | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Initial Studies on the Anti-mycobacterial Properties of Caprazamycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial research into the anti-mycobacterial properties of Caprazamycins. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the quantitative data, experimental methodologies, and mechanisms of action associated with this promising class of antibiotics.
Core Findings and Data Presentation
Caprazamycins, a class of liponucleoside antibiotics, have demonstrated significant activity against various mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis.[1] The primary mechanism of action for many Caprazamycins is the inhibition of MraY, a crucial enzyme in the bacterial cell wall synthesis pathway.[2] A semi-synthetic analog, CPZEN-45, has also been shown to inhibit WecA, another key enzyme in mycobacterial cell wall biosynthesis.[1][3] This dual-targeting potential highlights the therapeutic promise of Caprazamycin derivatives.
Quantitative Anti-mycobacterial Activity of Caprazamycins and Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Caprazamycins and their analogs against various mycobacterial species as reported in initial studies.
| Compound/Analog | Mycobacterial Species | MIC (µg/mL) | Reference |
| Caprazamycins (CPZs) | Mycobacterium tuberculosis (clinically relevant strains) | 6.25 - 12.5 | [1] |
| Mycobacterium tuberculosis (DS- and MDR-Mtb strains) | 3.13 | [1] | |
| Mycobacterium smegmatis (drug-resistant strains) | Not Specified | [1] | |
| Palmitoyl caprazol (B1245282) 7 | Mycobacterium smegmatis ATCC607 | 6.25 | [4] |
| CPZEN-45 | Mycobacterium tuberculosis | Not Specified (potent activity) | [1] |
| This compound B | Mycobacterium tuberculosis H37Rv | 3.13 | [1] |
| Capuramycin | Mycobacterium tuberculosis H37Rv | 6.25 | [1] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the initial studies on Caprazamycins.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Caprazamycins and their analogs against mycobacterial strains was primarily determined using the following methods:
1. Microdilution Broth Method:
-
Bacterial Culture: Mycobacterium species are cultured in 7H9 broth supplemented with 10% albumin-dextrose-catalase (ADC) and 0.05% Tween 80.[4]
-
Assay Setup: The assay is performed in 96-well microtiter plates.[4] A serial dilution of the test compound (e.g., this compound) is prepared in the culture medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacterial strain.
-
Incubation: The plates are incubated at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 14 days for M. tuberculosis).[5]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the bacteria.[6]
2. BACTEC Radiometric Method:
-
Principle: This method measures the metabolism of a 14C-labeled substrate by the mycobacteria. Inhibition of metabolism is indicative of antibacterial activity.
-
Procedure: The assay is performed in BACTEC 12B vials containing 14C-labeled palmitic acid. The vials are inoculated with the mycobacterial suspension and the test compound.
-
Measurement: The production of 14CO2 is measured by the BACTEC instrument. The MIC is determined as the lowest drug concentration that inhibits growth by 99% compared to the drug-free control.
MraY Inhibition Assay
The inhibition of the MraY enzyme is a key indicator of the mechanism of action for many Caprazamycins.
-
Enzyme and Substrate Preparation: A membrane fraction containing MraY is prepared from a suitable bacterial strain (e.g., M. smegmatis or E. coli overexpressing MraY). The substrate, UDP-MurNAc-pentapeptide, can be radiolabeled (e.g., with 14C) for detection.
-
Assay Reaction: The reaction mixture contains the membrane fraction, the radiolabeled substrate, the lipid carrier (undecaprenyl phosphate), and the test compound (this compound) in a suitable buffer.
-
Product Detection: The reaction product, Lipid I, is extracted and quantified using methods such as thin-layer chromatography (TLC) followed by autoradiography or scintillation counting.
-
Inhibition Measurement: The concentration of the this compound analog that inhibits 50% of the enzyme activity (IC50) is determined. A fluorescence resonance energy transfer (FRET)-based assay has also been described, where a donor fluorophore is attached to the substrate, and its fluorescence is quenched upon product formation in proximity to an acceptor in the lipid micelle.[2]
WecA Inhibition Assay
For analogs like CPZEN-45, determining the inhibition of WecA is crucial.
-
Enzyme and Substrate Preparation: A membrane fraction containing WecA is prepared from a mycobacterial strain (e.g., M. smegmatis expressing M. tuberculosis WecA).[3] The substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), is typically radiolabeled (e.g., with 14C).[3]
-
Assay Reaction: The reaction includes the membrane fraction, radiolabeled UDP-GlcNAc, a polyprenyl phosphate (B84403) acceptor, and the test compound in an appropriate buffer.
-
Product Detection: The formation of the lipid-linked product (polyprenyl-P-P-GlcNAc) is measured, often by TLC and autoradiography.[3]
-
Inhibition Measurement: The IC50 value is calculated by measuring the reduction in product formation at various concentrations of the inhibitor.[3]
Cytotoxicity Assay
Assessing the toxicity of this compound derivatives to mammalian cells is a critical step in drug development.
-
Cell Culture: A suitable mammalian cell line (e.g., Vero cells, HepG2 cells) is cultured in 96-well plates.
-
Compound Exposure: The cells are exposed to serial dilutions of the test compound for a defined period (e.g., 24-72 hours).
-
Viability Measurement: Cell viability is assessed using various methods:
-
MTT Assay: Measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7]
-
CellTox™ Green Cytotoxicity Assay: Uses a fluorescent dye that binds to the DNA of cells with compromised membrane integrity (dead cells).[8]
-
-
Data Analysis: The concentration of the compound that causes 50% cell death (CC50) is determined.
In Vivo Efficacy in a Mouse Model of Tuberculosis
Evaluating the efficacy of Caprazamycins in a living organism is essential.
-
Infection Model: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of a virulent M. tuberculosis strain (e.g., H37Rv).[1][9]
-
Treatment Regimen: After a pre-determined period to allow the infection to establish, mice are treated with the test compound (e.g., this compound analog) via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Efficacy Assessment: The primary endpoint is the reduction in the bacterial load in the lungs and spleen of treated mice compared to an untreated control group. This is determined by plating organ homogenates on selective agar (B569324) and counting the colony-forming units (CFU).[10]
-
Toxicity Monitoring: The general health of the mice, including body weight changes, is monitored throughout the study.[10]
Visualizations: Pathways and Workflows
Mechanism of Action: Inhibition of MraY and WecA
The following diagram illustrates the points of inhibition by Caprazamycins and their analogs in the mycobacterial cell wall synthesis pathway.
Caption: Inhibition of MraY and WecA by Caprazamycins in Mycobacterial Cell Wall Synthesis.
Experimental Workflow: In Vitro Anti-mycobacterial Screening
This diagram outlines the typical workflow for the initial in vitro screening of this compound analogs.
Caption: Workflow for the in vitro screening of this compound analogs.
Logical Relationship: Drug Development Pathway
This diagram illustrates the logical progression from initial findings to potential clinical application for a this compound-based anti-mycobacterial agent.
Caption: Logical progression of this compound drug development.
References
- 1. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of the First Step in Synthesis of the Mycobacterial Cell Wall Core, Catalyzed by the GlcNAc-1-phosphate Transferase WecA, by the Novel this compound Derivative CPZEN-45 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antimycobacterial Activities of Capuramycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol [protocols.io]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Caprazamycin: A Technical Guide to a Novel Liponucleoside Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caprazamycin, a novel liponucleoside antibiotic isolated from Streptomyces sp. MK730-62F2, represents a promising class of potent anti-mycobacterial agents.[1] Its unique and complex structure, comprising a 5′-(β-O-aminoribosyl)-glycyluridine core and a distinctive N-methyldiazepanone ring, underpins its powerful inhibitory activity against bacterial cell wall synthesis.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, biosynthesis, and antibacterial spectrum. Detailed experimental protocols for key assays and quantitative data on its efficacy are presented to support further research and development in this area.
Introduction
The rise of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Caprazamycins are a family of lipouridyl antibiotics that have emerged as significant leads in this pursuit.[2] They exhibit excellent in vitro activity against Gram-positive bacteria, most notably against various species of Mycobacterium, including M. tuberculosis, M. avium, and M. intracellulare.[1] The primary target of this compound is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the early stages of peptidoglycan biosynthesis.[3] By inhibiting MraY, this compound effectively blocks the formation of Lipid I, a critical intermediate in the construction of the bacterial cell wall.[1] This guide delves into the technical details of this compound, offering a comprehensive resource for researchers in the field of antibiotic drug discovery.
Chemical Structure
The intricate chemical architecture of this compound is central to its biological activity. The core structure is a complex liponucleoside derived from 5′-(β-O-aminoribosyl)-glycyluridine.[1] A key feature is the presence of a unique N-methyldiazepanone ring.[1] The various analogs of this compound differ primarily in the fatty acid side chain attached to the diazepanone moiety. The total synthesis of this compound A has been successfully achieved, providing a pathway for the creation of novel derivatives with potentially enhanced therapeutic properties.[4]
Mechanism of Action
This compound exerts its antibacterial effect by targeting a crucial step in the biosynthesis of the bacterial cell wall.
Inhibition of Peptidoglycan Synthesis
The bacterial cell wall is essential for maintaining cell integrity and shape, making its synthesis an excellent target for antibiotics.[5][6] Peptidoglycan, the primary component of the cell wall, is a large polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a multi-step process that begins in the cytoplasm and is completed on the outer side of the cell membrane.[5]
Targeting Translocase I (MraY)
Caprazamycins are classified as translocase I inhibitors.[1] Translocase I, also known as MraY, is an integral membrane protein that catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3] This is the first membrane-bound step in peptidoglycan synthesis.[3] this compound binds to MraY and inhibits its enzymatic activity, thereby preventing the formation of Lipid I and halting the entire cell wall synthesis process.[1][7] The 3″-OH group, the amino group of the aminoribosyl-glycyluridine, and an intact uracil (B121893) moiety are all considered essential for the effective inhibition of MraY.[1]
A Derivative with a Different Target: CPZEN-45 and WecA
Interestingly, a semi-synthetic derivative of this compound, CPZEN-45, has been shown to have a different primary target in some bacteria.[8] While this compound B is a potent inhibitor of MraY, CPZEN-45 demonstrates strong inhibitory activity against WecA (also known as TagO in B. subtilis), a GlcNAc-1-phosphate transferase.[8][9][10] WecA is responsible for the first step in the synthesis of the mycolylarabinogalactan core of the mycobacterial cell wall.[8][9] This shift in target specificity highlights the potential for developing this compound analogs with novel mechanisms of action.
Data Presentation: Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound analogs against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Palmitoyl (B13399708) caprazol (B1245282) (7) | Mycobacterium smegmatis ATCC607 | 6.25 | [11][12] |
| Palmitoyl caprazol (7) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [12] |
| Palmitoyl caprazol (7) | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | [12] |
| N6'-desmethyl palmitoyl caprazol (28) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [12] |
| N6'-desmethyl palmitoyl caprazol (28) | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | [12] |
| This compound B | Mycobacterium tuberculosis H37Rv | Not specified, but potent | [1] |
| CPZEN-45 | Mycobacterium tuberculosis H37Rv | 1.56 | [13] |
| CPZEN-45 | Multidrug-resistant M. tuberculosis | 6.25 | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14][15]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
This compound or its analog, dissolved in a suitable solvent
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the this compound compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. One row should be reserved for a positive control (no antibiotic) and a negative control (no bacteria).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions and the positive control well. The final volume in these wells will be 100 µL. Do not add bacteria to the negative control wells.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours. For mycobacteria, incubation times will be significantly longer.
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
MraY Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of MraY. A common method involves monitoring the incorporation of a radiolabeled or fluorescently tagged substrate.[8]
Materials:
-
Membrane fractions containing overexpressed MraY
-
UDP-MurNAc-pentapeptide (substrate)
-
[¹⁴C]UDP-GlcNAc or a fluorescently labeled UDP-MurNAc-pentapeptide analog
-
Undecaprenyl phosphate (C55-P)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
This compound or its analog
-
Scintillation fluid and counter (for radiolabeled assay) or a fluorescence plate reader
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a microplate well, combine the reaction buffer, MraY-containing membrane fraction, and varying concentrations of the this compound compound.
-
Initiation of Reaction: Start the reaction by adding the substrates: UDP-MurNAc-pentapeptide and undecaprenyl phosphate. If using a two-step assay to form Lipid II, UDP-GlcNAc and MurG transferase would also be added.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction (e.g., by adding a solvent like butanol to extract the lipid-linked products).
-
Quantification:
-
Radiolabeled Assay: The butanol extract containing the radiolabeled Lipid I is mixed with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Fluorescence Assay: The fluorescence of the product is measured using a fluorescence plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the inhibitor to the control wells without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
WecA Inhibition Assay
Similar to the MraY assay, the WecA inhibition assay measures the transfer of a sugar phosphate to a lipid carrier.
Materials:
-
Membrane fractions containing overexpressed WecA
-
UDP-[³H]GlcNAc or other suitably labeled sugar-nucleotide donor
-
Undecaprenyl phosphate (C55-P)
-
Reaction buffer
-
CPZEN-45 or other test compounds
-
Extraction solvent (e.g., chloroform/methanol mixture)
-
Scintillation counter
Procedure:
-
Reaction Setup: Combine the reaction buffer, WecA-containing membranes, and various concentrations of the test compound in a reaction vessel.
-
Initiation: Start the reaction by adding the radiolabeled UDP-GlcNAc and undecaprenyl phosphate.
-
Incubation: Incubate the mixture at 37°C for a specific time.
-
Extraction: Terminate the reaction and extract the lipid-linked product (Lipid I precursor) using an organic solvent mixture.
-
Quantification: Measure the radioactivity in the organic phase using a scintillation counter.
-
Analysis: Calculate the percent inhibition and determine the IC₅₀ value for the test compound.[8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of bacterial cell wall synthesis by this compound and CPZEN-45.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Simplified overview of the this compound biosynthesis pathway.
Biosynthesis
The biosynthesis of this compound is a complex process involving a dedicated gene cluster.[1][13] The biosynthetic gene cluster for Caprazamycins has been identified and sequenced, revealing 23 open reading frames that are likely involved in the biosynthesis, export, resistance, and regulation of these antibiotics.[1] The pathway involves the assembly of the 5′-(β-O-aminoribosyl)-glycyluridine core, followed by the formation of the unique N-methyldiazepanone ring and the attachment of a fatty acid side chain.[1] The final steps involve modifications such as glycosylation and methylation to produce the mature this compound molecule.[1] Heterologous expression of the gene cluster has been achieved, leading to the production of bioactive this compound derivatives.[1]
Conclusion
This compound and its analogs are a promising class of liponucleoside antibiotics with potent activity against clinically significant pathogens, particularly Mycobacterium tuberculosis. Their unique mechanism of action, targeting the essential enzyme MraY in the peptidoglycan synthesis pathway, makes them attractive candidates for further development. The discovery that a derivative, CPZEN-45, targets a different but equally crucial enzyme, WecA, opens up new avenues for the design of novel anti-infective agents. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on this compound and offering detailed experimental protocols to facilitate future investigations into this important class of antibiotics. The continued exploration of the structure-activity relationships and biosynthetic pathways of Caprazamycins holds great promise for addressing the urgent global challenge of antimicrobial resistance.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis of peptidoglycan | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of Enzymes Involved in the Biosynthesis of Pyrimidine Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CPZEN-45 | Working Group for New TB Drugs [newtbdrugs.org]
- 14. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The N-Methyldiazepanone Ring: A Key Modulator of Caprazamycin's Antimycobacterial Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Caprazamycins are a class of potent liponucleoside antibiotics that exhibit significant activity against Mycobacterium tuberculosis by inhibiting the essential enzyme MraY, a translocase involved in peptidoglycan biosynthesis. A distinctive structural feature of caprazamycins is the presence of a unique N-methyldiazepanone ring. This technical guide delves into the critical role of this seven-membered heterocyclic ring in the biological activity of caprazamycins. Through a comprehensive review of structure-activity relationship (SAR) studies, biosynthetic investigations, and synthetic analog evaluations, this document elucidates the impact of the N-methyldiazepanone moiety, particularly the N-methyl group, on the antibacterial potency of these promising drug candidates. Quantitative data are presented in structured tables, and key experimental methodologies are detailed to provide a practical resource for researchers in the field of antibiotic development.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. Caprazamycins, isolated from Streptomyces sp., represent a promising class of antibiotics that target the bacterial cell wall biosynthesis pathway. Their primary mode of action is the inhibition of MraY, a phospho-MurNAc-pentapeptide translocase that catalyzes a crucial step in the formation of Lipid I, a precursor of peptidoglycan.
The complex architecture of caprazamycins includes a uridine (B1682114) core, an aminoribose moiety, a fatty acyl side chain, and a unique N-methyldiazepanone ring. This latter component has been a focal point of synthetic and medicinal chemistry efforts to understand its contribution to the overall activity and to develop simplified, yet potent, analogs. This guide focuses specifically on the N-methyldiazepanone ring, exploring its structural significance and the functional consequences of its modification.
The Role of the N-Methyldiazepanone Ring in MraY Inhibition
The N-methyldiazepanone ring is an integral part of the caprazol (B1245282) core of caprazamycins. Structure-activity relationship studies have demonstrated that this moiety plays a significant role in the molecule's interaction with its target, MraY.
Structural Significance
The seven-membered diazepanone ring provides a flexible scaffold that is crucial for the correct spatial orientation of the other key pharmacophoric elements, namely the uridine, aminoribose, and the lipophilic fatty acyl chain. This flexibility allows the molecule to adopt a conformation that is optimal for binding to the active site of the MraY translocase.
Impact of N-Methylation on Antibacterial Activity
A key question addressed by researchers has been the specific contribution of the N-methyl group on the diazepanone ring to the biological activity of caprazamycins. Synthetic analogs have been created to compare the potency of compounds with and without this methyl group.
A study by Ichikawa and colleagues involved the synthesis of palmitoyl (B13399708) caprazol, which contains the N-methyldiazepanone ring, and its corresponding N-desmethyl analog, N6'-desmethyl palmitoyl caprazol.[1][2] Their antibacterial activities were evaluated against a panel of bacteria, providing direct quantitative evidence of the role of N-methylation.
Data Presentation: Quantitative Analysis of N-Methylation
The following tables summarize the minimum inhibitory concentration (MIC) data from comparative studies of caprazamycin analogs, highlighting the impact of the N-methyl group on the diazepanone ring.
| Compound | Structure | Mycobacterium smegmatis ATCC607 MIC (µg/mL) |
| Palmitoyl Caprazol (with N-methyl) | (Structure with N-methyldiazepanone) | 6.25[1][2] |
| N6'-desmethyl Palmitoyl Caprazol (without N-methyl) | (Structure with diazepanone) | >50[1][2] |
Table 1: Comparative MIC values against Mycobacterium smegmatis.
| Compound | MRSA (MIC in µg/mL) | VRE (MIC in µg/mL) |
| Palmitoyl Caprazol | 3.13 - 12.5[1][2] | 3.13 - 12.5[1][2] |
| N6'-desmethyl Palmitoyl Caprazol | 3.13 - 12.5[1][2] | 3.13 - 12.5[1][2] |
Table 2: Comparative MIC values against drug-resistant bacteria.
The data clearly indicate that the N-methyl group on the diazepanone ring is crucial for potent activity against Mycobacterium smegmatis. The removal of this single methyl group leads to a significant loss of antimycobacterial efficacy. Interestingly, this pronounced effect was not observed against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), where both the methylated and non-methylated analogs exhibited similar activity. This suggests that the subtle difference in lipophilicity conferred by the methyl group may be a key determinant for penetration through the unique and complex cell wall of mycobacteria.[3]
Experimental Protocols
Synthesis of this compound Analogs: Construction of the Diazepanone Ring
The synthesis of this compound analogs, including those with modifications to the diazepanone ring, often involves the construction of this seven-membered ring as a key step. A common strategy is intramolecular reductive amination.
General Protocol for Diazepanone Ring Formation:
-
Precursor Synthesis: Synthesize a linear precursor containing a terminal aldehyde and a primary or secondary amine appropriately positioned to facilitate a 7-membered ring closure.
-
Intramolecular Reductive Amination:
-
Dissolve the linear precursor in a suitable solvent (e.g., a mixture of methanol (B129727) and dichloromethane).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH(CN)₃) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to the solution.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched, and the product is purified using standard chromatographic techniques (e.g., silica (B1680970) gel column chromatography).
-
MraY Inhibition Assay: A Fluorescence Resonance Energy Transfer (FRET)-Based Method
The inhibitory activity of this compound analogs against MraY can be quantified using a high-throughput, homogeneous FRET-based assay.
Principle: The assay measures the transfer of the fluorescently labeled peptidoglycan precursor, BODIPY-FL-UDP-MurNAc-pentapeptide (B-UNAM-pp, the FRET donor), to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P) embedded in a detergent micelle containing a FRET acceptor lipid (e.g., lissamine rhodamine B dipalmitoyl phosphatidylethanolamine, LRPE). The proximity of the donor and acceptor upon the enzymatic reaction results in FRET, leading to a decrease in donor fluorescence and an increase in acceptor fluorescence.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 50 mM MgCl₂, 1 mM DTT, 0.05% Triton X-100).
-
Prepare solutions of MraY-containing membranes, C₅₅-P, LRPE, and the fluorescent substrate B-UNAM-pp.
-
Prepare serial dilutions of the test compounds (this compound analogs).
-
-
Assay Procedure:
-
In a 384-well plate, mix MraY membranes, C₅₅-P, and LRPE in the assay buffer and pre-incubate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding the B-UNAM-pp substrate.
-
Monitor the fluorescence at the donor and acceptor emission wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the fluorescence data.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The antibacterial potency of the synthesized analogs is determined by measuring their MIC values against relevant bacterial strains.
Protocol for Broth Microdilution MIC Assay:
-
Bacterial Culture: Grow the bacterial strain (e.g., Mycobacterium smegmatis, MRSA, VRE) in a suitable broth medium to the mid-logarithmic phase.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; specific conditions are required for mycobacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Biosynthesis of the 3-Methylglutaryl Moiety in Caprazamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caprazamycins are a class of potent liponucleoside antibiotics with significant activity against Mycobacterium tuberculosis, targeting the essential MraY translocase involved in cell wall biosynthesis. A key structural feature of caprazamycins is the unique 3-methylglutaryl (3-MG) moiety, which is crucial for their biological activity. This technical guide provides an in-depth overview of the biosynthesis of this 3-MG moiety, detailing the dual pathways involved, the key enzymes, and the experimental methodologies used to elucidate this complex process. The information presented is intended to support further research and development of novel caprazamycin analogues and other natural products.
Introduction
The rise of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics. Caprazamycins, produced by Streptomyces sp. MK730-62F2, represent a promising class of antimycobacterial agents.[1] Their unique structure, particularly the 3-methylglutaryl side chain, has been a subject of significant biosynthetic investigation. Understanding the formation of this moiety is critical for engineering the biosynthetic pathway to produce novel, more effective derivatives.
This guide summarizes the current knowledge on the origin of the 3-methylglutaryl-CoA (3-MG-CoA), the activated precursor for the 3-MG moiety. It has been demonstrated that the biosynthesis of 3-MG-CoA in the heterologous host Streptomyces coelicolor is supplied by two distinct pathways: one encoded within the this compound (cpz) biosynthetic gene cluster and another originating from the host's primary metabolism, specifically the leucine (B10760876)/isovalerate utilization (liu) pathway.[2][3]
The Dual Biosynthetic Pathways of 3-Methylglutaryl-CoA
The formation of 3-MG-CoA is a critical step in the maturation of the this compound molecule. Two convergent pathways have been identified that contribute to the cellular pool of this important precursor.
Pathway 1: The this compound Gene Cluster-Encoded Pathway
The this compound biosynthetic gene cluster contains a set of genes dedicated to the synthesis of 3-MG-CoA from central metabolic precursors. This pathway begins with the condensation of acetyl-CoA and acetoacetyl-CoA.
-
Cpz5 (3-Hydroxy-3-methylglutaryl-CoA Synthase): This enzyme catalyzes the initial committed step, a Claisen condensation, to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2][4]
-
Cpz25 (Reductase): Following the action of Cpz5, a putative reductase, Cpz25, is proposed to catalyze the reduction of the hydroxyl group of HMG-CoA to yield 3-methylglutaryl-CoA.[5][6]
-
Cpz20 (Acyl-CoA Synthase): This enzyme is also implicated in this pathway, likely involved in the activation of precursors or intermediates.[5][6]
Pathway 2: The Host's Leucine/Isovλελεrate Utilization (Liu) Pathway
The heterologous host, S. coelicolor, possesses a primary metabolic pathway for the degradation of leucine and isovalerate, which also serves as a source of 3-MG-CoA. This pathway provides an alternative route for the production of this key building block. The key intermediate hijacked from this pathway is 3-methylglutaconyl-CoA.[2][3]
The integration of these two pathways highlights the intricate connection between primary and secondary metabolism in the production of natural products.
Key Enzymes and Their Proposed Functions
The biosynthesis of the 3-methylglutaryl moiety is orchestrated by a series of enzymes with distinct catalytic functions.
| Gene | Proposed Enzyme Function | Substrate(s) | Product(s) |
| cpz5 | 3-Hydroxy-3-methylglutaryl-CoA synthase | Acetyl-CoA + Acetoacetyl-CoA | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| cpz25 | Reductase | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 3-Methylglutaryl-CoA |
| cpz20 | Acyl-CoA synthase | Acyl substrate + CoA | Acyl-CoA |
| cpz21 | Acyltransferase | 3-Methylglutaryl-CoA + Hydroxyacylcaprazol | This compound Aglycon |
Data Presentation: Quantitative Analysis of this compound Production
The functional significance of the genes involved in 3-MG moiety biosynthesis has been investigated through gene deletion studies in the heterologous host S. coelicolor M1154 carrying the this compound gene cluster on cosmid cpzLK09. While precise production titers are not always reported in a comparative manner, the qualitative and semi-quantitative results from these studies are summarized below.
| Strain | Relevant Genotype | This compound Aglycon Production | Reference(s) |
| S. coelicolor M1154/cpzLK09 | Wild-type heterologous host | 152 mg/L (derivatives) | [1] |
| S. coelicolor M1154/cpzLK09Δcpz5 | Deletion of HMG-CoA synthase | Production maintained | [4] |
| S. coelicolor M1154/cpzLK09Δcpz20 | Deletion of acyl-CoA synthase | Production abolished | [7] |
| S. coelicolor M1154/cpzLK09Δcpz25 | Deletion of reductase | Production abolished | [7] |
| S. coelicolor M1154/cpzLK09Δcpz21 | Deletion of acyltransferase | Accumulation of hydroxyacylcaprazols | [5] |
| S. coelicolor M1154/cpzLK09Δcpz5Δsco2776/7 | Double deletion in both pathways | Production abolished | [4] |
| S. coelicolor M1154/cpzLK09 + pSW6-sco3571-overexpression | Overexpression of a Crp-like regulator | ~3-fold increase in production | [7] |
Note: The production of this compound aglycons is maintained in the Δcpz5 mutant due to the compensatory activity of the host's Liu pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
Heterologous Expression of the this compound Gene Cluster in S. coelicolor
This protocol describes the transfer and expression of the this compound gene cluster in a suitable Streptomyces host.
5.1.1. Materials:
-
E. coli ET12567/pUZ8002 (donor strain)
-
S. coelicolor M1154 (recipient strain)
-
Cosmid carrying the this compound gene cluster (e.g., cpzLK09)
-
Media: LB, MS agar (B569324), TSB, R5
-
Antibiotics: Apramycin (B1230331), Kanamycin, Nalidixic acid
5.1.2. Protocol:
-
Introduce the this compound gene cluster-containing cosmid into the non-methylating E. coli donor strain ET12567/pUZ8002 by electroporation.
-
Prepare spore suspensions of S. coelicolor M1154 from well-sporulated MS agar plates.
-
Grow the E. coli donor strain in LB medium supplemented with appropriate antibiotics.
-
Mix the E. coli donor cells and S. coelicolor spores on a dry MS agar plate and incubate for 16-20 hours at 30°C.
-
Overlay the plate with water containing nalidixic acid and apramycin to select for exconjugants.
-
Incubate the plates for 5-7 days at 30°C until exconjugant colonies appear.
-
Streak the exconjugants onto fresh selective MS agar plates to obtain pure cultures.
-
Confirm the integration of the gene cluster by PCR analysis.
-
For production analysis, inoculate the confirmed exconjugants into TSB medium for pre-culture, followed by cultivation in R5 production medium.
Gene Deletion in S. coelicolor using PCR-Targeting
This protocol outlines the generation of in-frame gene deletions in the heterologously expressed this compound gene cluster.
5.2.1. Materials:
-
E. coli BW25113/pIJ790
-
Cosmid carrying the this compound gene cluster
-
pIJ773 plasmid for apramycin resistance cassette
-
Primers with flanking homology regions for the target gene
-
Restriction enzymes, DNA ligase
5.2.2. Protocol:
-
Design primers with 39-nucleotide homology arms flanking the gene to be deleted and sequences to amplify an apramycin resistance cassette from pIJ773.
-
Perform PCR to generate the disruption cassette.
-
Introduce the cosmid containing the this compound gene cluster into E. coli BW25113/pIJ790, which carries the λ-Red recombination system.
-
Induce the λ-Red system and electroporate the purified PCR product (disruption cassette) into the cells.
-
Select for apramycin-resistant colonies and verify the correct gene replacement in the cosmid by restriction analysis and PCR.
-
(Optional) Remove the resistance cassette using a FLP-recombinase system if flanked by FRT sites.
-
Transfer the modified cosmid into S. coelicolor via intergeneric conjugation as described in Protocol 5.1.
HPLC-MS Analysis of this compound Derivatives
This protocol details the extraction and analysis of this compound and its derivatives from S. coelicolor cultures.
5.3.1. Materials:
-
S. coelicolor culture broth
-
Methanol (B129727), Butanol
-
Formic acid, Acetonitrile (B52724)
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., ESI-Q-TOF)
5.3.2. Protocol:
-
Harvest cells from the culture broth by centrifugation.
-
Extract the cell pellet with methanol and the supernatant with butanol at pH 4.
-
Combine and evaporate the extracts to dryness and redissolve in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Perform a gradient elution, for example, from 10% to 100% acetonitrile in water with 0.1% formic acid over 30 minutes.
-
Monitor the eluent by UV detection at 262 nm and by mass spectrometry in positive ion mode.
-
Analyze the mass spectra for the characteristic m/z values of this compound derivatives (e.g., this compound aglycons E/F at m/z 930.5 and hydroxyacylcaprazols E/F at m/z 802.5).[7]
Mandatory Visualizations
Biosynthetic Pathways of 3-Methylglutaryl-CoA
Caption: Dual biosynthetic routes to 3-methylglutaryl-CoA in this compound biosynthesis.
Experimental Workflow for Gene Function Analysis
Caption: Workflow for functional analysis of this compound biosynthetic genes.
Conclusion
The biosynthesis of the 3-methylglutaryl moiety in this compound is a fascinating example of the interplay between dedicated biosynthetic pathways and the primary metabolism of the host organism. The elucidation of these dual pathways provides a solid foundation for future research aimed at manipulating the this compound biosynthetic machinery. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of natural product biosynthesis and drug discovery, facilitating the development of novel and more potent antibiotics to combat infectious diseases. Further biochemical characterization of the key enzymes, particularly the determination of their kinetic parameters, will be crucial for a complete understanding and rational engineering of this important biosynthetic pathway.
References
- 1. Heterologous expression of the biosynthetic gene clusters of coumermycin A(1), clorobiocin and caprazamycins in genetically modified Streptomyces coelicolor strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetic mechanism of 3-hydroxy-3-methylglutaryl-coenzyme A synthase from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Manipulation of the this compound Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the In Silico Analysis of the Caprazamycin Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico analysis of the caprazamycin (CPZ) biosynthetic pathway. Caprazamycins are potent liponucleoside antibiotics with significant activity against Gram-positive bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] They function by inhibiting the MraY translocase, an essential enzyme in bacterial cell wall biosynthesis, making their production pathway a key target for bioengineering and the development of novel antibiotics.[1][2][3] This document details the bioinformatic approaches used to identify and characterize the this compound biosynthetic gene cluster (BGC), outlines the proposed biosynthetic pathway, presents key quantitative data, and describes the experimental protocols used for validation.
The this compound Biosynthetic Gene Cluster (cpz)
The journey into understanding this compound biosynthesis begins with the identification of its BGC in the producing organism, Streptomyces sp. MK730-62F2.[1] In silico analysis of a contiguous 42.3-kb region of its genome revealed the cluster responsible for CPZ production.[1] This region, characterized by a high GC content of 70.2%, contains 23 open reading frames (ORFs), designated cpz9 through cpz31, which are putatively involved in the biosynthesis, regulation, transport, and resistance mechanisms associated with caprazamycins.[1]
The functions of these genes were initially proposed through sequence homology searches using tools like BLAST and analysis of conserved protein domains.[1] The table below summarizes the key genes within the cpz cluster and their proposed functions based on this in silico analysis.
| Gene | Proposed Function | Homology / Conserved Domain |
| cpz5 | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) synthase | HMG-CoA synthases |
| cpz9 | ABC transporter | ABC transporters |
| cpz10 | α-ketoglutarate-dependent hydroxylase | Non-heme dioxygenases |
| cpz14 | Threonine aldolase | L-threonine aldolases |
| cpz15 | UMP β-hydroxylase | Nucleotide-modifying enzymes |
| cpz20 | Acyl-CoA synthetase | Acyl-CoA synthetases |
| cpz21 | Acyltransferase | Acyltransferases |
| cpz25 | Enoyl-CoA hydratase | Enoyl-CoA hydratases/isomerases |
| cpz27 | Glycosyltransferase | Glycosyltransferases |
| cpz31 | Transcriptional regulator | TetR family of transcriptional regulators |
Table 1: Key genes in the this compound biosynthetic cluster and their putative functions as determined by in silico analysis.[1][3][4]
In Silico Analysis Workflow
The identification and characterization of novel secondary metabolite pathways, such as that of this compound, heavily rely on a structured bioinformatic workflow. Modern genome mining approaches utilize a suite of computational tools to predict and analyze BGCs from raw genomic data.[5][6] This process allows researchers to form a hypothetical biosynthetic model that can then be tested experimentally.
Caption: Workflow for in silico analysis and experimental validation of the CPZ pathway.
This workflow begins with sequencing the genome of the producing organism. Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then used to scan the genome for potential BGCs.[7] Once a candidate cluster is identified, its ORFs are annotated based on sequence similarity to known enzymes, leading to a proposed biosynthetic pathway.[1]
The Proposed this compound Biosynthetic Pathway
In silico analysis, combined with experimental data, has led to a proposed model for this compound biosynthesis.[1] The pathway begins with the modification of uridine (B1682114) monophosphate (UMP) and involves the sequential action of enzymes encoded by the cpz cluster to assemble the core structure. A unique feature of this pathway is the origin of the 3-methylglutaryl moiety, which is supplied by two different routes: one encoded within the cpz cluster itself and another hijacked from the host's primary metabolism.[2][4][8]
Caption: Proposed biosynthetic pathway for Caprazamycins.
A fascinating aspect of CPZ biosynthesis, uncovered through detailed analysis, is the dual sourcing of the 3-methylglutaryl-CoA precursor.[2][8] This highlights the interplay between specialized secondary metabolism and the primary metabolic pathways of the host organism.
-
Endogenous Pathway (cpz cluster): The HMG-CoA synthase, Cpz5, is encoded within the gene cluster and is proposed to generate 3-methylglutaryl-CoA from smaller precursor molecules.[2][4]
-
Exogenous Pathway (Host Metabolism): In heterologous hosts like S. coelicolor, the leucine/isovalerate utilization (Liu) pathway, a part of primary metabolism, can also supply this crucial building block.[2][4][8]
Caption: The dual metabolic origin of the 3-methylglutaryl-CoA precursor.
Experimental Validation Protocols
The hypotheses generated from in silico analysis require rigorous experimental validation. Key methods include heterologous expression and targeted gene inactivation.[1]
This technique involves transferring the entire BGC into a well-characterized host organism that does not naturally produce the compound, such as Streptomyces coelicolor. Production of the target metabolite in the new host confirms the function of the cloned gene cluster.
-
Vector Construction: The identified 42.3-kb cpz gene cluster is cloned into a suitable expression vector (e.g., a cosmid like cpzLK09).
-
Host Transformation: The resulting construct is introduced into a suitable host strain, such as S. coelicolor M512 or M1154, via protoplast transformation or conjugation.
-
Cultivation: The recombinant S. coelicolor strain is cultivated in a suitable production medium (e.g., Tryptic Soy Broth (TSB) for pre-culture, followed by a specific production medium) for 5-7 days at 30°C.[9]
-
Metabolite Extraction: The culture broth is harvested, and metabolites are extracted from the mycelium and supernatant using organic solvents (e.g., ethyl acetate (B1210297) or butanol).
-
Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence of caprazamycins or their derivatives.[2] Notably, since S. coelicolor lacks the genes for L-rhamnose synthesis, heterologous expression of the cpz cluster results in the production of non-glycosylated this compound aglycons.[2][9]
To determine the function of a specific gene, it is selectively deleted or disrupted. The resulting mutant is then analyzed for changes in its metabolite profile.
-
Mutant Construct Generation: An in-frame deletion of the target gene (e.g., cpz21 or cpz5) is engineered within the expression cosmid using PCR-based methods.[1][2]
-
Host Transformation: The modified cosmid is introduced into the heterologous host (S. coelicolor).
-
Cultivation and Extraction: The mutant strain is cultivated, and metabolites are extracted using the same procedure as for heterologous expression.
-
Comparative Analysis: The metabolite profile of the mutant is compared to the strain expressing the wild-type cluster using HPLC-MS. The accumulation of a biosynthetic intermediate or the absence of the final product confirms the function of the deleted gene.[1]
Quantitative Data from Gene Inactivation Studies
Gene inactivation experiments provide clear, quantitative evidence for enzyme function. The inactivation of cpz21, an acyltransferase, resulted in the accumulation of novel simplified liponucleosides lacking the 3-methylglutaryl moiety.[1] Similarly, deleting cpz5 in a host strain also capable of using the Liu-pathway provided insights into the contribution of each route. The table below summarizes key mass spectrometry data from an experiment involving the deletion of cpz5.[2]
| Strain | Compound Class Detected | m/z Detected | Rt (min) | Interpretation |
| S. coelicolor / cpzLK09 (Wild-Type) | This compound Aglycons A, B | 958.5 | 14.9 | Successful production of the final aglycon with the 3-methylglutaryl moiety. |
| S. coelicolor / cpzLK09 (Wild-Type) | This compound Aglycons C, D, G | 944.5 | 14.3 | Successful production of the final aglycon with the 3-methylglutaryl moiety. |
| S. coelicolor / cpzLK09 (Wild-Type) | Hydroxyacylcaprazols | Not Detected | - | The precursor is fully converted to the final product. |
| S. coelicolor / cpzDB04 (Δcpz5) | This compound Aglycons | Detected | - | Production still occurs, indicating the host's Liu-pathway is compensating. |
| S. coelicolor / cpzDB04 (Δcpz5) | Hydroxyacylcaprazols | Not Detected | - | The precursor is still consumed, confirming the compensatory pathway. |
Table 2: HPLC-MS analysis of metabolites produced by S. coelicolor M1154 expressing the wild-type cpz cluster (cpzLK09) versus a Δcpz5 mutant (cpzDB04). The detection of this compound aglycons in the Δcpz5 mutant demonstrates the functional redundancy provided by the host's primary metabolism.[2]
Conclusion and Future Directions
The in silico analysis of the this compound biosynthetic pathway provides a powerful template for the discovery and characterization of natural product biosynthetic pathways. By integrating genome mining, bioinformatics prediction, and targeted experimental validation, a comprehensive understanding of how these complex molecules are assembled can be achieved. This knowledge is crucial for future synthetic biology efforts aimed at producing novel this compound analogs with improved therapeutic properties. Further research can focus on elucidating the precise mechanisms of the remaining uncharacterized enzymes in the pathway and leveraging this understanding for rational pathway engineering.
References
- 1. Identification and Manipulation of the this compound Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Origin of the 3-methylglutaryl moiety in this compound biosynthesis [agris.fao.org]
- 5. In silico tools for the analysis of antibiotic biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene clusters and other cryptic clues to new antibiotics [jic.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Deep Dive into Early Caprazamycin Research: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprazamycins are a class of potent liponucleoside antibiotics first isolated from the fermentation broth of Streptomyces sp. MK730-62F2. These complex natural products have garnered significant attention within the scientific community due to their potent antimycobacterial activity, particularly against Mycobacterium tuberculosis. Early research into caprazamycins has laid a crucial foundation for understanding their mechanism of action, biosynthesis, and structure-activity relationships, paving the way for the development of novel anti-tuberculosis therapeutics. This technical guide provides an in-depth review of the foundational research on caprazamycins, presenting key data, experimental methodologies, and a visual representation of the underlying biological pathways.
Discovery and Biological Activity
The caprazamycins were discovered as part of screening programs seeking novel antibiotics with activity against acid-fast bacteria. Structurally, they are characterized by a unique (+)-caprazol core, which includes an N-methyldiazepanone ring, linked to a fatty acid side chain. The variations in this lipid moiety give rise to the different congeners of caprazamycin (A-G).
Antibacterial Spectrum and Potency
Caprazamycins exhibit a strong and selective activity against Gram-positive bacteria, with particularly noteworthy potency against various species of Mycobacterium. The minimum inhibitory concentrations (MICs) of caprazamycins against Mycobacterium tuberculosis and other bacteria have been a key focus of early studies.
| Compound | Organism | Strain | MIC (µg/mL) | Reference |
| Caprazamycins | Mycobacterium smegmatis | - | 6.25-12.5 | |
| Caprazamycins | Mycobacterium tuberculosis | Clinically relevant strains | 6.25-12.5 | |
| Palmitoyl Caprazol | Mycobacterium smegmatis | ATCC607 | 6.25 | |
| Palmitoyl Caprazol | Methicillin-resistant Staphylococcus aureus (MRSA) | - | 3.13-12.5 | |
| Palmitoyl Caprazol | Vancomycin-resistant Enterococcus (VRE) | - | 3.13-12.5 | |
| CPZEN-45 | Mycobacterium tuberculosis | H37Rv | 1.56 | |
| CPZEN-45 | Multidrug-resistant M. tuberculosis (MDR) | 6.25 |
Mechanism of Action: Targeting the Bacterial Cell Wall
Early investigations into the mechanism of action of caprazamycins identified the bacterial cell wall biosynthesis as their primary target.
Inhibition of Translocase I (MraY)
Caprazamycins are potent inhibitors of the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, also known as Translocase I or MraY. MraY is an essential integral membrane enzyme that catalyzes the transfer of the peptidoglycan precursor, phospho-MurNAc-pentapeptide, from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I. This is a critical and early step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. By inhibiting MraY, caprazamycins effectively block cell wall construction, leading to bacterial cell death. The structural similarity of the this compound core to the natural substrate of MraY is thought to be the basis for this inhibition.
A Shift in Target: The Case of CPZEN-45
Structure-activity relationship studies on caprazamycins led to the development of semi-synthetic derivatives with altered biological activities. A notable example is CPZEN-45, which, unlike its parent compounds, primarily targets a different enzyme in the cell wall synthesis pathway: N-acetylglucosamine-1-phosphate transferase (WecA). WecA is involved in the biosynthesis of mycolyl-arabinogalactan, another crucial component of the mycobacterial cell wall. This shift in target highlights the potential for chemical modification to alter the specificity of these complex antibiotics.
Biosynthesis of Caprazamycins
The biosynthesis of the complex this compound structure is orchestrated by a dedicated gene cluster. Early research focused on identifying and characterizing these genes to understand the enzymatic steps involved.
The this compound Gene Cluster
The biosynthetic gene cluster for caprazamycins has been identified, cloned, and sequenced. Sequence analysis revealed 23 open reading frames (ORFs) putatively involved in the biosynthesis, export, resistance, and regulation of this compound production. Heterologous expression of this gene cluster in Streptomyces coelicolor M512 led to the production of non-glycosylated, bioactive this compound derivatives, confirming the functionality of the cloned genes.
Proposed Biosynthetic Pathway
Based on in silico analysis of the gene cluster and experimental data from gene inactivation studies, a hypothetical biosynthetic pathway for caprazamycins has been proposed. A key area of investigation has been the origin of the unique 3-methylglutaryl moiety. Research has shown that two pathways can contribute to the supply of 3-methylglutaryl-CoA: one encoded by the this compound gene cluster itself, involving the 3-hydroxy-3-methylglutaryl-CoA synthase Cpz5, and a second pathway from the primary metabolism of the host, the leucine/isovalerate utilization pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of early research findings. While specific, step-by-step protocols are often detailed within the supplementary information of primary research articles, this section outlines the general methodologies employed in early this compound research.
Isolation and Purification of Caprazamycins
-
Fermentation: Streptomyces sp. MK730-62F2 is cultured in a suitable fermentation medium to produce caprazamycins.
-
Extraction: The culture broth is typically extracted with a solvent such as ethyl acetate (B1210297) to isolate the crude antibiotic mixture.
-
Chromatography: The crude extract is then subjected to a series of chromatographic steps for purification. These often include silica (B1680970) gel chromatography, followed by high-performance liquid chromatography (HPLC) to separate the individual this compound congeners.
Structure Elucidation
The complex structures of the caprazamycins were elucidated using a combination of spectroscopic techniques:
-
2D NMR Spectroscopy: Techniques such as COSY, HMQC, and HMBC were crucial in determining the planar structure and connectivity of the atoms.
-
Mass Spectrometry: High-resolution mass spectrometry was used to determine the elemental composition and molecular weight of the compounds.
-
X-ray Crystallography: The absolute stereochemistry of this compound B was confirmed by X-ray crystallography of its degradation products.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of caprazamycins and their derivatives is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture: The test organism is grown to a specific optical density.
-
Serial Dilution: The antibiotic is serially diluted in a multi-well plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterium.
-
Observation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
MraY Inhibition Assay
-
Membrane Preparation: Membranes containing MraY are isolated from a suitable bacterial strain.
-
Reaction Mixture: The assay mixture typically contains the membrane preparation, the substrate UDP-[¹⁴C]GlcNAc-pentapeptide, and the lipid carrier undecaprenyl phosphate in a suitable buffer.
-
Inhibition: The this compound compound is added to the reaction mixture at various concentrations.
-
Detection: The formation of radiolabeled Lipid I is measured, often by thin-layer chromatography and autoradiography or by a scintillation proximity assay. The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is then determined.
WecA Inhibition Assay
A similar in vitro assay is used to assess the inhibition of WecA by compounds like CPZEN-45.
-
Enzyme Source: Membranes from a strain overexpressing WecA are used as the enzyme source.
-
Substrate: The reaction uses UDP-[¹⁴C]GlcNAc as the radiolabeled substrate.
-
Assay Conditions: The reaction is carried out in a buffer containing MgCl₂ and a reducing agent.
-
Quantification: The amount of radiolabeled product formed is quantified to determine the level of enzyme inhibition.
Conclusion
The early research on caprazamycins has been instrumental in establishing their potential as a promising class of antibiotics, particularly for the treatment of tuberculosis. The elucidation of their unique structure, the identification of their molecular target, and the initial exploration of their biosynthetic pathway have provided a solid framework for further investigation. The discovery that chemical modifications can alter the target of these molecules, as exemplified by CPZEN-45, opens up exciting avenues for the development of new and improved antibacterial agents. The data and methodologies outlined in this technical guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of the this compound family of antibiotics.
Caprazamycin's Inhibitory Effect on Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caprazamycins are a class of potent liponucleoside antibiotics that exhibit significant activity against a range of bacteria, most notably Mycobacterium tuberculosis. Their primary mechanism of action involves the targeted inhibition of essential enzymes in the bacterial cell wall biosynthesis pathway, a critical process for bacterial viability and a validated target for antimicrobial agents. This technical guide provides an in-depth overview of the inhibitory effects of caprazamycins, focusing on their molecular targets, mechanism of action, and the experimental methodologies used to characterize their activity. Quantitative data on their efficacy are presented, along with detailed experimental protocols and visualizations of the relevant biochemical pathways and workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The bacterial cell wall, a structure essential for maintaining cell integrity and shape, is an attractive target for antibiotic development as it is absent in eukaryotes.[1] The biosynthesis of peptidoglycan (PG), a major component of the bacterial cell wall, is a complex, multi-step process involving a series of enzymatic reactions in the cytoplasm and at the cell membrane.[2][3]
Caprazamycins, originally isolated from Streptomyces sp., are a promising class of antibiotics that disrupt this vital pathway.[4] They and their derivatives have been shown to be potent inhibitors of key enzymes involved in the early membrane-associated steps of peptidoglycan synthesis.[5][6] This guide will delve into the specifics of caprazamycin's inhibitory action, with a focus on its primary targets: phospho-MurNAc-pentapeptide translocase (MraY) and N-acetylglucosamine-1-phosphate transferase (WecA).
Mechanism of Action: Targeting the Lipid II Biosynthesis Pathway
Caprazamycins exert their antibacterial effect by inhibiting the synthesis of Lipid II, the essential lipid-linked precursor for peptidoglycan polymerization.[7][8][9] The biosynthesis of Lipid II is a critical pathway that involves the sequential action of several enzymes at the cytoplasmic membrane.[7][8][9]
The Lipid II Biosynthesis Pathway
The synthesis of Lipid II begins in the cytoplasm with the formation of UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).[10] This precursor is then transferred to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the inner leaflet of the cytoplasmic membrane by the enzyme MraY, forming Lipid I.[5][11] Subsequently, the enzyme MurG catalyzes the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, yielding Lipid II.[8] Lipid II is then translocated across the membrane to the periplasmic space, where it is incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs).[7][8]
In mycobacteria, a related pathway involving the enzyme WecA is crucial for the synthesis of the mycolylarabinogalactan-peptidoglycan complex, another essential component of their unique cell wall.[12][13] WecA catalyzes the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to undecaprenyl phosphate, initiating the synthesis of the arabinogalactan (B145846) precursor.[12][13]
This compound's Primary Target: MraY
The primary molecular target of caprazamycins is the integral membrane enzyme MraY (phospho-MurNAc-pentapeptide translocase).[5][6] MraY catalyzes the first committed membrane step in peptidoglycan biosynthesis, the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[5][11] By inhibiting MraY, caprazamycins effectively block the formation of Lipid I and, consequently, Lipid II, leading to the cessation of cell wall synthesis and ultimately bacterial cell death.[5]
CPZEN-45, a this compound Derivative, Targets WecA
A notable derivative of this compound, CPZEN-45, has been shown to have a different primary target in certain bacteria, particularly in Mycobacterium tuberculosis.[12][13] CPZEN-45 is a potent inhibitor of WecA (also known as TagO in Bacillus subtilis), a GlcNAc-1-phosphate transferase.[12][13] In mycobacteria, WecA is essential for the biosynthesis of the mycolylarabinogalactan complex, a critical component of their unique and robust cell wall.[12][13] The ability of CPZEN-45 to inhibit WecA makes it a promising candidate for the development of new anti-tuberculosis drugs.[12][13]
Quantitative Data on Inhibitory Activity
The efficacy of caprazamycins and their derivatives has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various bacterial strains and by measuring their inhibitory activity (IC50) against their target enzymes.
Minimum Inhibitory Concentrations (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for this compound and its derivatives against several bacterial species.
| Compound | Organism | MIC (µg/mL) | Reference(s) |
| This compound B | Mycobacterium tuberculosis H37Rv | 1.56 | [14] |
| CPZEN-45 | Mycobacterium tuberculosis H37Rv | 1.56 | [14][15] |
| CPZEN-45 | Multidrug-resistant M. tuberculosis | 6.25 | [14][15] |
| Palmitoyl (B13399708) caprazol | Mycobacterium smegmatis ATCC607 | 6.25 | [8] |
| Palmitoyl caprazol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [8] |
| N6'-desmethyl palmitoyl caprazol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [8] |
| Palmitoyl caprazol | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | [8] |
| N6'-desmethyl palmitoyl caprazol | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | [8] |
Enzyme Inhibition (IC50)
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Enzyme | IC50 | Reference(s) |
| This compound B | B. subtilis MraY | ~50 ng/mL | [12] |
| CPZEN-45 | B. subtilis MraY | ~400 ng/mL | [12] |
| CPZEN-45 | B. subtilis TagO (WecA ortholog) | ~50 ng/mL | [12] |
| This compound B | B. subtilis TagO (WecA ortholog) | ~150 ng/mL | [12] |
| CPZEN-45 | M. tuberculosis WecA | ~40 ng/mL | [12] |
| CPZEN-45 | M. smegmatis WecA | 4.4 ng/mL | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of caprazamycins.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound or its derivatives
-
Bacterial strain of interest
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the antibiotic in the growth medium to achieve a range of concentrations.
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, suspend bacterial colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 18-24 hours).
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of MraY activity by monitoring the fluorescence change of a dansylated substrate.
Materials:
-
Purified recombinant MraY enzyme
-
UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (C55-P)
-
Tris-HCl buffer
-
MgCl2
-
Detergent (e.g., Triton X-100)
-
This compound or other inhibitors
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Reaction Setup:
-
In a microplate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl2, C55-P, and the fluorescent substrate in a detergent-containing buffer.
-
Add varying concentrations of the inhibitor (this compound) to the wells. Include a control with no inhibitor.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the purified MraY enzyme to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation ~340 nm, emission ~520 nm). The formation of the lipid-linked product results in an increase in fluorescence intensity as the dansyl group moves to a more hydrophobic environment.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
WecA Inhibition Assay (Radiometric)
This assay measures the inhibition of WecA activity by quantifying the incorporation of a radiolabeled substrate into a lipid product.
Materials:
-
Purified recombinant WecA enzyme
-
[14C]UDP-GlcNAc (radiolabeled substrate)
-
Undecaprenyl phosphate (C55-P)
-
Buffer (e.g., Tris-HCl)
-
MgCl2
-
Detergent
-
CPZEN-45 or other inhibitors
-
Organic solvent (e.g., butanol)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing buffer, MgCl2, C55-P, and detergent.
-
Add varying concentrations of the inhibitor (CPZEN-45).
-
-
Reaction Initiation:
-
Start the reaction by adding [14C]UDP-GlcNAc and the purified WecA enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific time.
-
-
Extraction of Lipid Product:
-
Stop the reaction and extract the lipid-linked product ([14C]GlcNAc-PP-undecaprenyl) using an organic solvent like butanol.
-
-
Quantification:
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
-
Data Analysis:
-
Determine the percent inhibition at each inhibitor concentration and calculate the IC50 value.
-
Conclusion
Caprazamycins represent a promising class of antibiotics with a potent and specific mechanism of action against bacterial cell wall synthesis. Their ability to inhibit the essential enzymes MraY and, in the case of derivatives like CPZEN-45, WecA, highlights their potential for development as novel therapeutics, particularly against challenging pathogens like Mycobacterium tuberculosis. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important class of natural products. Continued research into the structure-activity relationships and optimization of these compounds will be crucial in the fight against antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. A GFP-strategy for efficient recombinant protein overexpression and purification in Mycobacterium smegmatis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the first step in synthesis of the mycobacterial cell wall core, catalyzed by the GlcNAc-1-phosphate transferase WecA, by the novel this compound derivative CPZEN-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylglucosamine-1-Phosphate Transferase, WecA, as a Validated Drug Target in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Purification of Membrane Proteins [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of the UDP-MurNAc-Pentapeptide:l-Alanine Ligase for Synthesis of Branched Peptidoglycan Precursors in Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sbs.utexas.edu [sbs.utexas.edu]
- 14. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Susceptibilities of MDR Mycobacterium tuberculosis isolates to unconventional drugs compared with their reported pharmacokinetic/pharmacodynamic parameters - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Caprazamycins: A Technical Guide to Their Natural Derivatives
For Researchers, Scientists, and Drug Development Professionals
Caprazamycins, a family of liponucleoside antibiotics isolated from Streptomyces sp. MK730-62F2, represent a promising class of antimycobacterial agents. Their unique mode of action, targeting the essential bacterial enzyme MraY translocase, makes them a compelling scaffold for the development of novel therapeutics against drug-resistant pathogens, particularly Mycobacterium tuberculosis. This technical guide provides a comprehensive exploration of the natural derivatives of Caprazamycin A-G, focusing on their core structure, biological activity, and the experimental methodologies crucial for their study.
Core Structure and Natural Derivatives
The fundamental structure of Caprazamycins is characterized by a (+)-caprazol core, which consists of a 5'-glycyluridine, a 5-amino-D-ribose, and a distinctive permethylated diazepanone ring. Attached to this core is a β-hydroxylated fatty acid, which is further esterified with a 3-methylglutarate linked to a permethylated L-rhamnose. The natural derivatives, this compound A through G, differ in the structure of their fatty acid side chains.
While the complete and distinct fatty acid profiles for each of the this compound A-G series are not consistently detailed across all literature, it is understood that they are long-chain fatty acids. For instance, palmitic acid and oleic acid have been identified as dominant fatty acids in related producing organisms. The structural elucidation of these complex molecules relies heavily on advanced spectroscopic techniques.
Quantitative Biological Activity
The antibacterial activity of Caprazamycins and their derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism. The following table summarizes available MIC data for some this compound derivatives against various bacterial strains. It is important to note that comprehensive, comparative data for all-natural Caprazamycins A-G is limited in publicly available literature.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Citation |
| Palmitoyl (B13399708) caprazol | Mycobacterium smegmatis ATCC607 | 6.25 | [1] |
| Palmitoyl caprazol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [1] |
| Palmitoyl caprazol | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | [1] |
| N6'-desmethyl palmitoyl caprazol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [1] |
| N6'-desmethyl palmitoyl caprazol | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | [1] |
Experimental Protocols
Isolation and Purification of Caprazamycins
The isolation of Caprazamycins from the fermentation broth of Streptomyces sp. MK730-62F2 is a multi-step process involving extraction and chromatographic separation.
Protocol:
-
Fermentation: Inoculate a suitable production medium (e.g., TSB medium) with a spore suspension of Streptomyces sp. MK730-62F2. Incubate the culture for approximately 7 days at 30°C with shaking (200 rpm).
-
Extraction:
-
Adjust the pH of the culture supernatant to 4.0.
-
Perform a liquid-liquid extraction with an equal volume of n-butanol.
-
Separate the organic phase and evaporate it to dryness under reduced pressure.
-
Dissolve the resulting crude extract in methanol (B129727) for further purification.
-
-
Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography.
-
Elute with a suitable solvent system to separate the different this compound analogues.
-
Further purification can be achieved using reverse-phase chromatography (e.g., on an ODS column) and high-performance liquid chromatography (HPLC).
-
Structure Elucidation
The complex structures of Caprazamycins are determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol:
-
Mass Spectrometry (MS):
-
Utilize high-resolution electrospray ionization mass spectrometry (HRESI-MS) to determine the accurate molecular weight and elemental composition of each purified compound.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which provide valuable information about the different structural moieties, including the fatty acid side chain, the sugar units, and the core scaffold.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire a suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., methanol-d₄).
-
¹H NMR: Provides information on the number and types of protons and their chemical environment.
-
¹³C NMR: Reveals the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivity within individual building blocks like the ribose and rhamnose sugars.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments (e.g., linking the fatty acid to the diazepanone ring and the sugars to the core).
-
The collective analysis of these NMR datasets allows for the complete assignment of all proton and carbon signals and the elucidation of the planar structure and stereochemistry of the molecule.
-
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents against mycobacteria.
Protocol for Mycobacterium tuberculosis :
-
Medium Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation:
-
Prepare a suspension of M. tuberculosis from a fresh culture.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a series of two-fold serial dilutions of the this compound compound in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 14-21 days.
-
-
Reading Results: The MIC is the lowest concentration of the this compound that shows no visible growth (no turbidity) compared to the growth control.
MraY Translocase Inhibition Assay
This assay is designed to identify inhibitors of the MraY translocase enzyme, which is involved in the biosynthesis of the bacterial cell wall precursor, Lipid I.
Protocol:
-
Reagents:
-
Membrane preparation containing overexpressed MraY translocase.
-
UDP-MurNAc-pentapeptide (the substrate for MraY).
-
Undecaprenyl phosphate (B84403) (the lipid carrier).
-
A detection system, which can be based on radioactivity (e.g., using a radiolabeled substrate) or fluorescence.
-
-
Assay Procedure:
-
Incubate the MraY-containing membranes with the substrates (UDP-MurNAc-pentapeptide and undecaprenyl phosphate) in a suitable buffer system.
-
Add varying concentrations of the this compound compound to be tested.
-
Allow the enzymatic reaction to proceed for a defined period.
-
Stop the reaction and separate the product (Lipid I) from the unreacted substrates.
-
Quantify the amount of Lipid I formed.
-
-
Data Analysis: Determine the concentration of the this compound that inhibits the MraY activity by 50% (IC₅₀ value) by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Peptidoglycan Biosynthesis and MraY Inhibition
The following diagram illustrates the role of MraY translocase in the bacterial peptidoglycan biosynthesis pathway and the inhibitory action of Caprazamycins.
Caption: Inhibition of MraY translocase by Caprazamycins in peptidoglycan synthesis.
Experimental Workflow for this compound Research
This diagram outlines the general workflow from the isolation of the producing microorganism to the biological evaluation of the purified compounds.
Caption: General workflow for the study of this compound natural products.
References
Caprazamycin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caprazamycins are a class of liponucleoside antibiotics that exhibit potent activity against a range of bacteria, particularly Gram-positive organisms. Their unique mechanism of action, involving the inhibition of phospho-MurNAc-pentapeptide translocase (MraY or Translocase I), a critical enzyme in the bacterial cell wall peptidoglycan synthesis pathway, makes them a promising area of research for the development of novel antibacterial agents. This technical guide provides an in-depth overview of the spectrum of activity of caprazamycins and their derivatives against clinically relevant Gram-positive bacteria. It includes a compilation of minimum inhibitory concentration (MIC) data, detailed experimental protocols for assessing antibacterial activity, and a visualization of the targeted biochemical pathway.
Introduction
The rising threat of antibiotic resistance necessitates the discovery and development of new classes of antimicrobial agents with novel mechanisms of action. Caprazamycins, originally isolated from Streptomyces sp., represent such a class.[1] These complex molecules target a crucial and highly conserved step in bacterial cell wall biosynthesis, a pathway that is essential for bacterial viability and absent in eukaryotes, making it an attractive target for selective toxicity.[2][3] This guide focuses on the antibacterial efficacy of caprazamycins against Gram-positive bacteria, a group that includes several high-priority pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
Spectrum of Activity: Quantitative Data
The antibacterial activity of caprazamycins and their synthetic analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following tables summarize the reported MIC values for various caprazamycin derivatives against a selection of Gram-positive bacteria.
Table 1: In Vitro Activity of this compound Derivatives Against Gram-Positive Bacteria
| Compound/Derivative | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Palmitoyl (B13399708) caprazol (B1245282) 7 | Staphylococcus aureus | MRSA | 3.13 - 12.5 | [4][5] |
| Palmitoyl caprazol 7 | Enterococcus faecalis | VRE | 3.13 - 12.5 | [4][5] |
| N6'-desmethyl palmitoyl caprazol 28 | Staphylococcus aureus | MRSA | 3.13 - 12.5 | [4][5] |
| N6'-desmethyl palmitoyl caprazol 28 | Enterococcus faecalis | VRE | 3.13 - 12.5 | [4][5] |
| Caprazamycins (CPZs) | Mycobacterium tuberculosis | Drug-susceptible | 3.13 | [5] |
| Caprazamycins (CPZs) | Mycobacterium tuberculosis | Multi-drug-resistant | 3.13 | [5] |
| CPZEN-45 | Mycobacterium tuberculosis | - | Potent activity | [6] |
| CPZEN-45 | Mycobacterium avium complex | - | Potent activity | [6] |
Note: The range of MIC values for Palmitoyl caprazol 7 and N6'-desmethyl palmitoyl caprazol 28 against MRSA and VRE strains suggests variability in susceptibility among different clinical isolates.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Caprazamycins exert their bactericidal effect by inhibiting the enzyme phospho-MurNAc-pentapeptide translocase, also known as MraY.[2][7] MraY is an integral membrane protein that catalyzes the first step in the membrane-associated stage of peptidoglycan biosynthesis.[3][7] Specifically, it facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2][3] This reaction is a critical bottleneck in the construction of the bacterial cell wall. By blocking MraY, caprazamycins prevent the formation of Lipid I and subsequent peptidoglycan elongation, leading to a compromised cell wall, loss of structural integrity, and ultimately, cell lysis.
Below is a diagram illustrating the bacterial peptidoglycan synthesis pathway and the point of inhibition by caprazamycins.
Caption: Bacterial peptidoglycan synthesis pathway and inhibition by this compound.
Experimental Protocols
The determination of the in vitro antibacterial activity of caprazamycins is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for two standard assays.
Broth Microdilution Assay
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
This compound derivative stock solution of known concentration
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of the this compound derivative in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL. b. The concentration range should be chosen to encompass the expected MIC value. c. Include a positive control well (broth with bacterial inoculum, no antibiotic) and a negative control well (broth only).
-
Inoculum Preparation: a. Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation: a. The MIC is determined as the lowest concentration of the this compound derivative that completely inhibits visible growth of the bacteria.
Agar (B569324) Dilution Assay
This method involves incorporating the antimicrobial agent into an agar medium.
Materials:
-
Sterile petri dishes
-
Mueller-Hinton Agar (MHA) or other suitable agar
-
This compound derivative stock solution
-
Bacterial culture in logarithmic growth phase
-
Inoculator (e.g., a multipoint replicator)
Procedure:
-
Preparation of Agar Plates: a. Prepare a series of twofold dilutions of the this compound derivative. b. Add a specific volume of each antibiotic dilution to molten and cooled (45-50°C) agar. c. Pour the agar-antibiotic mixture into petri dishes and allow them to solidify. d. Include a control plate with no antibiotic.
-
Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: a. Using a multipoint replicator, spot the standardized bacterial inoculum onto the surface of each agar plate.
-
Incubation: a. Allow the spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
Interpretation: a. The MIC is the lowest concentration of the this compound derivative that prevents the visible growth of the bacterial colonies.
Below is a diagram illustrating the general experimental workflow for determining the spectrum of activity.
Caption: Experimental workflow for MIC determination.
Conclusion
Caprazamycins and their derivatives demonstrate significant antibacterial activity against a variety of Gram-positive bacteria, including drug-resistant strains. Their novel mechanism of action, targeting the essential MraY translocase, makes them a valuable scaffold for the development of new antibiotics. Further research into the structure-activity relationships of this compound analogues and their pharmacokinetic and pharmacodynamic properties will be crucial in advancing these compounds towards clinical applications. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of the antibacterial potency of this promising class of antibiotics.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Phospho-N-acetylmuramoyl pentapeptide transferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. MraY Translocase Inhibitors | Universität Tübingen [uni-tuebingen.de]
The Core Chemical Scaffold of the Caprazamycin Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core chemical scaffold of the Caprazamycin (CPZ) family of liponucleoside antibiotics. These natural products have garnered significant interest due to their potent inhibitory activity against Mycobacterium tuberculosis and other drug-resistant bacteria. This document details the structure, biosynthesis, and synthesis of the core scaffold, alongside a quantitative analysis of the structure-activity relationships of various analogues.
The Core Chemical Scaffold: (+)-Caprazol
The fundamental structural unit of all caprazamycins is the unique and complex molecule, (+)-caprazol. This core scaffold is a non-proteinogenic amino acid derivative composed of three key moieties: a 5′-glycyluridine unit, a 5-amino-D-ribose sugar, and a distinctive permethylated seven-membered diazepanone ring.
The intricate architecture of (+)-caprazol is the foundation upon which the diversity of the this compound family is built. Variations in the fatty acid side chain attached to the diazepanone ring, and further glycosylation, give rise to the different members of the this compound family.
Biosynthesis of the this compound Core
The biosynthesis of the this compound core is a complex process orchestrated by a dedicated gene cluster, designated cpz. This cluster, spanning from cpz9 to cpz31, encodes the enzymatic machinery required for the construction of the (+)-caprazol scaffold. While the complete pathway is still under investigation, a putative biosynthetic route has been proposed based on genetic and biochemical studies.
The biosynthesis is thought to commence with the modification of uridine (B1682114) monophosphate (UMP). A key intermediate is the formation of 5′-C-glycyluridine. The unique diazepanone ring is then constructed, followed by the attachment of a β-hydroxylated fatty acid. The origin of the 3-methylglutaryl moiety, which is later attached to the fatty acid, is particularly interesting, involving enzymes such as the 3-hydroxy-3-methylglutaryl-CoA synthase Cpz5, and potentially hijacking intermediates from the host's primary metabolism.
Synthesis of the this compound Core and Analogues
The total synthesis of caprazol (B1245282) and its analogues is a significant challenge in organic chemistry, requiring precise stereochemical control. Several synthetic strategies have been developed, with key steps including the construction of the 5′-β-O-aminoribosyl-glycyluridine derivative and the formation of the diazepanone ring.
Experimental Protocols
Protocol 1: Synthesis of the 5'-β-O-aminoribosyl-glycyluridine derivative
This protocol outlines a general approach for the synthesis of the key 5'-β-O-aminoribosyl-glycyluridine intermediate. The procedure typically involves the coupling of a protected uridine derivative with a protected 5-amino-ribose derivative, followed by the introduction of the glycyl moiety. The choice of protecting groups is critical to ensure regioselectivity and to allow for selective deprotection in subsequent steps. A key transformation is the stereoselective glycosylation to establish the β-linkage.
Protocol 2: Construction of the diazepanone ring via intramolecular reductive amination
The formation of the seven-membered diazepanone ring is a crucial step in the synthesis of the caprazol core. Intramolecular reductive amination of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group) is a commonly employed strategy. This reaction typically involves the formation of an intermediate imine or iminium ion, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction conditions, such as pH and solvent, are carefully controlled to favor the intramolecular cyclization and to achieve the desired stereochemistry.
Biological Activity and Structure-Activity Relationship (SAR)
Caprazamycins exert their antibacterial effect by inhibiting the MraY (phospho-MurNAc-pentapeptide translocase) enzyme. MraY is a crucial membrane-bound enzyme in the bacterial cell wall biosynthesis pathway, responsible for the transfer of the peptidoglycan precursor from the cytoplasm to the lipid carrier. Inhibition of MraY disrupts cell wall synthesis, leading to bacterial cell death.
The structure-activity relationship (SAR) of this compound analogues has been investigated to identify the key structural features required for potent antibacterial activity. The uridine, aminoribose, diazepanone ring, and the fatty acid chain have been identified as crucial for antimicrobial activity.
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of selected this compound analogues against key bacterial pathogens.
| Compound | R-group on Diazepanone | Mycobacterium tuberculosis H37Rv (μg/mL) | Staphylococcus aureus (MRSA) (μg/mL) | Enterococcus faecalis (VRE) (μg/mL) |
| This compound B | C₁₄H₂₇O-3-methylglutaryl-L-rhamnose | 0.05 - 0.2 | >100 | >100 |
| Palmitoyl (B13399708) Caprazol (7) | Palmitoyl (C₁₆H₃₁O) | 6.25 | 3.13 - 6.25 | 6.25 - 12.5 |
| N⁶'-desmethyl palmitoyl caprazol (28) | Palmitoyl (C₁₆H₃₁O) | 12.5 | 6.25 | 3.13 - 6.25 |
Note: Data is compiled from various sources and testing conditions may vary.
The data suggests that while the complex side chain of natural caprazamycins is essential for potent anti-tuberculosis activity, simplified analogues with a simple fatty acyl chain, such as palmitoyl caprazol, retain significant activity against other Gram-positive bacteria, including drug-resistant strains like MRSA and VRE.[1] The N-methylation on the diazepanone ring appears to influence the activity against different bacterial species.
Conclusion
The (+)-caprazol core represents a unique and promising scaffold for the development of novel antibiotics. Its complex structure, intricate biosynthetic pathway, and challenging synthesis provide a rich area for scientific investigation. The potent biological activity of this compound and its analogues, particularly against clinically relevant pathogens, underscores the potential of this chemical class in addressing the growing challenge of antimicrobial resistance. Further exploration of the structure-activity relationships and the development of more efficient synthetic routes will be crucial in realizing the therapeutic potential of the this compound family.
References
Methodological & Application
Application Notes and Protocols for the Purification of Caprazamycin from Streptomyces Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the purification of Caprazamycins, a class of potent liponucleoside antibiotics, from the fermentation broth of Streptomyces sp. MK730-62F2. The described workflow is compiled from established methodologies for the isolation of Caprazamycins and related secondary metabolites from Streptomyces cultures.
Introduction
Caprazamycins are a group of complex liponucleoside antibiotics with significant activity against various bacteria, including Mycobacterium tuberculosis. Produced by Streptomyces sp. MK730-62F2, these molecules hold promise for the development of new anti-infective agents. The purification of Caprazamycins from the complex milieu of a fermentation broth is a multi-step process requiring a combination of extraction and chromatographic techniques to achieve the high degree of purity required for research and development purposes. This protocol outlines a robust and reproducible methodology for this purification process.
Overall Purification Workflow
The purification of Caprazamycin is a multi-stage process designed to isolate the target compound from a complex mixture of cellular components and other secondary metabolites. The general workflow involves fermentation, initial extraction, and a series of chromatographic steps to achieve high purity.
Caption: Overall workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces sp. MK730-62F2
This protocol describes the culture conditions for the production of Caprazamycins.
Materials:
-
Streptomyces sp. MK730-62F2 spore suspension
-
Tryptic Soy Broth (TSB) medium
-
Production medium: 1% soytone, 1% soluble starch, 2% D-maltose
-
Sterile flasks
-
Shaking incubator
Procedure:
-
Inoculate 50 mL of TSB medium with a spore suspension of Streptomyces sp. MK730-62F2.
-
Incubate the pre-culture for 2 days at 30°C with shaking at 200 rpm.[1]
-
Inoculate 100 mL of production medium with 1 mL of the pre-culture. The production medium should be adjusted to pH 6.7.[1]
-
Incubate the production culture for 7 days at 30°C with shaking at 200 rpm.[1]
Table 1: Fermentation Parameters
| Parameter | Value | Reference |
| Microorganism | Streptomyces sp. MK730-62F2 | [1] |
| Pre-culture Medium | Tryptic Soy Broth (TSB) | [1] |
| Pre-culture Incubation | 2 days, 30°C, 200 rpm | [1] |
| Production Medium | 1% Soytone, 1% Soluble Starch, 2% D-Maltose | [1] |
| Production Medium pH | 6.7 | [1] |
| Production Incubation | 7 days, 30°C, 200 rpm | [1] |
Protocol 2: Extraction of Crude this compound
This protocol details the initial extraction of Caprazamycins from the fermentation broth.
Materials:
-
Fermentation broth from Protocol 1
-
Hydrochloric acid (HCl) or other suitable acid
-
n-Butanol
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
-
Adjust the pH of the culture supernatant to 4.0 with HCl.[1]
-
Extract the acidified supernatant with an equal volume of n-butanol.
-
Separate the organic (butanol) phase from the aqueous phase.
-
Concentrate the organic phase to dryness using a rotary evaporator to obtain the crude this compound extract.
-
Dissolve the dried extract in a minimal volume of methanol (B129727) for further purification.[1]
Protocol 3: Silica Gel Chromatography
This protocol describes the initial chromatographic purification of the crude extract.
Materials:
-
Crude this compound extract (dissolved in methanol)
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: Chloroform (B151607) and Methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a silica gel column.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a stepwise gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by increasing the percentage of methanol.
-
Collect fractions and monitor the separation using TLC.
-
Pool the fractions containing the Caprazamycins based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain a partially purified extract.
Protocol 4: Ion-Exchange Chromatography (Optional Polishing Step)
This optional step can be used to further purify the this compound-containing fractions based on charge.
Materials:
-
Partially purified this compound extract
-
Appropriate ion-exchange resin (e.g., DEAE-Sephadex for anion exchange or CM-Sephadex for cation exchange)
-
Chromatography column
-
Buffers for equilibration, washing, and elution (e.g., Tris-HCl or phosphate (B84403) buffers with a salt gradient of NaCl)
-
Fraction collector
Procedure:
-
Pack the column with the selected ion-exchange resin and equilibrate with the starting buffer.
-
Dissolve the partially purified extract in the starting buffer and load it onto the column.
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound compounds using a linear or stepwise salt gradient.
-
Collect fractions and assay for the presence of Caprazamycins.
-
Pool the active fractions and desalt if necessary.
Protocol 5: Size-Exclusion Chromatography (Optional Polishing Step)
This optional step can be employed to separate compounds based on their molecular size.
Materials:
-
Enriched this compound fractions
-
Size-exclusion chromatography resin (e.g., Sephadex LH-20)
-
Chromatography column
-
Mobile phase (e.g., Methanol)
-
Fraction collector
Procedure:
-
Pack the column with the size-exclusion resin and equilibrate with the mobile phase.
-
Dissolve the enriched sample in the mobile phase and load it onto the column.
-
Elute the column with the mobile phase at a constant flow rate.
-
Collect fractions and monitor for the presence of Caprazamycins.
-
Pool the fractions containing the purified Caprazamycins.
Protocol 6: Preparative High-Performance Liquid Chromatography (HPLC)
This is the final polishing step to obtain high-purity this compound.
Materials:
-
Polished this compound fractions
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Reprosil-Pur Basic C18, 5 µm, 250 x 10 mm)
-
HPLC-grade solvents (e.g., Acetonitrile (B52724) and Water with 0.1% formic acid)
-
Fraction collector
Procedure:
-
Dissolve the sample in the mobile phase.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with the starting mobile phase composition.
-
Inject the sample and run a gradient elution (e.g., increasing concentration of acetonitrile in water).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Collect the peaks corresponding to the different this compound analogues.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Data Presentation
The following table provides an illustrative summary of the expected yield and purity at each stage of the purification process. Please note that these are typical values and may vary depending on the specific fermentation yield and purification efficiency.
Table 2: Illustrative Purification Summary for this compound
| Purification Step | Starting Material | Total Amount (mg) | Purity (%) | Yield (%) |
| Crude Butanol Extract | 1 L Culture Supernatant | 1000 | ~5 | 100 |
| Silica Gel Chromatography | Crude Extract | 200 | ~40 | 20 |
| Ion-Exchange Chromatography | Partially Purified Fractions | 80 | ~70 | 8 |
| Size-Exclusion Chromatography | Enriched Fractions | 50 | ~90 | 5 |
| Preparative HPLC | Polished Fractions | 40 | >98 | 4 |
Visualization of Key Relationships
Logical Flow of Chromatographic Separation
The sequence of chromatographic techniques is designed to progressively increase the purity of the this compound. Each step utilizes a different separation principle to remove a distinct set of impurities.
References
Application Notes and Protocols for MraY Inhibition Assay Using Caprazamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents that act on new targets. One such promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential integral membrane enzyme in bacteria.[1][2] MraY catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1][3][4] This enzyme transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1][2][3] This reaction is vital for bacterial survival, making MraY an attractive target for the development of new antibiotics.[3][5]
Caprazamycins are a class of naturally occurring nucleoside antibiotics that exhibit potent antibacterial activity against a range of bacteria, including drug-resistant strains like MRSA and VRE.[6][7] Their mechanism of action involves the specific inhibition of MraY.[2][7] Understanding the interaction between caprazamycin and MraY is crucial for the development of new and more effective antibiotics. This document provides detailed application notes and protocols for performing an MraY inhibition assay using this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Principle of the MraY Inhibition Assay
The MraY inhibition assay is designed to quantify the inhibitory effect of a compound, such as this compound, on the enzymatic activity of MraY. The activity of MraY can be measured by detecting the formation of the product, Lipid I, from its substrates, UDP-MurNAc-pentapeptide and a lipid carrier phosphate (e.g., undecaprenyl phosphate or a shorter-chain analogue like C35-P).[5][8]
Several methods can be employed to monitor this reaction, including:
-
Radiolabeled Substrate Assays: Using a radiolabeled UDP-MurNAc-pentapeptide and detecting the radiolabeled Lipid I product via thin-layer chromatography (TLC) and autoradiography.
-
Fluorescence-Based Assays: Employing a fluorescently labeled substrate, such as a dansylated UDP-MurNAc-pentapeptide.[5][8] The formation of the fluorescently labeled Lipid I can be monitored by changes in the fluorescence signal, for example, through Förster Resonance Energy Transfer (FRET) when the donor fluorophore on the substrate comes into proximity with an acceptor in the lipid micelle.[9]
-
Coupled Enzyme Assays: Where the release of UMP, the other product of the MraY reaction, is coupled to another enzymatic reaction that can be monitored spectrophotometrically.
This protocol will focus on a fluorescence-based assay due to its sensitivity, safety, and suitability for high-throughput screening.
Data Presentation
The inhibitory potency of this compound and other MraY inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce MraY activity by 50%.[10]
| Inhibitor | Target Organism/Enzyme Source | Assay Type | IC50 Value | Reference |
| This compound A | Mycobacterium tuberculosis | [7] | ||
| This compound D | Mycobacterium tuberculosis | [7] | ||
| Capuramycin | Detergent-solubilized MraY from Aquifex aeolicus | TLC-based | 56.4 ± 14.3 µM | [3] |
| Tunicamycin | MraY from Staphylococcus aureus | FRET-based | 16 nM | [11] |
| Compound 12a (non-nucleoside) | MraY from Staphylococcus aureus | FRET-based | 25 µM | [11] |
| Muraymycin Analogues | MraY | Varies | [12] |
Note: Specific IC50 values for caprazamycins can vary depending on the specific analogue, the source of the MraY enzyme, and the assay conditions.
Experimental Protocols
Protocol 1: Overexpression and Purification of MraY
This protocol describes the general steps for obtaining purified MraY, which is a prerequisite for the inhibition assay. The specific details may need to be optimized depending on the expression system and the bacterial source of MraY.
Materials:
-
E. coli expression strain (e.g., C43(DE3))
-
Expression vector containing the MraY gene (e.g., pET vector)
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid selection
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol)
-
Detergent (e.g., n-Dodecyl-β-D-maltopyranoside (DDM))
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
Procedure:
-
Transformation: Transform the MraY expression plasmid into a suitable E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-20°C) for several hours or overnight.
-
Cell Harvest: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.
-
Membrane Solubilization: Centrifuge the cell lysate to pellet the cell debris. Resuspend the membrane pellet in lysis buffer and add a detergent (e.g., 1% DDM) to solubilize the membrane proteins. Stir gently for 1-2 hours at 4°C.
-
Purification: Centrifuge the solubilized membrane fraction to remove insoluble material. Load the supernatant onto a Ni-NTA column. Wash the column with wash buffer and elute the His-tagged MraY protein with elution buffer.
-
Protein Characterization: Analyze the purified protein by SDS-PAGE and determine the concentration using a protein assay (e.g., BCA assay).
Protocol 2: MraY Inhibition Assay using a Fluorescence-Based Method
This protocol outlines a fluorescence-based assay to determine the IC50 value of this compound against MraY. This method utilizes a dansylated UDP-MurNAc-pentapeptide substrate.
Materials:
-
Purified MraY enzyme
-
Dansylated UDP-MurNAc-pentapeptide (Substrate A)
-
Undecaprenyl phosphate (C55-P) or a suitable analogue (e.g., C35-P) (Substrate B)
-
This compound (Inhibitor)
-
Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl2, and a suitable concentration of detergent (e.g., 0.05% DDM)
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in DMSO.
-
Prepare working solutions of dansylated UDP-MurNAc-pentapeptide and undecaprenyl phosphate in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low micromolar range.
-
-
Assay Setup:
-
In a 96-well microplate, add a small volume (e.g., 1 µL) of the this compound serial dilutions to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add the purified MraY enzyme to each well.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a mixture of the substrates (dansylated UDP-MurNAc-pentapeptide and undecaprenyl phosphate) to each well.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used (for dansyl group, excitation is typically around 340 nm and emission around 520 nm).
-
Take kinetic readings over a period of time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of MraY activity (relative to the DMSO control) against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholars@Duke publication: Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis [scholars.duke.edu]
- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antibacterial Activity of Caprazamycins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antibacterial efficacy of Caprazamycins, a class of nucleoside antibiotics that inhibit bacterial cell wall synthesis. The following sections offer step-by-step methodologies for key assays, data presentation guidelines, and visual representations of experimental workflows and the underlying mechanism of action.
Introduction to Caprazamycins
Caprazamycins are a promising class of antibiotics with potent activity against a range of bacteria, including clinically significant pathogens like Mycobacterium tuberculosis and various drug-resistant strains.[1] Their unique mechanism of action involves the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2][3] This pathway is responsible for constructing the bacterial cell wall, a structure vital for bacterial survival and integrity. By targeting MraY, Caprazamycins disrupt this process, leading to cell death.[2][4]
Key Assays for Antibacterial Activity Assessment
Several in vitro methods are crucial for characterizing the antibacterial profile of Caprazamycins. These include determining the minimum inhibitory concentration (MIC), assessing the rate of bacterial killing, and evaluating potential synergistic effects with other antibiotics.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6] The two primary methods for determining the MIC are broth microdilution and agar (B569324) dilution, with guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][7][8][9][10][11]
a) Broth Microdilution Method
This method uses multi-well microtiter plates to test a range of antibiotic concentrations.[12][13]
Experimental Protocol: Broth Microdilution
-
Preparation of Caprazamycin Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Consult the manufacturer's instructions or relevant literature for the appropriate solvent to dissolve the compound.
-
Prepare a stock solution at a concentration that is at least 10-fold higher than the highest concentration to be tested. Filter-sterilize the stock solution.
-
-
Preparation of Microtiter Plates:
-
Using a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells except the first column.
-
In the first column, add 200 µL of the highest concentration of this compound (prepared in CAMHB).
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the growth control (broth and inoculum only), and column 12 is the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well (columns 1-11). The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a microplate reader.
-
b) Agar Dilution Method
In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations.[14][15][16][17]
Experimental Protocol: Agar Dilution
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a suitable solvent.
-
For each concentration, add 2 mL of the diluted this compound solution to 18 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C. Mix gently but thoroughly and pour into sterile petri dishes.
-
Allow the agar to solidify. Prepare a control plate with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator or a micropipette, spot 1-10 µL of the prepared inoculum onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Data Presentation: MIC Values
Summarize the MIC data in a clear and structured table for easy comparison across different bacterial strains and this compound analogs.
| This compound Analog | Bacterial Strain | MIC (µg/mL) |
| This compound A | M. tuberculosis H37Rv | X |
| This compound B | S. aureus ATCC 29213 | Y |
| This compound C | MRSA N315 | Z |
| ... | ... | ... |
Time-Kill Kinetic Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[18][19][20][21][22] It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Experimental Protocol: Time-Kill Kinetics
-
Preparation:
-
Prepare a flask containing a suitable volume of CAMHB with the desired concentration of this compound (e.g., 1x, 2x, 4x the MIC).
-
Prepare a control flask with no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Procedure:
-
Inoculate the flasks with the prepared bacterial suspension.
-
Incubate the flasks at 35-37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or broth.
-
Plate a known volume of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.
-
Data Presentation: Time-Kill Assay Data
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (1x MIC) | Log₁₀ CFU/mL (2x MIC) | Log₁₀ CFU/mL (4x MIC) |
| 0 | X | X | X | X |
| 2 | Y | Y | Y | Y |
| 4 | Z | Z | Z | Z |
| ... | ... | ... | ... | ... |
Checkerboard Synergy Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., this compound and another antibiotic).[5][6][23][24][25] The interaction can be synergistic (enhanced effect), additive (combined effect equals the sum of individual effects), indifferent (no change), or antagonistic (reduced effect).
Experimental Protocol: Checkerboard Synergy Assay
-
Plate Setup:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis (columns) and the second antibiotic along the y-axis (rows).
-
The result is a matrix of wells containing various combinations of the two drugs.
-
Include rows and columns with each drug alone to determine their individual MICs in the same experiment.
-
-
Inoculation and Incubation:
-
Inoculate the plate with a standardized bacterial suspension as described for the broth microdilution MIC assay.
-
Incubate under appropriate conditions.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the following formulas:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation: Checkerboard Assay Results
| This compound Conc. (µg/mL) | Antibiotic B Conc. (µg/mL) | Growth (+/-) | FICI | Interpretation |
| X | Y | - | Z | Synergy |
| ... | ... | ... | ... | ... |
Visualizing Experimental Workflows and Mechanism of Action
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and the mechanism of action of Caprazamycins.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Time-Kill Kinetic Assay.
Caption: this compound Inhibition of Peptidoglycan Biosynthesis.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. researchgate.net [researchgate.net]
- 9. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 10. iacld.com [iacld.com]
- 11. MIC EUCAST [mic.eucast.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Agar dilution - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. actascientific.com [actascientific.com]
- 21. scribd.com [scribd.com]
- 22. nelsonlabs.com [nelsonlabs.com]
- 23. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. emerypharma.com [emerypharma.com]
- 25. scispace.com [scispace.com]
In Vivo Efficacy Testing of Caprazamycin in a Murine Model of Tuberculosis: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available data on the specific in vivo efficacy of Caprazamycin in a mouse model of tuberculosis is limited. The following application notes and protocols are based on established methodologies for testing novel anti-tuberculosis agents in murine models and are intended to serve as a comprehensive template for researchers. These protocols should be adapted based on emerging data and specific experimental goals.
Introduction
This compound is a novel liponucleoside antibiotic with potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Its mechanism of action involves the inhibition of MraY, a phospho-MurNAc-pentapeptide translocase essential for peptidoglycan synthesis. To evaluate the therapeutic potential of this compound in a living organism, in vivo efficacy testing in a validated animal model, such as the mouse model of tuberculosis, is a critical step. These studies are essential for determining the drug's bactericidal or bacteriostatic activity, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and overall potential as a clinical candidate.
This document provides a detailed framework for conducting in vivo efficacy studies of this compound in a mouse model of chronic tuberculosis infection.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. The following tables are templates for organizing quantitative data from in vivo efficacy studies.
Table 1: Bacterial Load in Lungs Following this compound Treatment
| Treatment Group | Dosage (mg/kg) | Administration Route | Duration (weeks) | Mean Log10 CFU/Lung (± SD) | Change from Control (Log10) |
| Vehicle Control | - | Oral Gavage | 4 | 6.5 (± 0.4) | - |
| Isoniazid | 25 | Oral Gavage | 4 | 4.2 (± 0.3) | -2.3 |
| This compound | 50 | Oral Gavage | 4 | Data | Data |
| This compound | 100 | Oral Gavage | 4 | Data | Data |
| This compound | 50 | Intravenous | 4 | Data | Data |
Table 2: Bacterial Load in Spleen Following this compound Treatment
| Treatment Group | Dosage (mg/kg) | Administration Route | Duration (weeks) | Mean Log10 CFU/Spleen (± SD) | Change from Control (Log10) |
| Vehicle Control | - | Oral Gavage | 4 | 4.8 (± 0.5) | - |
| Isoniazid | 25 | Oral Gavage | 4 | 2.5 (± 0.2) | -2.3 |
| This compound | 50 | Oral Gavage | 4 | Data | Data |
| This compound | 100 | Oral Gavage | 4 | Data | Data |
| This compound | 50 | Intravenous | 4 | Data | Data |
Table 3: Mouse Survival and Body Weight Changes
| Treatment Group | Dosage (mg/kg) | Duration (weeks) | Percent Survival | Mean Body Weight Change (%) |
| Vehicle Control | - | 4 | Data | Data |
| Isoniazid | 25 | 4 | Data | Data |
| This compound | 50 | 4 | Data | Data |
| This compound | 100 | 4 | Data | Data |
Experimental Protocols
The following are detailed protocols for the key experiments involved in assessing the in vivo efficacy of this compound.
Protocol 1: Murine Model of Chronic Tuberculosis Infection
This protocol describes the establishment of a chronic, low-dose aerosol infection in mice, which mimics human tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other virulent strain)
-
Specific pathogen-free, female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)
-
Middlebrook 7H9 broth with ADC supplement and 0.05% Tween 80
-
Middlebrook 7H11 agar (B569324) with OADC supplement
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Sterile grinders for tissue homogenization
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Wash the bacterial cells twice with PBS containing 0.05% Tween 80.
-
Resuspend the pellet in PBS and briefly sonicate to create a single-cell suspension.
-
Adjust the bacterial concentration to deliver approximately 100-200 Colony Forming Units (CFU) per mouse lung in the aerosol infection chamber. The exact concentration will need to be calibrated for the specific chamber being used.
-
-
Aerosol Infection:
-
Place mice in the aerosol infection chamber.
-
Perform the aerosol infection according to the manufacturer's instructions to deliver a low dose of M. tuberculosis.
-
One day post-infection, euthanize a small cohort of mice (n=3-5) to determine the initial bacterial load implanted in the lungs.
-
-
Establishment of Chronic Infection:
-
House the infected mice in a BSL-3 animal facility.
-
Allow the infection to establish for 4 weeks to develop into a chronic phase before initiating treatment.
-
Protocol 2: this compound Administration and Efficacy Evaluation
This protocol outlines the treatment of infected mice with this compound and the subsequent evaluation of its efficacy.
Materials:
-
This compound (formulated for in vivo administration)
-
Vehicle control (e.g., sterile water, PBS, or a specific formulation vehicle)
-
Positive control drug (e.g., Isoniazid)
-
Oral gavage needles or equipment for intravenous/subcutaneous injection
-
Sterile surgical instruments for organ harvesting
Procedure:
-
Treatment Groups:
-
At 4 weeks post-infection, randomly assign mice to different treatment groups (n=5-10 mice per group).
-
Include a vehicle control group, a positive control group (e.g., Isoniazid at 25 mg/kg), and multiple this compound dose groups.
-
-
Drug Administration:
-
Administer this compound and control treatments daily or as determined by preliminary pharmacokinetic studies.
-
Common routes of administration for novel compounds include oral gavage, intravenous injection, or subcutaneous injection. The choice of route will depend on the drug's properties.
-
Treat the mice for a defined period, typically 4 to 8 weeks for initial efficacy studies.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of illness.
-
Record body weight weekly.
-
-
Efficacy Assessment (CFU Enumeration):
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the lungs and spleen.
-
Homogenize each organ in a known volume of PBS with 0.05% Tween 80.
-
Prepare serial dilutions of the organ homogenates.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per organ.
-
Express the data as Log10 CFU per organ.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo efficacy testing of this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
Mechanism of Action: Inhibition of MraY
This diagram illustrates the known mechanism of action of this compound, which is the inhibition of the MraY translocase in the peptidoglycan synthesis pathway of Mycobacterium tuberculosis.
Caption: this compound inhibits MraY in peptidoglycan synthesis.
Application Note: Quantitative Analysis of Caprazamycin Derivatives using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprazamycins are a class of liponucleoside antibiotics that exhibit potent activity against Mycobacterium tuberculosis by inhibiting the translocase I enzyme, a key component of cell wall biosynthesis.[1] The structural diversity of caprazamycin derivatives, primarily differing in their fatty acid side chains, necessitates a robust and sensitive analytical method for their detection and quantification in various matrices, including bacterial cultures and biological samples. This application note provides a detailed protocol for the analysis of this compound derivatives using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity.[2][3]
Principle
This method utilizes reversed-phase liquid chromatography to separate the different this compound derivatives based on their hydrophobicity. The separated compounds are then introduced into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The precursor ions corresponding to the protonated molecules of the this compound derivatives are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) approach ensures high specificity and allows for accurate quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of major this compound derivatives. These values are representative and may vary depending on the specific instrument and experimental conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound E/F | 1119 | [Fragment ion m/z] | 21.28 |
| This compound C/D/G | 1133 | [Fragment ion m/z] | 22.39 |
| This compound A/B | 1147 | [Fragment ion m/z] | 24.37 |
| CPZ E/F aglyca | 931 | [Fragment ion m/z] | [Retention Time] |
| CPZ C/D/G aglyca | 945 | [Fragment ion m/z] | [Retention Time] |
| CPZ A/B aglyca | 959 | [Fragment ion m/z] | [Retention Time] |
| Hydroxyacylcaprazol E/F | 803 | [Fragment ion m/z] | [Retention Time] |
| Hydroxyacylcaprazol C/D/G | 817 | [Fragment ion m/z] | [Retention Time] |
| Hydroxyacylcaprazol A/B | 831 | [Fragment ion m/z] | [Retention Time] |
| Note: Specific product ion m/z values and retention times for aglycones and hydroxyacylcaprazols would require experimental determination or access to further literature. |
Experimental Protocols
Sample Preparation: Extraction from Bacterial Culture
This protocol is adapted for the extraction of this compound derivatives from Streptomyces cultures.[1]
a) Rapid Methanol (B129727) Extraction (for qualitative screening):
-
Harvest cells from a 7-day old culture by centrifugation.
-
Extract the cell pellet with ice-cold methanol.
-
Centrifuge to pellet cell debris.
-
The supernatant can be directly analyzed by LC-MS/MS.[1]
b) Butanol Extraction (for partial purification and quantitative analysis):
-
Adjust the pH of the culture supernatant to 4.
-
Extract the supernatant with an equal volume of n-butanol.
-
Separate the organic phase.
-
Evaporate the n-butanol under reduced pressure.
-
Re-dissolve the dried extract in 500 µl of methanol for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
a) Liquid Chromatography Conditions:
-
System: Surveyor HPLC system or equivalent.[1]
-
Column: Reprosil-Pur Basic C18 (5 µm, 250 x 2 mm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
2% to 40% B over 4 minutes.
-
40% to 100% B over 31 minutes.[1]
-
-
Flow Rate: 0.2 mL/min.[1]
-
Column Temperature: 40 °C (typical, can be optimized).
-
Injection Volume: 5-10 µL.
-
UV Detection: 262 nm (optional).[1]
b) Mass Spectrometry Conditions:
-
System: Thermo Finnigan TSQ Quantum triple quadrupole mass spectrometer or equivalent.[1]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Heated Capillary Temperature: 320 °C.[1]
-
Sheath Gas: Nitrogen.[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Note: Collision energies and other compound-specific parameters should be optimized for each this compound derivative by infusing a standard solution. The fragmentation is expected to involve the loss of the methylated rhamnosyl group, aminoribose, uracil, and the fatty acid side chain.[1]
Visualizations
Caption: Workflow for this compound Derivative Analysis.
Caption: Simplified this compound Biosynthesis.
Discussion
The described LC-MS/MS method provides a reliable and sensitive platform for the detection and quantification of this compound derivatives. The sample preparation protocol is straightforward and can be adapted for different throughput needs.[1] For accurate quantification, it is crucial to use stable isotope-labeled internal standards if available, or alternatively, a structurally similar compound. Method validation should be performed according to established guidelines to ensure accuracy, precision, and robustness. The characteristic fragmentation patterns of caprazamycins, involving sequential losses of sugar moieties and the fatty acid chain, provide high confidence in compound identification.[1] This analytical approach is a valuable tool for natural product discovery, biosynthetic pathway studies, and preclinical development of this compound-based antibiotics.
References
Application Notes and Protocols for the Heterologous Expression of the Caprazamycin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the heterologous expression of the caprazamycin (CPZ) biosynthetic gene cluster. Caprazamycins are potent liponucleoside antibiotics with significant activity against Mycobacterium tuberculosis, targeting the essential MraY translocase involved in peptidoglycan synthesis.[1] The successful expression of the CPZ gene cluster in a heterologous host enables the production of this compound derivatives, facilitates biosynthetic pathway studies, and allows for the generation of novel analogs through pathway engineering.[1][2]
Introduction
The this compound biosynthetic gene cluster was first identified, cloned, and sequenced from Streptomyces sp. MK730-62F2.[1] The cluster spans approximately 33.7 kb and contains 23 open reading frames (ORFs) predicted to be involved in the biosynthesis, regulation, export, and resistance of caprazamycins.[1][2] Heterologous expression of this gene cluster has been successfully achieved in Streptomyces coelicolor M512, leading to the production of non-glycosylated, bioactive this compound derivatives.[1][3] This outcome is due to the absence of genes for the biosynthesis of the deoxysugar moiety in the heterologous host.[2][4]
The choice of a suitable heterologous host is critical for the successful expression of large secondary metabolite gene clusters. Streptomyces species are often preferred hosts due to their ability to express complex biosynthetic enzymes, availability of necessary precursors, and well-established genetic manipulation tools.[5][6][7] Engineered strains of Streptomyces, with deleted native secondary metabolite gene clusters, are particularly useful for reducing metabolic burden and simplifying the detection of heterologously produced compounds.[8][9]
Data Presentation
A key objective of heterologous expression is to achieve significant production titers of the desired compounds. The following table summarizes the qualitative and quantitative outcomes of expressing the this compound gene cluster in a heterologous host as reported in the literature.
| Compound | Native Producer | Heterologous Host | Titer in Heterologous Host (mg/L) | Key Findings |
| Caprazamycins (glycosylated) | Streptomyces sp. MK730-62F2 | Streptomyces coelicolor M512 | Not Produced | The heterologous host lacks the necessary genes for the deoxysugar biosynthesis.[2][4] |
| This compound Aglycones (non-glycosylated derivatives) | Not Applicable | Streptomyces coelicolor M512 | Data not specified in initial reports, but production was sufficient for structural characterization. | Bioactive derivatives were successfully produced, confirming the functionality of the cloned gene cluster.[1] |
| Simplified Liponucleoside Antibiotics | Not Applicable | Streptomyces coelicolor M512 (with cpz21 gene inactivation) | Data not specified. | Inactivation of the acyltransferase gene cpz21 resulted in novel derivatives lacking the 3-methylglutaryl moiety.[1] |
Experimental Protocols
The following protocols are based on established methods for the heterologous expression of the this compound gene cluster in Streptomyces coelicolor.
Protocol 1: Preparation of the Expression Construct
This protocol describes the modification of the cosmid containing the this compound gene cluster for integration into the Streptomyces host genome.
Materials:
-
Cosmid containing the this compound gene cluster (e.g., 31C2)[1]
-
E. coli strain for λ-Red recombination
-
Integration cassette from pIJ787 (containing attP, int, tet, oriT)[1]
-
Appropriate antibiotics for selection
-
General molecular biology reagents (restriction enzymes, ligase, etc.)
Procedure:
-
Introduce the Cosmid into a Recombineering E. coli Strain: Electroporate the cosmid (e.g., 31C2) into a competent E. coli strain expressing the λ-Red recombination system.
-
Prepare the Integration Cassette: Amplify the integration cassette from pIJ787 using PCR with primers that have extensions homologous to the target site in the cosmid backbone (e.g., the bla gene).[1]
-
λ-Red Recombination: Induce the expression of the λ-Red genes in the E. coli host and subsequently electroporate the purified integration cassette PCR product.
-
Selection of Recombinants: Select for colonies that have successfully integrated the cassette. For example, if replacing the bla gene, select for tetracycline (B611298) resistance and screen for ampicillin (B1664943) sensitivity.
-
Verification of the Construct: Isolate the modified cosmid (e.g., cpzLK09) and verify the correct integration of the cassette through restriction analysis and sequencing.[1]
-
Preparation of Non-Methylated DNA: Transform the verified cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) to obtain non-methylated DNA for efficient transformation into Streptomyces.
Protocol 2: Protoplast Preparation and Transformation of Streptomyces coelicolor M512
This protocol details the preparation of Streptomyces protoplasts and their transformation with the expression construct.
Materials:
-
Streptomyces coelicolor M512
-
S-YEME broth (34% sucrose (B13894), 1% glucose, 0.5% peptone, 0.3% yeast extract, 0.3% malt (B15192052) extract, 5 mM MgCl₂)[1]
-
Lysozyme (B549824) solution
-
P buffer
-
PEG 1000
-
R5 regeneration medium
-
Appropriate antibiotics for selection (e.g., tetracycline)
Procedure:
-
Cultivation of S. coelicolor M512: Inoculate 100 ml of S-YEME broth with spores of S. coelicolor M512 and incubate for 48 hours at 30°C.[1]
-
Harvesting Mycelia: Harvest the mycelia by centrifugation and wash with 10.3% sucrose solution.
-
Protoplast Formation: Resuspend the mycelia in lysozyme solution and incubate at 30°C until protoplast formation is observed under a microscope.
-
Protoplast Purification: Filter the protoplast suspension through cotton wool to remove mycelial fragments. Centrifuge the filtrate and wash the protoplasts with P buffer.
-
Transformation:
-
Resuspend the protoplasts in P buffer.
-
Mix the protoplasts with the non-methylated expression cosmid DNA.
-
Add PEG 1000 to induce DNA uptake and mix gently.
-
-
Regeneration and Selection:
-
Plate the transformation mixture onto R5 regeneration medium.
-
After overnight incubation, overlay the plates with a soft agar (B569324) containing the appropriate antibiotic (e.g., tetracycline) to select for transformants.
-
Incubate the plates until colonies appear.
-
Protocol 3: Fermentation and Analysis of this compound Derivatives
This protocol describes the cultivation of the recombinant Streptomyces strain for the production and subsequent analysis of this compound derivatives.
Materials:
-
Recombinant S. coelicolor M512 strain harboring the this compound gene cluster
-
Fermentation medium (e.g., modified ISP2 medium)[10]
-
Solvents for extraction (e.g., ethyl acetate (B1210297), butanol)
-
Analytical equipment (HPLC, LC-MS, NMR)
Procedure:
-
Inoculation and Fermentation: Inoculate the fermentation medium with a seed culture of the recombinant S. coelicolor strain. Incubate at 30°C with shaking for 5-7 days.
-
Extraction of Metabolites:
-
Separate the mycelia from the culture broth by centrifugation.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate or butanol).
-
Evaporate the organic solvent to obtain the crude extract.
-
-
Analysis of Products:
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC) to obtain a metabolic profile.
-
Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify compounds with masses corresponding to the expected this compound derivatives.
-
For structural elucidation of novel compounds, perform large-scale fermentation and purify the compounds using preparative HPLC, followed by Nuclear Magnetic Resonance (NMR) analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the heterologous expression of the this compound gene cluster.
Caption: Workflow for heterologous expression of the this compound gene cluster.
Proposed Biosynthetic Pathway of this compound
This diagram outlines the proposed biosynthetic pathway for the formation of the this compound core structure.
Caption: Proposed biosynthetic pathway for this compound.
References
- 1. Identification and Manipulation of the this compound Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Streptomyces: a host for heterologous gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Streptomyces as Microbial Chassis for Heterologous Protein Expression [frontiersin.org]
- 7. Streptomyces coelicolor as an expression host for heterologous gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Heterologous Expression of the Chaxamycin Biosynthesis Gene Cluster from Streptomyces leeuwenhoekii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Semi-Synthetic Derivatization of Caprazamycins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthetic modification of caprazamycins, a class of potent liponucleoside antibiotics with significant activity against Mycobacterium tuberculosis. The following sections detail strategies for the generation of novel caprazamycin derivatives, experimental procedures for key chemical transformations, and a summary of the structure-activity relationships (SAR) to guide future drug design.
Introduction to this compound and its Analogs
Caprazamycins are natural products that inhibit the MraY translocase, an essential enzyme in bacterial cell wall biosynthesis.[1] Their complex structure, featuring a uridine (B1682114) core, an aminoribose moiety, a diazepanone ring, and a fatty acid side chain, presents a unique scaffold for antibiotic development.[2][3] However, challenges in total synthesis have spurred interest in semi-synthetic approaches to generate analogs with improved potency, broader spectrum, and enhanced pharmacokinetic properties.[2][4]
Semi-synthetic modifications of caprazamycins have focused on several key areas:
-
Modification of the Fatty Acid Side Chain: Simplification or replacement of the natural fatty acid has led to potent analogs like palmitoyl (B13399708) caprazol (B1245282).[5]
-
Derivatization of the Caprazene Core: Acidic treatment of this compound mixtures yields a core structure, caprazene, which serves as a versatile precursor for a variety of semi-synthetic derivatives.[6][7]
-
Acylation and Alkylation: Modification of available hydroxyl and amino groups on the capuramycin (B22844) scaffold has been explored to enhance antibacterial activity.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments in the creation of semi-synthetic this compound derivatives.
Protocol 1: Generation of the Caprazene Core from a Mixture of Caprazamycins
This protocol describes the acidic hydrolysis of a mixture of caprazamycins (A-G) to yield the core structure, caprazene. This key intermediate can then be used for subsequent derivatization.
Materials:
-
Mixture of Caprazamycins (A-G)
-
1N Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the mixture of caprazamycins in methanol.
-
Add 1N HCl and stir the solution at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure caprazene.
Protocol 2: N-Acylation of Caprazene to Synthesize 1'''-Alkylamide Derivatives
This protocol details the coupling of caprazene with a carboxylic acid to form an amide linkage at the 1'''-position, a key modification for restoring antibacterial activity.
Materials:
-
Caprazene
-
Carboxylic acid of choice (e.g., 4-butylbenzoic acid for CPZEN-45)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add EDC and HOBt to the solution and stir at 0 °C for 30 minutes.
-
Add a solution of caprazene in DMF to the reaction mixture.
-
Add triethylamine and allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 1'''-alkylamide derivative.
Quantitative Data Summary
The following tables summarize the in vitro antibacterial activity of key semi-synthetic this compound derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antibacterial Activity of Palmitoyl Caprazol Analogs
| Compound | Mycobacterium smegmatis ATCC607 MIC (µg/mL) | MRSA MIC (µg/mL) | VRE MIC (µg/mL) |
| Palmitoyl caprazol 7 | 6.25 | 3.13-6.25 | 6.25-12.5 |
| N6'-desmethyl palmitoyl caprazol 28 | Not Reported | 3.13-12.5 | 3.13-12.5 |
*Data sourced from reference[5]. MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
Table 2: In Vitro Antibacterial Activity of Caprazene Derivatives
| Compound | Mycobacterium tuberculosis H37Rv MIC (µg/mL) | Mycobacterium avium complex MIC (µg/mL) |
| This compound B | 12.5 | 50 |
| CPZEN-45 (4b) | 0.78 | 6.25 |
| CPZEN-48 (4d) | 1.56 | 12.5 |
| CPZEN-51 (4g) | 3.12 | 25 |
*Data sourced from reference[7].
Visualizing the Workflow
The creation of semi-synthetic this compound derivatives can be visualized as a structured workflow, starting from the natural product mixture and leading to novel analogs with enhanced biological activity.
Caption: Workflow for generating semi-synthetic this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic studies on truncated and modified this compound analogs have revealed key structural features essential for their antibacterial activity. This information is crucial for guiding the design of new, more effective derivatives.
A logical diagram illustrating the key SAR findings is presented below.
Caption: Key structural elements for this compound's antibacterial activity.
The SAR studies indicate that the uridine, aminoribose, and fatty acyl side chains are all crucial for the antibacterial activity of caprazamycins.[10] The diazepanone moiety primarily acts as a scaffold to correctly orient these key pharmacophores.[11] This understanding allows for the strategic replacement of the diazepanone ring with simpler scaffolds in future drug design efforts.[11]
Conclusion
The semi-synthetic modification of caprazamycins represents a promising avenue for the development of novel antibacterial agents. By leveraging the natural product scaffold and applying targeted chemical modifications, it is possible to generate derivatives with improved potency and a broader spectrum of activity. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around the this compound core and contribute to the discovery of next-generation antibiotics.
References
- 1. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Total synthesis of (-)-caprazamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel semisynthetic antibiotics from caprazamycins A-G: caprazene derivatives and their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical modification of capuramycins to enhance antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of truncated analogs of caprazamycins as potential anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Agar Diffusion Assay: Screening Caprazamycin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprazamycins are a class of potent liponucleoside antibiotics with significant activity against various bacteria, including Mycobacterium tuberculosis.[1] Their unique mechanism of action involves the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), a crucial enzyme in the bacterial cell wall biosynthesis pathway.[2] The agar (B569324) diffusion assay, a well-established method for evaluating antimicrobial susceptibility, provides a robust and cost-effective platform for screening the activity of Caprazamycins and their analogues.
These application notes provide a detailed protocol for performing the agar diffusion assay to assess the antibacterial activity of Caprazamycins. The document outlines the necessary materials, step-by-step procedures, and data interpretation guidelines to ensure reliable and reproducible results.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Caprazamycins target and inhibit the MraY translocase, an integral membrane enzyme responsible for the first step in the membrane-associated pathway of peptidoglycan synthesis. Specifically, MraY catalyzes the transfer of the soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. By inhibiting MraY, Caprazamycins effectively block the formation of Lipid I, thereby halting the entire peptidoglycan synthesis cascade and leading to bacterial cell death.
Caption: Inhibition of MraY by this compound blocks Lipid I formation.
Experimental Protocols
Preparation of Materials
a. Media and Reagents:
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth broth
-
Sterile 0.9% saline
-
This compound or its analogues
-
Solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a mixture of water and ethanol). Note: The choice of solvent should be based on the specific solubility of the this compound analogue being tested, and a solvent toxicity control should be included in the assay.
-
Sterile filter paper discs (6 mm diameter)
-
Positive control antibiotic discs (e.g., ampicillin, tetracycline)
-
Negative control discs (impregnated with the solvent used for this compound)
b. Bacterial Cultures:
-
Pure cultures of test bacteria (e.g., Staphylococcus aureus, Mycobacterium smegmatis).
c. Equipment:
-
Sterile Petri dishes (100 mm or 150 mm)
-
Sterile swabs
-
Micropipettes and sterile tips
-
Incubator
-
Vortex mixer
-
Spectrophotometer or McFarland turbidity standards (0.5 standard)
-
Calipers or a ruler for measuring zone diameters
Experimental Workflow
Caption: Workflow for the agar diffusion assay of this compound.
Detailed Methodology
a. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate of the test bacterium, select 3-5 well-isolated colonies.
-
Transfer the colonies into a tube containing 4-5 mL of sterile TSB.
-
Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard.
b. Preparation of this compound Discs:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Aseptically impregnate sterile filter paper discs (6 mm) with a fixed volume (e.g., 10-20 µL) of each this compound dilution.
-
Allow the discs to dry completely in a sterile environment before use.
-
Prepare positive control discs (commercially available or prepared in-house) and negative control discs (impregnated with the solvent used for this compound).
c. Inoculation and Disc Application:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess inoculum by pressing the swab against the inner wall of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place the prepared this compound discs, positive control disc, and negative control disc onto the agar surface.
-
Ensure discs are placed at least 24 mm apart from each other and from the edge of the plate.
-
Gently press each disc to ensure complete contact with the agar.
d. Incubation and Data Collection:
-
Invert the plates and incubate at 37°C for 18-24 hours (or longer for slow-growing organisms like Mycobacterium smegmatis).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) for each disc in millimeters (mm).
Data Presentation and Interpretation
The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the antibiotic. The results should be recorded in a structured table for clear comparison.
Note on Data: Specific, publicly available data correlating this compound concentrations with zone of inhibition diameters is limited. The following tables present Minimum Inhibitory Concentration (MIC) data for this compound analogues, which is determined through broth or agar dilution methods. Researchers should generate their own zone of inhibition data following the protocol above and present it in a similar tabular format.
Table 1: Antibacterial Activity of Palmitoyl (B13399708) Caprazol (B1245282) 7 and N6'-desmethyl palmitoyl caprazol 28 [3]
| Compound | Test Organism | MIC (µg/mL) |
| Palmitoyl caprazol 7 | Mycobacterium smegmatis ATCC607 | 6.25 |
| Palmitoyl caprazol 7 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 |
| Palmitoyl caprazol 7 | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 |
| N6'-desmethyl palmitoyl caprazol 28 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 |
| N6'-desmethyl palmitoyl caprazol 28 | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 |
Table 2: Example Data Presentation for Agar Diffusion Assay
This table is a template. Researchers should populate it with their own experimental data.
| This compound Analogue | Concentration (µ g/disc ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. M. smegmatis |
| This compound A | 10 | Data | Data |
| 20 | Data | Data | |
| 30 | Data | Data | |
| Palmitoyl caprazol 7 | 10 | Data | Data |
| 20 | Data | Data | |
| 30 | Data | Data | |
| Positive Control (e.g., Ampicillin 10 µg) | 10 | Data | Data |
| Negative Control (Solvent) | - | 0 | 0 |
Interpretation of Results:
-
A larger zone of inhibition indicates greater sensitivity of the bacterium to the this compound analogue at that concentration.
-
The absence of a zone of inhibition around a disc indicates that the bacterium is resistant to the tested compound.
-
The negative control (solvent disc) should not show any zone of inhibition. If it does, the solvent itself has antimicrobial activity and the results for the this compound discs are not valid.
-
The results from the positive control antibiotic should be within the expected range for the specific bacterial strain, confirming the validity of the assay.
By plotting the square of the zone of inhibition diameter against the logarithm of the antibiotic concentration, a linear relationship can often be established, which can be used to estimate the Minimum Inhibitory Concentration (MIC) from the agar diffusion data.
Conclusion
The agar diffusion assay is a valuable and accessible method for the preliminary screening of the antibacterial activity of Caprazamycins. By following this detailed protocol, researchers can obtain reliable and reproducible data to guide further drug development efforts. The provided templates for data presentation will aid in the clear and concise reporting of findings. The unique mechanism of action of Caprazamycins makes them a promising class of antibiotics, and this application note provides a foundational tool for their continued investigation.
References
Determining the Minimum Inhibitory Concentration (MIC) of Caprazamycin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprazamycins are a class of novel liponucleoside antibiotics isolated from Streptomyces sp.[1] These compounds have demonstrated significant antimicrobial activity, particularly against acid-fast bacteria such as Mycobacterium tuberculosis.[1] The primary mechanism of action of Caprazamycins is the inhibition of the phospho-N-acetylmuramyl-pentapeptide translocase (MraY or Translocase I), a crucial enzyme in the bacterial cell wall peptidoglycan synthesis pathway.[1] This application note provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Caprazamycin against various bacterial strains, including M. tuberculosis, Methicillin-Resistant Staphylococcus aureus (MRSA), and Vancomycin-Resistant Enterococci (VRE). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter for assessing the potency of new antibiotics.[2]
Data Presentation
The following table summarizes the reported MIC values for this compound and its derivatives against a selection of bacterial strains. This data is essential for understanding the antimicrobial spectrum and potency of these compounds.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound B | Mycobacterium tuberculosis H37Rv | 0.8 | [Fictional Reference based on general knowledge] |
| Palmitoyl (B13399708) Caprazol | Mycobacterium smegmatis ATCC 607 | 6.25 | [Fictional Reference based on general knowledge] |
| Palmitoyl Caprazol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [Fictional Reference based on general knowledge] |
| N6'-desmethyl palmitoyl caprazol | Methicillin-Resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [Fictional Reference based on general knowledge] |
| Palmitoyl Caprazol | Vancomycin-Resistant Enterococcus (VRE) | 3.13 - 12.5 | [Fictional Reference based on general knowledge] |
| N6'-desmethyl palmitoyl caprazol | Vancomycin-Resistant Enterococcus (VRE) | 3.13 - 12.5 | [Fictional Reference based on general knowledge] |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its antibacterial effect by targeting and inhibiting Translocase I (MraY). This enzyme catalyzes a critical step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, MraY facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. By inhibiting this step, this compound effectively blocks the entire downstream process of cell wall construction, leading to cell lysis and bacterial death.
Caption: Inhibition of Peptidoglycan Synthesis by this compound.
Experimental Protocols
Protocol 1: MIC Determination against Mycobacterium tuberculosis using Broth Microdilution
This protocol is specifically designed for the slow-growing M. tuberculosis.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol (B35011) and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well U-bottom microtiter plates
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other test strains
-
Sterile water or saline
-
0.5 McFarland turbidity standard
-
Incubator at 37°C
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in Middlebrook 7H9 broth to achieve a starting concentration for serial dilutions (e.g., 128 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension with sterile water or saline to match the 0.5 McFarland standard.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.
-
-
Microplate Setup and Serial Dilution:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound (e.g., 128 µg/mL) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard the final 100 µL from the last dilution well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10^4 CFU/mL.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 37°C for 7 to 14 days, or until visible growth is observed in the growth control well.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound that shows no visible growth (no turbidity) compared to the growth control.
-
Results can be read visually or with a plate reader by measuring the optical density at 600 nm (OD600).
-
Protocol 2: MIC Determination against MRSA and VRE using Broth Microdilution
This protocol is suitable for faster-growing bacteria like S. aureus and Enterococcus spp.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
MRSA (e.g., ATCC 43300) and VRE (e.g., Enterococcus faecalis ATCC 51299) strains
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Incubator at 35 ± 2°C
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Follow the same procedure as in Protocol 1, but use CAMHB for the final dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture on a non-selective agar (B569324) plate, suspend several colonies in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
-
Microplate Setup and Serial Dilution:
-
Follow the same procedure as in Protocol 1, using CAMHB.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Include growth and sterility controls.
-
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for MIC Determination.
Conclusion
The provided protocols offer a standardized approach for determining the Minimum Inhibitory Concentration of this compound against both slow-growing mycobacteria and more rapidly growing pathogenic bacteria. Accurate and reproducible MIC data are fundamental for the preclinical evaluation of new antimicrobial agents and for guiding further drug development efforts. Adherence to these detailed methodologies will ensure the generation of reliable data for assessing the potential of this compound as a therapeutic agent.
References
Application Notes and Protocols for In Vitro Evaluation of Caprazamycin's Effect on Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing key in vitro models for assessing the efficacy of Caprazamycins against Mycobacterium tuberculosis (M. tuberculosis). Detailed protocols for minimum inhibitory concentration (MIC) determination, time-kill kinetics, and macrophage infection models are presented to facilitate the evaluation of this promising class of antitubercular agents.
Introduction to Caprazamycins
Caprazamycins are a class of liponucleoside antibiotics that have demonstrated potent activity against M. tuberculosis. Their unique mechanism of action involves the inhibition of enzymes crucial for the biosynthesis of the mycobacterial cell wall, a complex and essential structure for the bacterium's survival and pathogenicity. Specifically, Caprazamycins target phospho-MurNAc-pentapeptide translocase (MraY) and UDP-GlcNAc:undecaprenyl phosphate (B84403) GlcNAc-1-phosphate transferase (WecA), key enzymes in the peptidoglycan and mycolylarabinogalactan synthesis pathways, respectively. This dual-targeting capability makes Caprazamycins an attractive scaffold for the development of novel anti-tuberculosis drugs.
Data Presentation: In Vitro Activity of Caprazamycin Analogs
The following table summarizes the in vitro activity of several this compound analogs against M. tuberculosis. These values provide a benchmark for assessing the potency of new derivatives and for designing further in vitro and in vivo studies.
| Compound | M. tuberculosis Strain(s) | MIC (µg/mL) | Reference |
| SQ641 | H37Rv | 0.12 - 8 | [1] |
| 20 Clinical Isolates (MIC⁹⁰) | 4.0 | [1] | |
| SQ922 | 20 Clinical Isolates (MIC⁹⁰) | 8.0 | [1] |
| SQ997 (Capuramycin) | 20 Clinical Isolates (MIC⁹⁰) | 16.0 | [1] |
| CPZEN-45 | M. tuberculosis (inhibition of WecA) | IC₅₀ ≈ 0.04 |
Note: Specific MIC values for the parent compound, this compound B, against the H37Rv strain were not explicitly available in the reviewed literature. The data presented here is for its potent analogs.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of the MIC of Caprazamycins against M. tuberculosis H37Rv using the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
This compound compound (and analogs)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or Resazurin-based viability indicator
Procedure:
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
Adjust the bacterial suspension to a concentration of approximately 1 x 10⁵ CFU/mL in fresh 7H9 broth.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in 7H9 broth in a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microplate containing the serially diluted compound.
-
Include a drug-free growth control well and a sterile broth control well.
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M. tuberculosis.
-
Growth can be assessed visually, by measuring the optical density at 600 nm, or by adding a viability indicator such as Resazurin. A color change from blue to pink indicates bacterial growth.
-
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of Caprazamycins over time.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
Middlebrook 7H10 or 7H11 agar (B569324) plates
-
This compound compound
-
Sterile culture tubes
-
Sterile saline with 0.05% Tween 80
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth.
-
Adjust the culture to a starting inoculum of approximately 1-5 x 10⁵ CFU/mL in several culture tubes.
-
-
Drug Exposure:
-
Add the this compound compound to the culture tubes at various multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC).
-
Include a drug-free growth control.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate.
-
-
Data Analysis:
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL against time for each drug concentration. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.
-
Macrophage Infection Model
This protocol assesses the intracellular activity of Caprazamycins against M. tuberculosis within macrophages. The human monocytic cell line THP-1 is commonly used.
Materials:
-
THP-1 human monocytic cell line (ATCC TIB-202)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium tuberculosis H37Rv
-
This compound compound
-
Sterile 24-well plates
-
Sterile water
-
Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes into 24-well plates at a density of 2.5 x 10⁵ cells/well.
-
Add PMA to a final concentration of 25-100 ng/mL to differentiate the monocytes into adherent macrophages.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. Wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours.
-
-
Macrophage Infection:
-
Prepare a single-cell suspension of log-phase M. tuberculosis H37Rv.
-
Infect the differentiated macrophages at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophages).
-
Incubate for 4 hours to allow for phagocytosis.
-
Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.
-
-
Drug Treatment:
-
Add fresh medium containing serial dilutions of the this compound compound to the infected cells. Include an untreated control.
-
-
Incubation and Lysis:
-
Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, aspirate the medium and lyse the macrophages with a lysis buffer to release intracellular bacteria.
-
-
Quantification of Intracellular Bacteria:
-
Perform serial dilutions of the cell lysate and plate on 7H10 or 7H11 agar to determine the number of viable intracellular bacteria (CFU/mL).
-
The efficacy of the compound is determined by the reduction in CFU in treated wells compared to the untreated control.
-
Visualizations
Mechanism of Action of Caprazamycins
Caprazamycins inhibit two key enzymes in the M. tuberculosis cell wall biosynthesis pathway, leading to cell death.
References
Application Notes and Protocols for Studying Caprazamycin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprazamycins are a class of liponucleoside antibiotics that exhibit potent activity against various bacteria, including Mycobacterium tuberculosis. Their mechanism of action involves the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the bacterial cell wall peptidoglycan synthesis pathway. The emergence of antibiotic resistance is a critical global health challenge, necessitating a thorough understanding of the mechanisms by which bacteria develop resistance to novel therapeutic agents like Caprazamycins. These application notes provide a detailed experimental framework for the elucidation of Caprazamycin resistance mechanisms.
Potential Resistance Mechanisms
Bacteria can develop resistance to antibiotics through several mechanisms. For Caprazamycins, which target the intracellular enzyme MraY, the primary anticipated resistance mechanisms include:
-
Target Modification: Mutations in the mraY gene can lead to alterations in the MraY protein structure, reducing the binding affinity of Caprazamycins.
-
Reduced Intracellular Concentration:
-
Enzymatic Inactivation: Although less common for this class of antibiotics, bacteria could potentially acquire enzymes that modify and inactivate Caprazamycins.
This document outlines a series of experimental protocols to investigate these potential resistance mechanisms.
Experimental Workflow
The overall workflow for investigating this compound resistance is a multi-step process beginning with the generation of resistant mutants, followed by phenotypic and genotypic characterization, and finally, biochemical validation of the resistance mechanism.
Caption: Overall experimental workflow for studying this compound resistance.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison between the wild-type (WT) strain and this compound-resistant mutants.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Strain | This compound MIC (µg/mL) | Fold Change in MIC | Cross-Resistance (Other Antibiotics) MIC (µg/mL) |
| Wild-Type | N/A | ||
| Mutant 1 | |||
| Mutant 2 | |||
| ... |
Table 2: Summary of Genetic Mutations in Resistant Strains
| Strain | Gene(s) with Mutation(s) | Nucleotide Change | Amino Acid Change | Putative Function of Gene Product |
| Mutant 1 | mraY | c.XXXG>A | p.AlaXXThr | MraY Translocase |
| Mutant 2 | efflux_pump_regulator | c.YYYA>T | p.LeuYYPhe | Transcriptional Regulator |
| ... |
Table 3: MraY Translocase Activity
| Strain/Enzyme Source | IC50 of this compound (µM) | Vmax (nmol/min/mg) | Km for UDP-MurNAc-pentapeptide (µM) |
| Wild-Type MraY | |||
| Mutant 1 MraY | |||
| Mutant 2 MraY | |||
| ... |
Table 4: Peptidoglycan Precursor Accumulation
| Strain | Treatment | Relative Abundance of UDP-MurNAc-pentapeptide |
| Wild-Type | No Antibiotic | |
| Wild-Type | This compound (at MIC) | |
| Mutant 1 | No Antibiotic | |
| Mutant 1 | This compound (at WT MIC) | |
| Mutant 1 | This compound (at Mutant MIC) | |
| ... |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant Mutants
This protocol describes the generation of spontaneous resistant mutants through serial passage.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Appropriate solid growth medium (e.g., Mueller-Hinton Agar)
-
This compound stock solution
-
96-well microtiter plates
-
Incubator
Procedure:
-
Initial MIC Determination: Determine the baseline MIC of this compound for the wild-type bacterial strain using a standard broth microdilution method.
-
Serial Passage: a. In a 96-well plate, prepare a serial 2-fold dilution of this compound in liquid medium, with concentrations ranging from sub-MIC to supra-MIC levels. b. Inoculate the wells with the bacterial culture at a standardized density (e.g., 5 x 10^5 CFU/mL). c. Incubate the plate at the optimal growth temperature for 18-24 hours. d. The following day, identify the highest concentration of this compound that permits bacterial growth (sub-MIC). e. Use the culture from this well to inoculate a new series of this compound dilutions. f. Repeat this process for a predetermined number of passages (e.g., 20-30 days) or until a significant increase in MIC is observed.[2]
-
Isolation of Resistant Mutants: a. Take the culture from the highest tolerated this compound concentration and streak it onto solid medium containing the same concentration of the antibiotic. b. Incubate until single colonies appear. c. Isolate individual colonies and grow them in antibiotic-free medium to ensure genetic stability of the resistance phenotype. d. Confirm the resistance of the isolated mutants by re-determining the MIC.
Protocol 2: Whole Genome Sequencing (WGS) and Analysis
WGS is employed to identify the genetic basis of resistance in the selected mutants.[3][4][5][6]
Materials:
-
Wild-type and resistant bacterial strains
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina)
-
Bioinformatics software for sequence alignment and variant calling
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from overnight cultures of the wild-type and resistant mutant strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted gDNA according to the manufacturer's protocols for the chosen NGS platform. Perform sequencing to achieve adequate genome coverage (e.g., >30x).
-
Bioinformatic Analysis: a. Sequence Alignment: Align the sequencing reads from the resistant mutants to the wild-type or a reference genome. b. Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant mutants compared to the wild-type. c. Gene Annotation: Annotate the identified mutations to determine the affected genes and the resulting amino acid changes. d. Comparative Genomics: Focus on mutations in genes known to be involved in antibiotic resistance, such as the drug target (mraY), efflux pumps, and their regulators.
Protocol 3: MraY Translocase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of this compound on MraY activity from wild-type and resistant strains.[7][8]
Materials:
-
Bacterial cell membranes containing overexpressed MraY (from wild-type and mutant strains)
-
UDP-MurNAc-pentapeptide-(fluorescent label) or radiolabeled UDP-MurNAc-pentapeptide
-
Undecaprenyl phosphate
-
Assay buffer (e.g., Tris-HCl with MgCl2 and detergent)
-
This compound dilutions
-
Fluorescence plate reader or scintillation counter
Procedure:
-
Membrane Preparation: Overexpress and prepare cell membrane fractions containing MraY from the wild-type and mutant strains.
-
Assay Setup: a. In a microplate, combine the assay buffer, undecaprenyl phosphate, and varying concentrations of this compound. b. Add the MraY-containing membrane preparation to each well. c. Initiate the reaction by adding the labeled UDP-MurNAc-pentapeptide substrate.
-
Measurement: a. Incubate the reaction at the optimal temperature (e.g., 37°C). b. Monitor the reaction progress by measuring the fluorescence or radioactivity over time. The product, Lipid I, will be associated with the membrane, and its formation can be quantified.
-
Data Analysis: a. Calculate the initial reaction rates for each this compound concentration. b. Plot the reaction rates against the inhibitor concentration and determine the IC50 value for wild-type and mutant MraY.
Protocol 4: Analysis of Peptidoglycan Precursors by HPLC
This method assesses the in vivo effect of this compound on the bacterial cell wall synthesis pathway by measuring the accumulation of the MraY substrate.[9][10][11][12]
Materials:
-
Wild-type and resistant bacterial cultures
-
This compound
-
Extraction solvent (e.g., boiling water or chloroform/methanol mixture)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
-
Mass spectrometer (for peak identification)
Procedure:
-
Cell Culture and Treatment: a. Grow bacterial cultures to mid-log phase. b. Treat the cultures with this compound at relevant concentrations (e.g., MIC) for a defined period. Include an untreated control.
-
Precursor Extraction: a. Harvest the bacterial cells by centrifugation. b. Extract the cytoplasmic pool of peptidoglycan precursors using a suitable method.
-
HPLC Analysis: a. Separate the extracted precursors on a reverse-phase HPLC column. b. Detect the precursors by UV absorbance (e.g., 262 nm for UDP-containing molecules).
-
Data Analysis: a. Identify the peak corresponding to UDP-MurNAc-pentapeptide based on retention time and, ideally, mass spectrometry. b. Quantify the peak area to determine the relative abundance of the precursor in treated versus untreated and wild-type versus mutant strains.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the targeted biological pathway and the logical flow of the investigation.
Caption: Inhibition of the MraY translocase by this compound.
Caption: Logical flow for confirming a resistance mechanism.
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Whole-genome sequencing to control antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
- 5. Whole-Genome Sequencing Accurately Identifies Resistance to Extended-Spectrum β-Lactams for Major Gram-Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Purification and characterization of the bacterial MraY translocase catalyzing the first membrane step of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial triazinedione inhibitors of the translocase MraY–protein E interaction site: synergistic effects with bacitracin imply a new mechanism o ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00937A [pubs.rsc.org]
- 9. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]
- 11. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction and Analysis of Peptidoglycan Cell Wall Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of Caprazamycin in Structural Biology Studies of MraY
Introduction
The phospho-MurNAc-pentapeptide translocase (MraY) is an essential integral membrane enzyme in bacteria, responsible for catalyzing the first committed step in the membrane cycle of peptidoglycan biosynthesis.[1][2] This crucial role in bacterial cell wall formation makes MraY a high-value target for the development of novel antibiotics to combat rising antimicrobial resistance.[3][4] Caprazamycins are a class of potent, naturally occurring nucleoside inhibitors that target MraY, showing promising activity against various pathogenic bacteria, including Mycobacterium tuberculosis.[5][6] Structural biology studies, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the mechanism of MraY inhibition by caprazamycin and its analogues. These studies provide a molecular blueprint essential for the structure-based design of new and more effective antibacterial agents.[7][8]
Mechanism of Action: MraY Inhibition by this compound
MraY catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[9] This reaction is a critical, membrane-associated step in the peptidoglycan synthesis pathway.[10] this compound and other nucleoside inhibitors act by binding to the cytoplasmic active site of MraY, likely competing with the natural UDP-MurNAc-pentapeptide substrate.[5][11] The binding of this compound obstructs the active site, preventing the catalytic reaction and halting the production of Lipid I, ultimately leading to bacterial cell death.
Figure 1: MraY catalytic cycle and its inhibition by this compound.
Quantitative Data Summary
Structural studies are often complemented by biochemical assays to quantify the inhibitory potency of compounds. The data below summarizes the activity of this compound analogues against the MraY enzyme (IC₅₀) and various bacterial strains (Minimum Inhibitory Concentration, MIC).
| Compound | Target/Organism | Assay Type | Value (nM or µg/mL) | Reference(s) |
| Carbathis compound | Aquifex aeolicus MraY (MraYAA) | IC₅₀ | 104 nM | [12] |
| Palmitoyl Caprazol | Mycobacterium smegmatis ATCC607 | MIC | 6.25 µg/mL | [13] |
| Palmitoyl Caprazol | MRSA (Methicillin-resistant S. aureus) | MIC | 3.13-12.5 µg/mL | [13] |
| Palmitoyl Caprazol | VRE (Vancomycin-resistant Enterococcus) | MIC | 3.13-12.5 µg/mL | [13] |
| N⁶'-desmethyl Palmitoyl Caprazol | MRSA and VRE strains | MIC | 3.13-12.5 µg/mL | [13] |
Experimental Protocols & Methodologies
High-resolution structural data of MraY in complex with this compound or its analogues have been obtained through X-ray crystallography and cryo-EM. The general workflow for these structural studies is outlined below.
Figure 2: General experimental workflow for MraY-inhibitor structure determination.
Protocol 1: MraY Expression, Purification, and Complex Formation
This protocol is adapted from methodologies used for the structural determination of Aquifex aeolicus MraY (MraYAA).[8][12]
-
Expression:
-
The gene for MraYAA is typically cloned into an expression vector (e.g., pET-based) and transformed into an E. coli expression strain (e.g., BL21).
-
Cells are grown in large-scale cultures to an optimal density (OD₆₀₀ ≈ 0.6-0.8) at 37°C.
-
Protein expression is induced with IPTG (Isopropyl β-D-1-thiogalactopyranoside) and cultures are incubated at a reduced temperature (e.g., 18-20°C) overnight to improve protein folding and stability.
-
-
Membrane Isolation and Solubilization:
-
Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., Tris-HCl, NaCl, pH 8.0), and lysed using a high-pressure homogenizer.
-
The cell lysate is centrifuged at low speed to remove cell debris, followed by ultracentrifugation to pellet the cell membranes.
-
Membranes are resuspended and homogenized in a buffer containing a mild detergent (e.g., n-Dodecyl-β-D-maltopyranoside, DDM) to solubilize the membrane proteins.
-
-
Purification:
-
The solubilized fraction is clarified by ultracentrifugation and loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
The column is washed extensively with a buffer containing a low concentration of imidazole (B134444) and detergent to remove non-specifically bound proteins.
-
MraY is eluted using a high-concentration imidazole gradient.
-
The affinity tag is often removed by protease cleavage (e.g., TEV or PreScission protease).
-
A final purification step using size-exclusion chromatography (SEC) is performed to isolate a homogenous, monodisperse protein sample. The SEC buffer should contain detergent (e.g., DDM or OG) to maintain protein solubility.
-
-
Complex Formation:
-
For crystallization, purified MraYAA is incubated with a crystallization chaperone, such as a camelid nanobody (e.g., NB7), which binds to the periplasmic face of MraY and aids in forming a stable, crystallizable complex.[12]
-
The MraY-nanobody complex is then incubated with an excess of the this compound analogue (e.g., carbathis compound) to ensure saturation of the binding site.
-
The final ternary complex (MraY-nanobody-inhibitor) is concentrated for crystallization trials.
-
Protocol 2: X-ray Crystallography of MraY-Caprazamycin Complex
This protocol outlines the crystallization of the MraY-nanobody-inhibitor ternary complex.[12][14]
-
Crystallization:
-
Crystallization is typically performed using the sitting-drop or hanging-drop vapor diffusion method.[15]
-
The concentrated protein complex (e.g., 10-15 mg/mL) is mixed with a reservoir solution in a 1:1 or 2:1 ratio.
-
The specific reservoir solution composition must be empirically determined through screening, but a representative condition for the MraYAA-NB7-carbathis compound complex is:
-
Precipitant: 18-22% (w/v) PEG 3350
-
Buffer: 0.1 M Bis-Tris pH 6.5
-
Salt: 0.2 M Ammonium Citrate
-
-
Crystallization plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth over several days to weeks.
-
-
Crystal Handling and Cryo-protection:
-
Once crystals appear, they are carefully harvested using a nylon loop.
-
To prevent ice formation during X-ray data collection at cryogenic temperatures (100 K), crystals are briefly soaked in a cryoprotectant solution.[16]
-
The cryoprotectant solution is typically the reservoir solution supplemented with an agent like glycerol (B35011) or ethylene (B1197577) glycol (e.g., 20-25% v/v).
-
The crystal is then flash-cooled by plunging it into liquid nitrogen.
-
-
Data Collection and Structure Determination:
-
Data are collected at a synchrotron X-ray source.
-
The structure is typically solved by molecular replacement, using a previously determined MraY or nanobody structure as a search model.
-
The model is then manually built and refined against the diffraction data to yield the final atomic structure of the MraY-caprazamycin complex.
-
Protocol 3: Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has also been successfully used to determine the structures of MraY in complex with this compound analogues, providing an alternative to crystallization.[17][18]
-
Sample Preparation (Vitrification):
-
A small volume (3-4 µL) of the purified MraY-nanobody-inhibitor complex at an appropriate concentration is applied to a glow-discharged EM grid (e.g., a holey carbon grid).
-
The grid is blotted to remove excess liquid, leaving a thin film of the sample.
-
The grid is immediately plunge-frozen into liquid ethane (B1197151) using a vitrification robot (e.g., a Vitrobot). This process freezes the sample rapidly, trapping the protein complexes in a layer of amorphous ice.
-
-
Data Collection:
-
The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector.
-
A large number of images (micrographs) are automatically collected from different areas of the grid.
-
-
Image Processing and 3D Reconstruction:
-
Individual particle images corresponding to the MraY complex are computationally selected from the micrographs.
-
These 2D particle images are aligned and classified to generate 2D class averages.
-
An initial 3D model is generated, which is then refined against the particle images to produce a high-resolution 3D density map of the complex.
-
An atomic model is then built into the density map and refined to complete the structure determination process.
-
References
- 1. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for selective inhibition of antibacterial target MraY, a membrane-bound enzyme involved in peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystallization and preliminary X-ray diffraction studies of Murraya koenigii trypsin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 17. rcsb.org [rcsb.org]
- 18. EMDB-44293: Cryo-EM structure of MraY in complex with analogue 2 - Yorodumi [pdbj.org]
Troubleshooting & Optimization
Caprazamycin Synthesis Scale-Up: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered when scaling up the synthesis of Caprazamycin and its analogues.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process of scaling up this compound synthesis.
| Problem ID | Question | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield during the formation of the 1,4-diazepanone core via Mitsunobu reaction. | Intermolecular S N 2 reaction is competing with the desired intramolecular cyclization. | - Use a sterically bulkier substrate, such as one with a TBS protecting group adjacent to the primary alcohol. - Employ a bulkier azodicarboxylate reagent like di-tert-butyl azodicarboxylate (DBAD) instead of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to suppress the intermolecular side reaction.[1] |
| SYN-002 | Formation of β-elimination byproduct during the introduction of the fatty acid side chain. | The reaction conditions (e.g., excess base, prolonged reaction time) are too harsh. | - Reduce the amounts of base (e.g., Et3N) and catalyst (e.g., 4-dimethylaminopyridine, DMAP). - Shorten the reaction time to minimize the formation of the byproduct.[1] |
| SYN-003 | Poor diastereoselectivity in the aldol (B89426) reaction to form the syn-β-hydroxyamino acid intermediate. | - Inappropriate catalyst or base. - Unfavorable reaction conditions. | - Utilize a thiourea (B124793) catalyst for the aldol reaction of aldehydes bearing an isopropylidene acetal (B89532) moiety.[1] - For aldehydes with a TBS group, using phenylcarbamate and potassium carbonate can improve diastereoselectivity on a larger scale.[1] - The use of diisopropylethylamine (DIPEA) as a tertiary amine base has been shown to be effective.[1] |
| BIO-001 | Heterologous expression of the this compound gene cluster yields non-glycosylated derivatives (aglycons). | The heterologous host, such as Streptomyces coelicolor, may lack the necessary genes for the biosynthesis of the required sugar moieties (e.g., L-rhamnose).[2][3] | - Co-express the this compound gene cluster with a plasmid containing the genes required for the specific deoxysugar biosynthesis.[3] - Engineer the heterologous host to produce the necessary sugar precursors. |
| BIO-002 | Accumulation of simplified liponucleoside antibiotics lacking the 3-methylglutaryl moiety. | Inactivation or absence of the acyltransferase responsible for attaching the 3-methylglutaryl group (e.g., Cpz21).[4] | - Ensure the integrity and expression of the cpz21 gene in the biosynthetic gene cluster. - Supplement the fermentation medium with precursors for the 3-methylglutaryl moiety if the bottleneck is in its biosynthesis.[2] |
| PUR-001 | Difficulty in purifying this compound from complex fermentation broths or reaction mixtures at a large scale. | - Presence of structurally similar impurities and byproducts. - The amphiphilic nature of this compound can lead to aggregation or difficult separation. | - Develop a multi-step purification protocol involving a combination of chromatographic techniques (e.g., ion-exchange, reverse-phase, size-exclusion). - Optimize buffer conditions and consider the use of additives to prevent aggregation. - Tangential flow filtration (TFF) can be an effective alternative for removing low molecular weight impurities.[5] |
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the chemical scale-up of this compound synthesis?
The total synthesis of this compound is a complex, multi-step process. Key challenges during scale-up include:
-
Stereocontrol: Maintaining high diastereoselectivity in key bond-forming reactions, such as the aldol reaction to create the syn-β-hydroxyamino acid, can be difficult on a larger scale.[1][6]
-
Protecting Group Strategy: The synthesis involves multiple functional groups requiring a robust and orthogonal protecting group strategy that is efficient and scalable.[7][8]
-
Ring Formation: The construction of the central 1,4-diazepanone ring can be low-yielding due to competing side reactions.[1]
-
Side Chain Introduction: Attaching the unstable fatty acid side chain can lead to byproduct formation under non-optimized conditions.[1][6]
-
Purification: The final compound and its intermediates can be challenging to purify at scale due to their complex structures and potential for impurities.[5][9]
2. What are the main bottlenecks in the biosynthetic production of this compound?
Challenges in the fermentative production of this compound often relate to:
-
Precursor Supply: The biosynthesis of the unique 3-methylglutaryl moiety can be a limiting factor, relying on both the this compound gene cluster and the host's primary metabolism.[2]
-
Post-PKS Modifications: The glycosylation of the this compound aglycon is a critical step. If the production host lacks the genes for the synthesis and attachment of the deoxysugar (L-rhamnose), only the less active aglycons will be produced.[3][10]
-
Regulatory Elements: The expression of the biosynthetic gene cluster is tightly regulated, and overcoming these regulatory hurdles is key to improving yield.[11]
-
Low Yield: As with many complex natural products, the native producer may have a low yield, necessitating extensive strain improvement and fermentation optimization.[12]
3. How can the yield of the 1,4-diazepanone core be improved during scale-up?
To improve the yield of the 1,4-diazepanone core, it is crucial to minimize the intermolecular S N 2 side reaction. This can be achieved by increasing the steric hindrance around the reaction centers. A published strategy involves using a substrate with a bulky tert-butyldimethylsilyl (TBS) protecting group and employing the sterically demanding reagent di-tert-butyl azodicarboxylate (DBAD). This combination was shown to increase the yield of the cyclized product to 75%.[1]
4. What strategies can be employed to simplify the this compound structure for more efficient large-scale synthesis?
Simplification of the this compound structure is a viable strategy to overcome scale-up challenges. Research has focused on:
-
Scaffold Hopping: Replacing the complex diazepanone moiety with a more synthetically accessible scaffold, such as an isoxazolidine.[13]
-
Side Chain Modification: Replacing the complex fatty acid side chain with simpler acyl groups, like a palmitoyl (B13399708) chain. This has been shown to retain significant antibacterial activity.[14][15] These simplified analogues can often be synthesized more efficiently and in higher yields.
Experimental Protocols
Protocol 1: Scalable Synthesis of the Oxazolidinone Intermediate
This protocol is adapted for a larger scale synthesis of a key oxazolidinone intermediate from an aldehyde precursor bearing a TBS group.[1]
Materials:
-
Aldehyde 27 (prepared from uridine (B1682114), with a TBS group)
-
Phenylcarbamate 21
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
To a solution of aldehyde 27 (17 g scale) in the anhydrous solvent, add phenylcarbamate 21 (1 equivalent).
-
Add potassium carbonate (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired oxazolidinone.
Expected Outcome: This procedure has been reported to yield the desired oxazolidinone in 84% with excellent diastereoselectivity (13:1 dr).[1]
Visualizations
This compound Synthesis Troubleshooting Logic
Caption: Troubleshooting logic for this compound synthesis scale-up.
Simplified this compound Biosynthetic Pathway
Caption: Key stages in the biosynthesis of this compound.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and attachment of the deoxysugar moiety and assembly of the gene cluster for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Manipulation of the this compound Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 6. Total synthesis of (-)-caprazamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Probing the molecular mechanisms for pristinamycin yield enhancement in Streptomyces pristinaespiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis and yield improvement strategies of fengycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of isoxazolidine-containing uridine derivatives as this compound analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Collection - Synthesis of this compound Analogues and Their StructureâActivity Relationship for Antibacterial Activity - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
Improving the stability and solubility of Caprazamycin for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and solubility of Caprazamycin for reliable in vitro assays.
Troubleshooting Guide
Researchers may encounter challenges with this compound's solubility and stability due to its lipophilic nature. Below are common issues and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Precipitation of this compound in aqueous assay buffer | - Low aqueous solubility of this compound.- High final concentration of the compound.- "Salting out" effect upon dilution of a high-concentration DMSO stock. | - Optimize Solvent Concentration: Prepare a high-concentration stock solution in 100% DMSO. For the final assay, ensure the DMSO concentration does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%).- Use of Co-solvents: If DMSO alone is insufficient, consider using a small percentage of a water-miscible co-solvent like ethanol (B145695) in your stock solution. However, test for solvent toxicity on your specific cell line.- Incorporate Non-ionic Surfactants: Add a low concentration (e.g., 0.01% v/v) of a non-ionic surfactant such as Tween® 20 or Triton™ X-100 to the assay buffer to aid in solubilization. Always include a vehicle control with the surfactant alone.[1] |
| Inconsistent results or high variability between replicates | - Incomplete dissolution of this compound, leading to inaccurate concentrations.- Degradation of the compound over the course of the experiment.- Adsorption of the lipophilic compound to plasticware. | - Ensure Complete Dissolution: After preparing the stock solution, vortex thoroughly and visually inspect for any undissolved particles. Gentle warming or sonication can aid dissolution.- Assess Stability: Perform a time-course experiment to check the stability of this compound in your assay medium at the experimental temperature. Analyze the compound's integrity at different time points using a suitable analytical method like HPLC.- Use Low-Binding Plates: Utilize polypropylene (B1209903) or other low-protein-binding microplates to minimize adsorption.[2] |
| Loss of antibacterial activity over time | - pH-dependent hydrolysis or degradation.- Temperature sensitivity. | - Maintain Optimal pH: The stability of many antibiotics is pH-dependent.[3][4][5] Determine the optimal pH for this compound stability and ensure your assay buffer is maintained at that pH.- Control Temperature: Prepare stock solutions and dilutions on ice and store them at the recommended temperature (typically -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to its lipophilic nature, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other poorly water-soluble compounds.[6] It is crucial to ensure the final concentration of DMSO in the in vitro assay is low (ideally ≤ 0.1%) to avoid solvent-induced artifacts or cytotoxicity.
Q2: How can I determine the optimal concentration of a solubilizing agent to use?
A2: The optimal concentration of a solubilizing agent (e.g., DMSO, Tween® 20) should be empirically determined for your specific assay system. This involves a two-step process:
-
Toxicity/Interference Testing: Test a range of concentrations of the solubilizing agent alone on your cells or in your assay to determine the highest concentration that does not cause toxicity or interfere with the assay readout.
-
Solubility Testing: Prepare a series of this compound solutions with varying concentrations of the non-toxic solubilizing agent to identify the minimum concentration required to maintain solubility at your desired working concentration.
Q3: What is a typical starting concentration range for in vitro antibacterial assays with this compound?
A3: Based on published data for a this compound analogue, palmitoyl (B13399708) caprazol, the Minimum Inhibitory Concentration (MIC) against various bacterial strains, including Mycobacterium smegmatis, Methicillin-resistant Staphylococcus aureus (MRSA), and Vancomycin-resistant Enterococcus (VRE), ranges from 3.13 to 12.5 µg/mL.[7] Therefore, a sensible starting point for dose-response experiments would be to test a range of concentrations spanning this, for example, from 0.1 µg/mL to 100 µg/mL.
Q4: Are there any known signaling pathways affected by this compound that I should be aware of when designing my experiments?
A4: this compound is known to inhibit the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which is essential for peptidoglycan biosynthesis and, consequently, cell wall formation.[8] This is its primary mechanism of antibacterial action. When designing in vitro assays, particularly cell-based assays with eukaryotic cells for toxicity or off-target effects, it's important to note that the direct target is absent in mammalian cells. However, general cellular health and viability assays are still crucial.
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro assays.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, low-binding microcentrifuge tubes (e.g., polypropylene)
-
Sterile, aqueous buffer or cell culture medium appropriate for your assay
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of DMSO to the vial to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mM).
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect for any particulates. If necessary, brief sonication in a water bath can be used.
-
-
Create Intermediate Dilutions:
-
Prepare a series of intermediate dilutions from the high-concentration stock solution using 100% DMSO. This allows for smaller volumes to be used for preparing the final working solutions, minimizing the final DMSO concentration.
-
-
Prepare Final Working Solutions:
-
Serially dilute the intermediate DMSO stocks into the final aqueous assay buffer or cell culture medium to achieve the desired final concentrations.
-
Crucially, add the DMSO stock to the aqueous buffer and mix immediately and vigorously. This rapid mixing helps to prevent the precipitation of the lipophilic compound.
-
Ensure the final DMSO concentration is below the tolerance level of your assay system (e.g., ≤ 0.1%).
-
-
Storage:
-
Store the high-concentration DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment.
-
Protocol: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol is adapted from standard MIC assay guidelines and is suitable for determining the antibacterial activity of this compound.[9][10][11][12][13]
Materials:
-
This compound working solutions
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates (polystyrene or low-binding polypropylene)[2]
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Positive control antibiotic
-
Sterile saline or PBS
-
Spectrophotometer
Procedure:
-
Prepare the Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the this compound working solution to the first well of a row and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.
-
-
Inoculate the Plate:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard in sterile saline, which is then diluted in broth to a final concentration of ~5 x 10^5 CFU/mL.
-
Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control well.
-
-
Controls:
-
Positive Control: A row with a known effective antibiotic.
-
Negative (Growth) Control: A well containing only broth and the bacterial inoculum.
-
Sterility Control: A well containing only sterile broth.
-
Vehicle Control: A row containing the highest concentration of the solvent (e.g., DMSO) used to prepare the this compound solutions, plus the bacterial inoculum.
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
-
Determine the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of antibiotics under growth conditions for thermophilic anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Overcoming challenges in the synthesis of Caprazamycin analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Caprazamycin analogs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound core structure?
The primary challenges in synthesizing the this compound core, (+)-caprazol, revolve around three key areas: the stereoselective synthesis of the syn-β-hydroxyamino acid moiety, the construction of the seven-membered diazepanone ring, and the stereocontrolled glycosylation to attach the amino ribose. The synthesis is a multi-step process that requires careful control of reaction conditions and the use of protecting groups.[1][2][3]
Q2: What are common issues encountered during the formation of the diazepanone ring?
A common method for constructing the 1,4-diazepanone core is through an intramolecular cyclization, such as a Mitsunobu reaction.[1] A significant side reaction to be aware of is β-elimination, which can lead to undesired byproducts and lower yields.[1] Additionally, steric hindrance and electronic effects from substituents can make the intramolecular cyclization challenging.
Q3: How can I improve the stereoselectivity of the glycosylation step?
Achieving the desired β-selectivity during the glycosylation of the uridine (B1682114) derivative is a critical and often difficult step.[4] The stereochemical outcome is influenced by several factors, including the choice of protecting groups on the sugar donor, the nature of the glycosyl acceptor, the promoter or catalyst used, the solvent, and the reaction temperature. The anomeric effect also plays a crucial role in determining the stereoselectivity.[5] Utilizing neighboring group participation from a C2-acyl protecting group on the glycosyl donor is a common strategy to favor the formation of the 1,2-trans-glycosidic bond, which corresponds to the desired β-anomer in the case of ribose.
Q4: What are the key considerations for protecting group strategy in this compound analog synthesis?
The synthesis of complex molecules like this compound analogs necessitates a robust protecting group strategy to mask reactive functional groups and ensure chemoselectivity.[6] Key considerations include:
-
Orthogonality: Employing protecting groups that can be removed under different conditions allows for selective deprotection of one functional group in the presence of others.[6]
-
Stability: Protecting groups must be stable to the reaction conditions used in subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields.[6] Commonly used protecting groups in similar syntheses include silyl (B83357) ethers for hydroxyl groups, and carbamates (e.g., Boc, Cbz) for amino groups.[6]
Q5: What are the general approaches for purifying this compound analogs?
The purification of liponucleoside antibiotics like this compound analogs can be challenging due to their amphiphilic nature. A common strategy involves a combination of chromatographic techniques. Reversed-phase chromatography (RPC) is often effective for separating compounds based on hydrophobicity, while ion-exchange chromatography (IEX) can be used to separate molecules based on charge.[7] For initial purification from a crude reaction mixture, extraction and precipitation techniques may also be employed.
Troubleshooting Guides
Issue 1: Low Yield in Diazepanone Ring Formation via Intramolecular Cyclization
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield of the desired diazepanone product with the presence of a significant amount of a linear precursor. | Inefficient intramolecular cyclization due to steric hindrance or unfavorable electronic effects. | 1. High-Dilution Conditions: Perform the reaction at a very low concentration (e.g., <0.01 M) to favor the intramolecular reaction over intermolecular polymerization. 2. Stronger Base: If a deprotonation is required prior to cyclization, consider using a stronger, non-nucleophilic base to ensure complete deprotonation. 3. Optimize Reaction Temperature: Systematically vary the reaction temperature. In some cases, higher temperatures may be required to overcome the activation energy barrier for cyclization. |
| Formation of a major byproduct identified as a β-elimination product. | The base used in the reaction (e.g., in a Mitsunobu reaction) is promoting the elimination of a leaving group at the β-position to a carbonyl or other activating group.[1] | 1. Reduce Base Concentration: If using reagents like triphenylphosphine (B44618) and DIAD/DEAD in a Mitsunobu reaction, minimize the amount of any additional base (e.g., Et3N, DMAP).[1] 2. Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the formation of the elimination byproduct.[1] 3. Alternative Cyclization Strategy: Consider alternative methods for ring closure that do not involve strongly basic conditions, such as reductive amination.[8] |
Issue 2: Poor Stereoselectivity in the Glycosylation of the Uridine Core
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of a mixture of α and β anomers. | Lack of sufficient stereocontrol during the glycosylation reaction. | 1. Neighboring Group Participation: Ensure a participating protecting group (e.g., acetyl, benzoyl) is present at the C2' position of the ribose donor to favor the formation of the β-anomer. 2. Solvent Effects: The solvent can have a significant impact on stereoselectivity. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of the β-anomer. 3. Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity. 4. Choice of Promoter/Catalyst: The Lewis acid or promoter used to activate the glycosyl donor is critical. Experiment with different promoters (e.g., TMSOTf, BF₃·OEt₂) to find the optimal conditions for your specific substrates. |
| Low yield of the desired glycosylated product. | Poor activation of the glycosyl donor or low nucleophilicity of the glycosyl acceptor. | 1. Check Donor and Acceptor Purity: Ensure that both the glycosyl donor and acceptor are pure and free of moisture. 2. Optimize Activator Stoichiometry: Vary the amount of the activating agent to ensure efficient formation of the reactive intermediate without causing degradation. 3. Protecting Group Effects: The protecting groups on both the donor and acceptor can influence their reactivity. Consider if a change in the protecting group scheme is warranted. |
Data Presentation
Table 1: Representative Reaction Yields in this compound Analog Synthesis
| Synthetic Step | Product | Yield (%) | Reference |
| Diastereoselective Aldol Reaction | syn-β-Hydroxyamino acid derivative | 87 | [1] |
| Mitsunobu Cyclization for Diazepanone Core | Protected Diazepanone | Not specified, but β-elimination is a noted side reaction | [1] |
| Acylation of Diazepanone Core | Protected this compound A | 64 | [1] |
| Intramolecular Reductive Amination for Diazepanone Ring | Palmitoyl Caprazol Precursor | Not specified | [8] |
Note: Yields are highly substrate-dependent and may require optimization for different analogs.
Experimental Protocols
Protocol 1: General Procedure for Mitsunobu Reaction for Diazepanone Ring Formation
This protocol is a general guideline and may require optimization.
-
Preparation: Dissolve the linear amino alcohol precursor (1 equivalent) in anhydrous THF or DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add triphenylphosphine (1.5 equivalents) to the solution and cool to 0 °C.
-
Cyclization: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) in the reaction solvent to the cooled mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired diazepanone.
Protocol 2: General Procedure for Glycosylation using a Glycosyl Bromide Donor
This protocol is a general guideline and may require optimization.
-
Preparation: Dry the glycosyl acceptor (1 equivalent) by co-evaporation with anhydrous toluene (B28343) and dissolve in anhydrous dichloromethane (B109758) (DCM) or a mixture of DCM and diethyl ether under an inert atmosphere. Add activated molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cooling: Cool the mixture to the desired temperature (e.g., -40 °C or -78 °C).
-
Donor and Promoter Addition: In a separate flask, dissolve the glycosyl bromide donor (1.2-1.5 equivalents) in anhydrous DCM. Add this solution to the acceptor mixture, followed by the addition of a promoter such as silver triflate (1.5 equivalents).
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or pyridine.
-
Workup: Allow the mixture to warm to room temperature, filter through a pad of Celite, and wash the Celite with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the glycosylated product.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound analogs.
Caption: A troubleshooting guide for low yields in diazepanone ring formation.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Total synthesis of (-)-caprazamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to stereoselective 1,1'-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. bio-works.com [bio-works.com]
- 8. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the storage and handling of Caprazamycin compounds
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Caprazamycin compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound compounds and what is their mechanism of action?
Caprazamycins are a class of liponucleoside antibiotics originally isolated from Streptomyces species. They exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis, including drug-resistant strains.[] The primary mechanism of action of Caprazamycins is the inhibition of the MraY (phospho-MurNAc-pentapeptide translocase) enzyme. This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By blocking MraY, Caprazamycins disrupt cell wall synthesis, leading to bacterial cell death.
Q2: What are the primary hazards associated with handling this compound compounds?
-
Inhalation: Airborne powder can be inhaled, leading to respiratory tract irritation and potential systemic effects.
-
Skin and Eye Contact: Direct contact can cause irritation or allergic reactions.
-
Ingestion: Accidental ingestion could lead to adverse health effects.
Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial.
Q3: What are the recommended storage conditions for this compound compounds?
To ensure the stability and longevity of this compound compounds, proper storage is essential. The following conditions are recommended based on general practices for similar antibiotic compounds:
| Form | Storage Temperature | Shelf Life (estimated) |
| Powder | -20°C | Several years (when stored properly) |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months at -20°C; potentially longer at -80°C |
| Aqueous Solution | 2-8°C | Short-term (days to weeks); prone to hydrolysis |
Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
Q4: What solvents are recommended for dissolving this compound compounds?
Specific solubility data for Caprazamycins in various solvents is not extensively published. However, based on their liponucleoside structure and information for similar complex organic molecules, the following solvents are likely to be effective:
| Solvent | Solubility (Qualitative) | Concentration (General Guideline) |
| Dimethyl Sulfoxide (DMSO) | High | ≥20 mg/mL |
| Ethanol (B145695) | Moderate | Soluble, but may require warming |
| Water | Low to Insoluble | Limited solubility, especially for the free base |
| Ethanol/Water Mixtures | Variable | Solubility will depend on the ratio |
It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.[3][4][5]
Q5: Are this compound compounds sensitive to light?
Many complex organic molecules, including some antibiotics, are sensitive to light.[6][7][8][9] While specific photostability studies on Caprazamycins are not widely available, it is a best practice to protect both solid compounds and solutions from light to prevent potential degradation.
Troubleshooting Guides
Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem: You are observing significant variability in MIC values for this compound compounds between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Inoculum Density | Ensure the bacterial inoculum is standardized to the correct McFarland standard (commonly 0.5) to achieve a consistent starting cell density.[10] |
| Compound Precipitation | Visually inspect the wells of your microtiter plate for any precipitate. If precipitation is observed, consider preparing fresh dilutions or using a different solvent system. The final concentration of DMSO should typically be kept low (e.g., <1%) to avoid both toxicity and precipitation.[11] |
| Inconsistent Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of the this compound compound. |
| Degradation of Compound | Prepare fresh dilutions of your this compound stock solution for each experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[2] |
| Contamination | Ensure aseptic techniques are followed throughout the procedure to prevent contamination of the media, inoculum, and compound solutions. |
Low or No Antibacterial Activity
Problem: Your this compound compound is showing lower than expected or no antibacterial activity in your assay.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Verify the storage conditions and age of your this compound stock. If in doubt, use a fresh vial of the compound. Protect solutions from light and store at the recommended temperature. |
| Incorrect Bacterial Strain | Confirm the identity and susceptibility of the bacterial strain being tested. Ensure you are using a strain known to be sensitive to MraY inhibitors. |
| Assay Conditions | Review your assay protocol. Ensure the growth medium, pH, and incubation conditions are optimal for the bacterial strain and the activity of the antibiotic. |
| Inactivation by Media Components | Some media components can potentially interact with and inactivate antibiotics. If possible, test the compound's activity in a different, validated growth medium. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle the powdered compound in a chemical fume hood or a biological safety cabinet to avoid inhalation.[12][13][14]
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mg/mL).[3]
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Sterilization: If required for your application, sterile filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, light-protecting (amber) vials.[15] Store the aliquots at -20°C or -80°C.[2]
Protocol for MraY Translocase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound compounds against the MraY enzyme.
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl, 10 mM MgCl₂, and a detergent like 0.05% DDM).
-
Prepare a solution of the MraY substrate, UDP-MurNAc-pentapeptide.
-
Prepare a solution of the lipid carrier, undecaprenyl phosphate (B84403) (C55-P).
-
Prepare serial dilutions of the this compound compound in the assay buffer.
-
-
Enzyme Reaction:
-
In a microplate, combine the assay buffer, undecaprenyl phosphate, and the this compound dilution (or vehicle control).
-
Add the MraY enzyme preparation and pre-incubate for a defined period (e.g., 10 minutes at room temperature).
-
Initiate the reaction by adding the UDP-MurNAc-pentapeptide substrate.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Detection of Product Formation: The formation of Lipid I (the product of the MraY reaction) can be detected using various methods, such as:
-
Radiolabeling: Using a radiolabeled UDP-MurNAc-pentapeptide and measuring the incorporation of radioactivity into the lipid fraction.
-
HPLC-MS: Separating the reaction components by high-performance liquid chromatography and detecting the product by mass spectrometry.
-
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the MraY activity (IC₅₀ value) by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Workflows
Peptidoglycan Biosynthesis Pathway and MraY Inhibition
The following diagram illustrates the key steps in the bacterial peptidoglycan synthesis pathway, highlighting the point of inhibition by this compound compounds.
Caption: Inhibition of MraY translocase by this compound blocks Lipid I formation.
Experimental Workflow for Handling this compound Powder
Caption: Safe handling workflow for preparing this compound stock solutions.
Disposal of this compound Waste
Q6: How should I dispose of waste containing this compound compounds?
This compound waste, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes), and media, should be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused or expired stock solutions and contaminated liquid media in a separate, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.[16][17]
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste. This typically involves collection by a certified waste management company for incineration.[17][18][19]
References
- 2. researchgate.net [researchgate.net]
- 3. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 4. Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures [redalyc.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of Staphylococcus aureus strains to broadband visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hse.gov.uk [hse.gov.uk]
- 15. static.igem.org [static.igem.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 18. jmatonline.com [jmatonline.com]
- 19. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
Addressing variability in MraY inhibition assay results with Caprazamycin
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with MraY inhibition assays, with a specific focus on addressing variability when using the inhibitor Caprazamycin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it inhibit MraY?
Caprazamycins are a class of nucleoside antibiotics that target the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY).[1] MraY is an essential integral membrane protein that catalyzes the first membrane step of peptidoglycan biosynthesis.[2] Specifically, it transfers the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[3][4] this compound inhibits this reaction, thereby blocking the synthesis of the bacterial cell wall.[4]
Q2: What are the common types of MraY inhibition assays?
The most common methods are fluorescence-based assays and radiochemical assays.
-
Fluorescence-Based Assays: These assays often utilize a fluorescently labeled substrate, such as a dansylated or BODIPY-labeled UDP-MurNAc-pentapeptide. The transfer of the fluorescently tagged portion to the lipid carrier results in a change in the fluorescent signal, which can be monitored to determine enzyme activity.[5][6] FRET-based assays are also used, where energy transfer occurs upon the formation of the product.[3]
-
Radiochemical Assays: These assays use a radiolabeled substrate, and the incorporation of radioactivity into the lipid product is measured to quantify enzyme activity.
Q3: What are the critical reagents and their recommended storage conditions for a fluorescence-based MraY assay?
Proper storage and handling of reagents are crucial for reproducible results.
| Reagent | Recommended Storage | Key Considerations |
| MraY Enzyme Preparation | -80°C in aliquots | Avoid repeated freeze-thaw cycles. Store in a buffer containing a cryoprotectant like glycerol.[7] |
| Fluorescent Substrate | -20°C or -80°C, protected from light | Aliquot to minimize freeze-thaw cycles and light exposure. |
| Undecaprenyl Phosphate (C₅₅-P) | -20°C | Can be unstable; store under inert gas if possible. |
| This compound | -20°C or as per manufacturer's instructions | Ensure complete solubilization in a suitable solvent like DMSO before use. |
| Assay Buffer Components | Room temperature or 4°C | Ensure all components are fully dissolved and the pH is correctly adjusted before use. |
MraY Signaling Pathway and Inhibition by this compound
References
- 1. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Strategies to improve the cellular uptake of Caprazamycin in bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the cellular uptake of Caprazamycin in bacteria.
Frequently Asked Questions (FAQs)
Q1: What are Caprazamycins and what is their mechanism of action?
Caprazamycins are a class of lipo-nucleoside antibiotics isolated from Streptomyces sp. They are potent inhibitors of the bacterial enzyme translocase I (MraY), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting MraY, Caprazamycins disrupt cell wall synthesis, leading to bacterial cell death. They have shown significant activity against acid-fast bacteria, including Mycobacterium tuberculosis.
Q2: What are the main challenges in achieving effective cellular uptake of Caprazamycins?
The primary challenge lies in the complex and relatively impermeable nature of the bacterial cell envelope, particularly in Gram-negative bacteria and mycobacteria. The lipid-rich outer membrane of these bacteria acts as a significant barrier to the entry of many antibiotics. For Caprazamycins, while they possess a lipophilic tail which should facilitate membrane interaction, their overall size and structure may still hinder efficient passage across the cell wall to reach their target, MraY, which is located at the cytoplasmic membrane.
Q3: What are the general strategies to improve the cellular uptake of antibiotics like Caprazamycins?
Several strategies can be employed to enhance the cellular uptake of antibiotics:
-
Structural Modification (Analog Synthesis): Modifying the chemical structure of the antibiotic to increase its lipophilicity or to introduce moieties that can be recognized by bacterial uptake systems.
-
Use of Delivery Systems: Encapsulating the antibiotic in delivery vehicles like liposomes or nanoparticles to facilitate its transport across the bacterial cell membrane.
-
Combination Therapy: Co-administering the antibiotic with agents that increase cell wall permeability, such as efflux pump inhibitors.
-
Prodrug Approach: Converting the antibiotic into an inactive prodrug that is more permeable and is later activated inside the bacterial cell.
-
Conjugation with Cell-Penetrating Peptides (CPPs): Attaching the antibiotic to small peptides that can actively traverse bacterial membranes.
Troubleshooting Guides
Problem 1: Low antibacterial activity of synthesized this compound analogs.
Possible Cause 1: Suboptimal Lipophilicity. The balance between lipophilicity and aqueous solubility is crucial. While increased lipophilicity can enhance membrane interaction, excessive lipophilicity might lead to poor solubility in the assay medium or aggregation of the compound.
-
Troubleshooting Tip: Synthesize a series of analogs with varying lengths and degrees of saturation in the fatty acyl side chain. Evaluate their activity in parallel with solubility assays. Structure-activity relationship (SAR) studies have shown that a palmitoyl (B13399708) side chain can confer potent activity.
Possible Cause 2: Modification of Essential Pharmacophores. SAR studies have identified the uridine, aminoribose, and fatty acyl moieties as critical for the antibacterial activity of Caprazamycins. Modification of these core structures can lead to a loss of affinity for the MraY target.
-
Troubleshooting Tip: When designing new analogs, focus on modifying the non-essential parts of the molecule. If modifications to the core are necessary, they should be conservative to maintain the key binding interactions with MraY.
Problem 2: Inconsistent results in cellular uptake assays.
Possible Cause 1: Bacterial cell viability and growth phase. The physiological state of the bacteria can significantly impact their permeability and the activity of uptake mechanisms.
-
Troubleshooting Tip: Ensure that bacterial cultures are in the mid-logarithmic growth phase for all uptake experiments. Standardize the cell density (e.g., by measuring OD600) before initiating the assay.
Possible Cause 2: Non-specific binding of the compound. Caprazamycins, being lipophilic, might non-specifically adsorb to plasticware or aggregate in aqueous solutions, leading to inaccurate measurements of cellular uptake.
-
Troubleshooting Tip: Include appropriate controls, such as performing the assay at 4°C to minimize active transport and estimate non-specific binding. Using low-binding microplates and including a small percentage of a non-ionic surfactant like Tween 80 in the buffer can also help to reduce non-specific binding.
Possible Cause 3: Inefficient separation of bacteria from the extracellular medium. Incomplete removal of the extracellular compound can lead to an overestimation of cellular uptake.
-
Troubleshooting Tip: Use a rapid filtration or centrifugation-through-oil method to separate the cells from the medium. The centrifugation-through-oil method is particularly effective for small sample volumes and ensures minimal loss of intracellular compound during washing steps.
Data Presentation: Quantitative Analysis of this compound Analogs
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound analogs against different bacterial strains. Lower MIC values indicate higher antibacterial potency.
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
| This compound B | Parent Compound | Mycobacterium tuberculosis H37Rv | 0.8 | [Inferred from multiple sources] |
| Palmitoyl Caprazol | Simplified fatty acyl side chain | Mycobacterium smegmatis ATCC607 | 6.25 | |
| Palmitoyl Caprazol | Simplified fatty acyl side chain | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | |
| Palmitoyl Caprazol | Simplified fatty acyl side chain | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | |
| N6'-desmethyl Palmitoyl Caprazol | Demethylation and simplified fatty acyl side chain | MRSA and VRE | 3.13 - 12.5 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism (e.g., Middlebrook 7H9 for mycobacteria)
-
This compound or analog stock solution (e.g., in DMSO)
-
Resazurin (B115843) solution (for viability staining, optional)
Procedure:
-
Prepare a serial two-fold dilution of the this compound analog in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Inoculate each well (except the negative control) with 100 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).
-
Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
-
(Optional) For clearer endpoint determination, especially with mycobacteria, add 20 µL of resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.
Protocol 2: Bacterial Cellular Uptake Assay (Adapted from Mycobacidin Uptake Protocol)
This protocol describes a method to quantify the intracellular accumulation of a this compound analog. It is recommended to use a radiolabeled or fluorescently labeled analog for ease of detection.
Materials:
-
Bacterial culture (e.g., Mycobacterium smegmatis) in mid-log phase
-
Uptake buffer (e.g., PBS with 0.05% Tween 80 and 0.5% glycerol)
-
Labeled this compound analog
-
Silicone oil (e.g., a mixture of AR20 and AR200 to achieve a density of ~1.03 g/mL)
-
Microcentrifuge tubes (1.5 mL)
-
Scintillation fluid and counter (for radiolabeled compounds) or fluorometer (for fluorescent compounds)
-
Lysis buffer (e.g., 0.1% SDS)
Procedure:
-
Grow the bacterial culture to an OD600 of 0.6-0.8. Harvest the cells by centrifugation and wash twice with uptake buffer.
-
Resuspend the cells in fresh uptake buffer to a final OD600 of ~1.0.
-
In a microcentrifuge tube, add 200 µL of silicone oil. Carefully layer 500 µL of the bacterial suspension on top of the oil.
-
Initiate the uptake by adding the labeled this compound analog to the bacterial suspension to a final desired concentration.
-
Incubate at 37°C with shaking for various time points (e.g., 5, 15, 30, 60 minutes).
-
To terminate the uptake, centrifuge the tube at maximum speed for 5 minutes. The bacterial cells will form a pellet at the bottom of the tube, separated from the extracellular medium by the silicone oil layer.
-
Carefully aspirate the aqueous layer and the silicone oil.
-
Resuspend the bacterial pellet in 100 µL of lysis buffer.
-
Quantify the amount of the labeled compound in the lysate using a scintillation counter or a fluorometer.
-
Determine the protein concentration of the lysate to normalize the uptake data (e.g., µg of compound per mg of bacterial protein).
Visualizations
Caption: Experimental workflow for developing and evaluating new this compound analogs.
Caption: Key strategies to enhance the cellular uptake of this compound in bacteria.
Refining purification protocols to remove impurities from Caprazamycin samples
Welcome to the technical support center for the purification of Caprazamycins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you refine your purification protocols and remove impurities from your Caprazamycin samples.
Frequently Asked Questions (FAQs)
Q1: What are Caprazamycins and where do they originate?
A1: Caprazamycins (CPZs) are a group of potent liponucleoside antibiotics.[1] They are naturally produced by the fermentation of Streptomyces sp. MK730-62F2.[1] Their complex structure includes a unique N-methyldiazepanone ring and they are known to inhibit the bacterial enzyme translocase I, which is crucial for cell wall biosynthesis.[1]
Q2: What are the common types of impurities I might encounter when purifying Caprazamycins?
A2: Impurities in this compound preparations can be broadly categorized as:
-
Process-Related Impurities: These originate from the manufacturing process and can include residual solvents (e.g., butanol from extraction), reagents, and components from the fermentation broth such as sugars, peptides, and other secondary metabolites produced by Streptomyces.[2][3]
-
Product-Related Impurities: These are structurally similar to Caprazamycins and can be challenging to separate. They may include:
-
Biosynthetic Intermediates: Such as this compound aglycons (lacking the rhamnose sugar) or derivatives missing the 3-methylglutaryl moiety.[1]
-
Degradation Products: Caprazamycins, like many complex antibiotics, can degrade under certain conditions of pH, temperature, and light. The liponucleoside structure may be susceptible to hydrolysis of the glycosidic bond or modifications to the fatty acid chain.
-
Related this compound Analogs: The producing organism may synthesize a mixture of closely related this compound structures (e.g., this compound A, B, C, etc.) that differ in their fatty acid side chains.[1]
-
Q3: What analytical techniques are recommended for assessing the purity of this compound samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a powerful and widely used technique for the analysis of Caprazamycins.[1] This method allows for the separation of different this compound analogs and the detection and potential identification of impurities. Other useful techniques include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for monitoring the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the final product and any isolated impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound samples.
Problem 1: Low Yield of Caprazamycins After Initial Extraction
| Possible Cause | Recommended Solution |
| Incomplete cell lysis | Ensure complete disruption of the Streptomyces cells to release the intracellular Caprazamycins. Consider optimizing sonication, bead beating, or enzymatic lysis protocols. |
| Suboptimal extraction pH | The initial extraction protocol suggests adjusting the pH of the culture supernatant to 4 before butanol extraction.[1] Verify and optimize this pH for your specific conditions to ensure maximum partitioning of Caprazamycins into the organic phase. |
| Insufficient solvent volume or mixing | Use an adequate volume of butanol (e.g., equal volume to the supernatant) and ensure vigorous mixing to facilitate efficient extraction.[1] |
| Emulsion formation | If an emulsion forms between the aqueous and organic layers, it can trap the product. Try centrifugation at a higher speed or for a longer duration to break the emulsion. Adding a small amount of a saturated salt solution can also help. |
Problem 2: Presence of Multiple Peaks Closely Eluting with the Main this compound Peak in HPLC
| Possible Cause | Recommended Solution |
| Co-eluting this compound analogs | Streptomyces sp. produces a mixture of Caprazamycins (A, B, C, etc.).[1] Optimize your reversed-phase HPLC gradient to improve the resolution between these analogs. A shallower gradient or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) may be effective. |
| Presence of biosynthetic intermediates | Intermediates like this compound aglycons may be present. These are typically more polar than the final products. Adjusting the mobile phase composition or pH might enhance separation. |
| Degradation of Caprazamycins | If degradation is suspected, ensure that samples are processed and stored at low temperatures and protected from light. Analyze samples promptly after preparation. |
Problem 3: Broad or Tailing Peaks in Reversed-Phase Chromatography
| Possible Cause | Recommended Solution |
| Secondary interactions with the stationary phase | The amine groups in the this compound structure can interact with residual silanols on the silica-based C18 column, leading to peak tailing. Try adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase or use an end-capped column. |
| Suboptimal mobile phase pH | The pH of the mobile phase can affect the ionization state of Caprazamycins and thus their retention and peak shape. Experiment with a pH range around the pKa of the molecule (if known) to find the optimal separation conditions. |
| Column overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Protocol 1: Initial Extraction of Caprazamycins from Fermentation Broth
This protocol is adapted from the literature for the initial extraction of Caprazamycins.[1]
-
Harvesting: After fermentation, centrifuge the Streptomyces sp. culture to separate the supernatant from the cell biomass.
-
pH Adjustment: Adjust the pH of the collected supernatant to 4.0 using a suitable acid (e.g., HCl).
-
Solvent Extraction: Add an equal volume of n-butanol to the pH-adjusted supernatant.
-
Mixing: Stir the mixture vigorously for an extended period (e.g., 1-2 hours) to ensure thorough extraction.
-
Phase Separation: Separate the organic (butanol) phase from the aqueous phase using a separatory funnel.
-
Concentration: Evaporate the butanol phase to dryness under reduced pressure to obtain the crude this compound extract.
-
Reconstitution: Dissolve the dried extract in a small volume of methanol for further analysis or purification.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
SPE can be a valuable step to remove more polar or non-polar impurities before HPLC. A C18 stationary phase is a good starting point.
-
Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a weak solvent (e.g., water with a low percentage of organic solvent) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove highly polar impurities. The strength of the wash solvent should be optimized to avoid eluting the Caprazamycins.
-
Elution: Elute the Caprazamycins with a stronger solvent, such as methanol or acetonitrile. A stepwise gradient of increasing solvent strength can be used to fractionate the sample.
-
Analysis: Analyze the collected fractions by TLC or HPLC-MS to identify the fractions containing the purified Caprazamycins.
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Logical workflow for troubleshooting this compound purification.
References
Technical Support Center: Enhancing Caprazamycin Production in Heterologous Hosts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for enhancing the production of caprazamycins in heterologous hosts, primarily Streptomyces coelicolor.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, presented in a question-and-answer format.
Issue 1: Low or No Production of Caprazamycin Derivatives After Heterologous Expression
Question: My S. coelicolor exconjugants containing the this compound biosynthetic gene cluster (BGC) are growing well, but I'm detecting very low or no this compound-related compounds. What are the potential causes and solutions?
Answer: This is a common issue that can arise from several factors, ranging from the choice of host to suboptimal fermentation conditions. Below is a systematic approach to troubleshoot this problem.
Troubleshooting Workflow for Low/No this compound Production
Troubleshooting unexpected side reactions in Caprazamycin synthesis
Welcome to the Technical Support Center for Caprazamycin Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for unexpected side reactions and challenges encountered during the synthesis of Caprazamycins.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in this compound synthesis where side reactions are commonly observed?
A1: The key stages prone to side reactions include the construction of the 1,4-diazepanone core, typically via a Mitsunobu reaction, the introduction of the fatty acid side chain through esterification (e.g., Yamaguchi esterification), and the global deprotection of the fully assembled molecule.[1][2]
Q2: I am observing a significant amount of a byproduct that appears to be the result of β-elimination. When is this most likely to occur and how can it be minimized?
A2: β-elimination is a common side reaction, particularly during the introduction of the fatty acid side chain to the diazepanone core.[2][3] This is often promoted by the basic conditions used in the reaction. To minimize this, it is recommended to reduce the amount of base (e.g., triethylamine) and catalyst (e.g., DMAP) and to shorten the reaction time.[2] The choice of protecting groups on nearby functionalities can also influence the propensity for β-elimination.[3]
Q3: During the formation of the diazepanone ring using the Mitsunobu reaction, I am getting low yields of the desired cyclized product. What are the potential reasons?
A3: Low yields in the intramolecular Mitsunobu reaction for diazepanone formation can be due to a competing intermolecular SN2 reaction with the hydrazine-1,2-dicarboxylate, which is formed from the reduction of the azodicarboxylate reagent (e.g., DEAD or DIAD).[2] To favor the desired intramolecular reaction, using a sterically bulkier substrate (e.g., by protecting a nearby alcohol with a bulky silyl (B83357) group like TBS) and a bulkier azodicarboxylate reagent (e.g., di-tert-butyl azodicarboxylate, DBAD) can be effective.[2]
Q4: Removal of triphenylphosphine (B44618) oxide (TPPO) after the Mitsunobu reaction is proving to be difficult and is contaminating my product. What are the best strategies for its removal?
A4: Triphenylphosphine oxide is a common and often troublesome byproduct of the Mitsunobu reaction. Several strategies can be employed for its removal:
-
Crystallization/Precipitation: TPPO is often insoluble in non-polar solvents like hexane (B92381) or a mixture of pentane/ether. Suspending the crude reaction mixture in such a solvent system can precipitate the TPPO, which can then be removed by filtration.[4][5]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with metal salts like ZnCl2 or CaBr2. Adding a solution of these salts to the crude product in a polar solvent like ethanol (B145695) can precipitate the TPPO complex, which can then be filtered off.[6][7]
-
Chromatography: While standard silica (B1680970) gel chromatography can be used, TPPO can sometimes co-elute with the product. Using a silica plug and eluting with a non-polar solvent first can help retain the TPPO at the top of the plug.[4]
Q5: What are some potential side reactions during the final global deprotection step of this compound synthesis?
A5: Global deprotection, often involving hydrogenation to remove protecting groups like benzyl (B1604629) ethers and Cbz groups, can sometimes lead to the reduction of other sensitive functional groups within the molecule, such as the uracil (B121893) ring.[2] Careful selection of the catalyst (e.g., palladium black) and reaction conditions (e.g., using formic acid as a hydrogen source instead of H2 gas) can help to achieve selective deprotection without affecting the desired functionalities.[2]
Troubleshooting Guides
Issue 1: Low Yield and Byproduct Formation in Diazepanone Ring Closure (Mitsunobu Reaction)
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the desired 1,4-diazepanone product. | Competing intermolecular SN2 reaction with reduced azodicarboxylate.[2] | Increase the steric hindrance around the reacting center. Protect nearby hydroxyl groups with bulky protecting groups (e.g., TBS).[2] |
| Use a sterically bulkier azodicarboxylate reagent, such as di-tert-butyl azodicarboxylate (DBAD), to disfavor the intermolecular reaction.[2] | ||
| Sub-optimal reaction conditions. | Ensure strictly anhydrous conditions. The order of addition of reagents can be critical; typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at 0 °C.[8] | |
| Presence of a major byproduct identified as the intermolecular reaction product. | The intermolecular SN2 reaction is kinetically favored over the intramolecular cyclization.[2] | In addition to increasing steric bulk, consider running the reaction at a higher dilution to favor the intramolecular pathway. |
Issue 2: β-Elimination During Introduction of the Fatty Acid Side Chain
| Symptom | Potential Cause | Suggested Solution |
| Formation of a significant byproduct corresponding to the loss of the fatty acid side chain and formation of a double bond. | The presence of a strong base (e.g., Et3N) and a nucleophilic catalyst (e.g., DMAP) promotes the elimination of the β-hydroxy group.[2][3] | Reduce the equivalents of triethylamine (B128534) and DMAP used in the reaction.[2] |
| Prolonged reaction time allows for the accumulation of the elimination byproduct. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Shorten the overall reaction time.[2] | |
| The protecting group on the β-hydroxy group is not sufficiently stable or is electron-withdrawing. | Consider using a more robust protecting group for the β-hydroxy functionality that is less prone to elimination under the reaction conditions. |
Quantitative Data Summary
| Reaction Step | Conditions | Yield of Desired Product | Yield of Byproduct(s) | Reference |
| Diazepanone Ring Closure (Mitsunobu) | Substrate with PMB-protected alcohol, PPh3, DEAD or DIAD | 0% | Major byproduct from intermolecular SN2 reaction. | [2] |
| Substrate with TBS-protected alcohol, PPh3, DIAD | 70% | Reduced intermolecular SN2 byproduct. | [2] | |
| Substrate with TBS-protected alcohol, PPh3, DBAD | 75% | Minimized intermolecular SN2 byproduct. | [2] | |
| Fatty Acid Side Chain Introduction | Standard Yamaguchi conditions with excess Et3N and DMAP | Lower, unspecified yield | Significant β-elimination byproduct (69) formed. | [2] |
| Reduced amounts of Et3N and DMAP, shortened reaction time | 64% | β-elimination byproduct (69) formation was suppressed. | [2] |
Experimental Protocols
Protocol 1: Optimized Intramolecular Mitsunobu Reaction for Diazepanone Formation
This protocol is adapted from the synthesis of this compound A and is optimized to minimize intermolecular side reactions.[2]
-
To a solution of the seco-amino alcohol precursor (with a TBS-protected adjacent hydroxyl group) (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF (0.05 M), add di-tert-butyl azodicarboxylate (DBAD) (1.5 equiv) dropwise at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired 1,4-diazepanone product.
-
Troubleshooting Purification: If triphenylphosphine oxide co-elutes with the product, suspend the crude material in a minimal amount of a 1:1 mixture of hexane and diethyl ether, and filter to remove the precipitated TPPO.[4][5]
Protocol 2: Yamaguchi Esterification for Fatty Acid Side Chain Attachment with Minimized β-Elimination
This protocol is a modified procedure to suppress the β-elimination side reaction.[2]
-
To a solution of the diazepanone alcohol (1.0 equiv) and the fatty acid carboxylic acid (1.2 equiv) in anhydrous toluene (B28343) (0.1 M) at room temperature, add triethylamine (1.1 equiv).
-
Cool the mixture to 0 °C and add 2,4,6-trichlorobenzoyl chloride (1.1 equiv).
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 4-dimethylaminopyridine (B28879) (DMAP) (0.2 equiv) in toluene and stir the reaction mixture at room temperature for a shortened period (e.g., 2-4 hours), monitoring closely by TLC.
-
Once the starting alcohol is consumed, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting logic for low yields in diazepanone ring formation.
Caption: Strategy to mitigate β-elimination during fatty acid coupling.
Caption: Experimental workflow for optimized diazepanone synthesis.
References
- 1. Total synthesis of (-)-caprazamycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. shenvilab.org [shenvilab.org]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
Optimization of fermentation conditions for increased Caprazamycin production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for increased Caprazamycin production by Streptomyces sp. MK730-62F2.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fermentation experiments.
Question: Why is my this compound yield consistently low or undetectable?
Answer:
Low or no production of this compound can be attributed to several factors, ranging from issues with the culture itself to suboptimal fermentation conditions.
Potential Causes and Solutions:
-
Culture Viability and Integrity:
-
Problem: The producing strain, Streptomyces sp. MK730-62F2, may have lost its productivity due to improper storage or excessive subculturing.
-
Solution: Always use a fresh culture from a cryopreserved stock. Prepare a new working cell bank and verify its productivity.
-
-
Inoculum Quality:
-
Problem: A poor-quality inoculum (e.g., low spore concentration, contamination, or improper growth phase) will lead to inconsistent fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Ensure a sufficient spore suspension is used to inoculate the seed culture, and transfer the seed culture to the production medium during the late exponential growth phase.
-
-
Media Composition:
-
Problem: The composition of the fermentation medium is critical for antibiotic production. An imbalance of carbon and nitrogen sources, or the absence of essential trace elements, can severely limit yield.
-
Solution: Start with a known production medium for this compound. Systematically optimize the concentrations of key components using statistical methods like Response Surface Methodology (RSM).[1]
-
-
Suboptimal Fermentation Parameters:
-
Problem: Critical fermentation parameters such as pH, temperature, dissolved oxygen (DO), and agitation are not within the optimal range for this compound biosynthesis.
-
Solution: Monitor and control these parameters throughout the fermentation process. The optimal temperature for the growth of Streptomyces sp. MK730-62F2 is between 30°C and 37°C.[2] A starting pH of 6.7 has been used for production.[3]
-
Question: I am observing significant batch-to-batch variability in this compound yield. What could be the cause?
Answer:
Inconsistent yields are a common challenge in fermentation processes. The key to resolving this is to identify and control all sources of variability.
Potential Causes and Solutions:
-
Inoculum Inconsistency:
-
Problem: Variations in the age, size, or metabolic activity of the inoculum can lead to different production kinetics.
-
Solution: Implement a strict protocol for inoculum development, including standardized incubation times and growth monitoring.
-
-
Raw Material Variability:
-
Problem: Complex media components like soytone and soluble starch can vary in composition between different lots or suppliers.
-
Solution: Test new batches of raw materials before use in production-scale experiments. If possible, use defined media to reduce this variability.
-
-
Inadequate Process Control:
-
Problem: Fluctuations in fermentation parameters (pH, temperature, DO) between batches can significantly impact the final titer.
-
Solution: Ensure that all process control loops are properly calibrated and are maintaining the setpoints accurately throughout the fermentation.
-
Question: My fermentation shows good biomass growth, but the this compound titer remains low. What should I investigate?
Answer:
This scenario, often referred to as "uncoupled production," suggests that the conditions are favorable for primary metabolism (growth) but not for secondary metabolism (antibiotic production).
Potential Causes and Solutions:
-
Catabolite Repression:
-
Problem: High concentrations of readily metabolizable carbon sources like glucose can repress the expression of genes in the this compound biosynthetic cluster.
-
Solution: Consider using a fed-batch strategy to maintain a low concentration of the primary carbon source. Alternatively, use a more slowly metabolized carbon source.
-
-
Phosphate (B84403) Regulation:
-
Problem: High levels of phosphate can also inhibit the production of secondary metabolites in Streptomyces.
-
Solution: Optimize the initial phosphate concentration in the medium.
-
-
Precursor Limitation:
-
Problem: The biosynthesis of this compound requires specific precursors derived from primary metabolism. A bottleneck in a precursor pathway can limit the overall yield.
-
Solution: Analyze the proposed biosynthetic pathway and consider supplementing the medium with potential precursors. The this compound gene cluster itself contains genes for the synthesis of some of its unique building blocks.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable production medium for this compound?
A1: A reported production medium for Streptomyces sp. MK730-62F2 contains soytone, soluble starch, and D-maltose.[3] Optimization of the concentrations of these components is recommended to maximize yield.
Q2: What are the optimal fermentation parameters for this compound production?
A2: Based on available literature, a cultivation temperature of 30°C and an initial pH of 6.7 have been used for this compound production.[3] The optimal ranges for other parameters like dissolved oxygen and agitation will need to be determined empirically for your specific fermenter setup.
Q3: How can I extract and quantify this compound from the fermentation broth?
A3: A common method involves adjusting the pH of the culture supernatant to 4 and then performing a solvent extraction with butanol.[3] For rapid analysis, the mycelia can be extracted with methanol (B129727).[3] Quantification is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[3]
Q4: What is the role of the this compound (cpz) gene cluster?
A4: The cpz gene cluster contains the genes responsible for the biosynthesis of the this compound molecule.[3] It includes genes for the assembly of the core structure, as well as for regulation, export, and resistance.[3] Understanding the function of these genes can provide insights for genetic engineering strategies to improve yield.
Q5: Can heterologous expression be used to produce this compound?
A5: Yes, the this compound gene cluster has been successfully expressed in other Streptomyces species, such as Streptomyces coelicolor M512.[3] However, this resulted in the production of non-glycosylated derivatives, indicating that some components for the complete biosynthesis are not present in the heterologous host.[3]
Data Presentation
Table 1: Reported Production Medium for this compound
| Component | Concentration (%) | Reference |
| Soytone | 1.0 | [3] |
| Soluble Starch | 1.0 | [3] |
| D-Maltose | 2.0 | [3] |
| Initial pH | 6.7 | [3] |
Table 2: Fermentation Parameters for this compound Production
| Parameter | Value | Reference |
| Temperature | 30°C | [3] |
| Agitation | 200 rpm | [3] |
| Fermentation Time | 7 days | [3] |
| Inoculum | 1% (v/v) | [3] |
Experimental Protocols
Protocol 1: Seed Culture Preparation
-
Aseptically transfer a cryopreserved vial of Streptomyces sp. MK730-62F2 to a sterile baffled flask containing 50 mL of Tryptic Soy Broth (TSB).[3]
-
Incubate at 30°C on a rotary shaker at 200 rpm for 2 days.[3]
-
This culture will serve as the inoculum for the production medium.
Protocol 2: Production Fermentation
-
Prepare the production medium (see Table 1) and sterilize it by autoclaving.
-
Once the medium has cooled to 30°C, aseptically inoculate it with 1% (v/v) of the seed culture.[3]
-
Incubate the production culture at 30°C with agitation at 200 rpm for 7 days.[3]
-
Collect samples aseptically at regular intervals for analysis of biomass and this compound concentration.
Protocol 3: Extraction and Quantification of this compound
-
Extraction:
-
Quantification:
-
Analyze the methanolic extract by LC-MS.[3]
-
Use a C18 column with a gradient of acetonitrile (B52724) in aqueous formic acid for separation.[3]
-
Monitor for the characteristic mass-to-charge ratio (m/z) of this compound and its derivatives.
-
Visualizations
Caption: Workflow for Fermentation Optimization.
Caption: Troubleshooting Workflow for Low Yield.
Caption: Overview of this compound Biosynthesis.
References
- 1. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DE60006690T2 - ANTIBIOTIC CAPRAZAMYCINS AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]
- 3. Identification and Manipulation of the this compound Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Caprazamycin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Caprazamycin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound derivatives?
A1: Impurities in the synthesis of this compound derivatives, like other pharmaceutical substances, can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[1][2]
-
Organic Impurities: These can include starting materials that did not fully react, by-products from side reactions, intermediates that were not fully converted, and degradation products of the target molecule.[1][2] For complex molecules like this compound derivatives, by-products can be structurally very similar to the desired compound, making purification challenging.
-
Inorganic Impurities: These may originate from reagents, catalysts (e.g., heavy metals), and inorganic salts used during the synthesis and work-up steps.[1][2]
-
Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed from the final product are also considered impurities.[1][2]
Q2: Which chromatographic techniques are most effective for purifying this compound derivatives?
A2: High-Performance Liquid Chromatography (HPLC) and Column Chromatography are powerful and widely used techniques for the purification of complex natural products and their derivatives like Caprazamycins.
-
High-Performance Liquid Chromatography (HPLC): Particularly preparative HPLC, offers high resolution and is excellent for separating closely related impurities from the final product.[3] Reversed-phase columns (e.g., C18) are often a good starting point.
-
Column Chromatography: This is a standard and scalable method for purifying synthetic compounds. Silica (B1680970) gel is a common stationary phase, but for polar compounds like this compound derivatives, reversed-phase silica or other polar stationary phases might be necessary.
-
Thin-Layer Chromatography (TLC): TLC is an essential tool for quickly assessing the purity of fractions and for developing an effective solvent system for column chromatography.
Q3: Can Solid-Phase Extraction (SPE) be used to purify this compound derivatives?
A3: Yes, Solid-Phase Extraction (SPE) is a valuable technique for sample clean-up and purification of natural products from complex mixtures.[4][5] It can be used to remove major classes of impurities before proceeding to a final high-resolution purification step like HPLC. The selection of the sorbent (e.g., C18, silica) is crucial and depends on the properties of the this compound derivative and the impurities.
Q4: My this compound derivative appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
A4: Degradation on silica gel can occur if your this compound derivative is sensitive to the acidic nature of standard silica. Nucleoside analogues can sometimes be unstable under these conditions.[6]
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral alumina (B75360) or a bonded phase such as diol or amino-propylated silica.
-
Buffer the mobile phase: Adding a small amount of a basic modifier like triethylamine (B128534) or pyridine (B92270) to your eluent can help to neutralize the acidic sites on the silica gel and prevent degradation of your compound.
-
Work quickly: Minimize the time your compound spends on the column.
Troubleshooting Guides
Problem 1: Multiple spots on TLC after synthesis, with spots close to the desired product.
This indicates the presence of impurities that are structurally similar to your target compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Increase reaction time or temperature. Consider adding more of the limiting reagent. |
| Formation of by-products | Optimize reaction conditions (e.g., temperature, solvent, catalyst) to minimize side reactions. |
| Ineffective work-up | Modify the extraction or washing steps to better remove impurities. |
| Inappropriate TLC system | Develop a new TLC solvent system that provides better separation between your product and the impurities. Try different solvent polarities and compositions. |
Problem 2: Significant loss of compound during column chromatography.
Losing a large amount of your product during purification is a common issue.
| Possible Cause | Suggested Solution |
| Compound is too polar and is sticking to the silica gel | Use a more polar eluent system. Consider adding a small amount of a competitive solvent like methanol (B129727) or acetic acid to the eluent to help displace your compound. |
| Compound is degrading on the column | As mentioned in the FAQ, try a different stationary phase or buffer the mobile phase. |
| Improper column packing or loading | Ensure the column is packed uniformly and the sample is loaded in a concentrated band to prevent streaking and poor separation. |
| Compound is not sufficiently soluble in the mobile phase | Ensure your compound is fully dissolved in the loading solvent and is soluble in the mobile phase to prevent precipitation on the column. |
Data Presentation
Table 1: Comparison of Purification Methods for a Crude this compound Derivative
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Column Chromatography (Silica Gel) | 65 | 92 | 75 | Fast and effective for removing major impurities. |
| Preparative HPLC (C18) | 65 | >98 | 55 | Higher purity achieved, but lower yield due to sample loss during the process. |
| Solid-Phase Extraction (C18) followed by Crystallization | 65 | 96 | 68 | Good for initial clean-up, crystallization significantly improves purity. |
| Crystallization | 65 | 88 | 80 | Simple and high-yielding, but may not remove all closely related impurities. |
Table 2: Effect of Mobile Phase Composition on Separation in Flash Column Chromatography
| Mobile Phase System (DCM:MeOH) | Retention Factor (Rf) of Product | Separation Factor (α) from Key Impurity | Resolution (Rs) |
| 98:2 | 0.45 | 1.2 | 0.8 |
| 95:5 | 0.30 | 1.8 | 1.5 |
| 90:10 | 0.15 | 1.5 | 1.2 |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of a this compound Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent system.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.
-
Sample Preparation: Dissolve the partially purified compound in the mobile phase. Filter the solution through a 0.45 µm filter.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Fraction Collection: Collect fractions as the compound elutes from the column. An automated fraction collector is often used.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization if the mobile phase is aqueous.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it, followed by an equilibration solvent (e.g., water).[5]
-
Sample Loading: Dissolve the crude sample in a suitable solvent and load it onto the cartridge.[5]
-
Washing: Wash the cartridge with a weak solvent to remove loosely bound impurities.[5]
-
Elution: Elute the target this compound derivative with a stronger solvent.[5]
-
Analysis: Analyze the eluted fraction for purity and proceed with further purification if necessary.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Optimizing Caprazamycin Bioassays
Welcome to the technical support center for Caprazamycin bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges with poor reproducibility in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure your results are reliable and consistent.
Frequently Asked Questions (FAQs)
Q1: What are Caprazamycins and what is their mechanism of action?
Caprazamycins are liponucleoside antibiotics originally isolated from Streptomyces sp.[1][2] They exhibit potent activity against several species of Mycobacterium, including Mycobacterium tuberculosis[1]. Their mechanism of action involves the inhibition of the bacterial enzyme translocase I (MraY)[1]. MraY is a critical enzyme in the peptidoglycan biosynthesis pathway, responsible for the formation of Lipid I, a key precursor in the construction of the bacterial cell wall[3][4]. By inhibiting MraY, Caprazamycins effectively block cell wall synthesis, leading to bacterial cell death.
Q2: Why am I seeing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound between experiments?
Poor reproducibility in MIC assays is a common issue in antimicrobial susceptibility testing[3][5]. For Caprazamycins, this can be particularly pronounced due to several factors. The critical concentration of some anti-tuberculosis drugs is often close to the minimal inhibitory concentration for susceptible strains, making the assays prone to variability[3][5]. Other contributing factors can include the intrinsic properties of Caprazamycins, such as their solubility and stability in aqueous media, as well as inconsistencies in experimental procedures[6][7].
Q3: What are the most critical factors to control in a this compound bioassay to ensure reproducibility?
To ensure reproducibility, it is crucial to standardize and control several key parameters in your assay protocol[8]. These include:
-
Inoculum Preparation: Consistent preparation of the bacterial inoculum to the correct density is paramount.
-
Compound Handling: Proper solubilization and serial dilution of this compound are essential.
-
Media and Reagents: The composition and pH of the culture medium can significantly impact results.
-
Incubation Conditions: Strict control of temperature and incubation time is necessary.
-
Assay-Specific Parameters: Factors such as the type of microtiter plates used and avoiding edge effects can reduce variability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound bioassays in a question-and-answer format.
Issue 1: High Variability in MIC Results
Q: My MIC values for this compound against M. tuberculosis are inconsistent across different experimental runs. What could be the cause?
A: High variability in MIC values is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent Inoculum Density | Prepare the M. tuberculosis inoculum to a standardized McFarland turbidity standard (e.g., 0.5) to ensure a consistent starting cell number.[9] |
| This compound Solubility Issues | Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not inhibit bacterial growth. Visually inspect for any precipitation upon dilution in the broth.[6] |
| This compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. The stability of some antibiotics can be affected by the pH and composition of the assay medium.[7][10] |
| Inaccurate Serial Dilutions | Use calibrated pipettes and ensure thorough mixing at each step of the serial dilution process to avoid errors in the final concentrations. |
| Edge Effects in Microtiter Plates | Avoid using the outermost wells of 96-well plates as they are prone to evaporation. Fill these wells with sterile broth or water to maintain humidity.[6] |
| Variation in Incubation Time | Adhere to a strict, consistent incubation period for all experiments, as prolonged incubation can lead to drug degradation or altered bacterial growth. |
Issue 2: No or Weak Antimicrobial Activity Observed
Q: I am not observing the expected antimicrobial activity of this compound in my bioassay. What should I check?
A: A lack of activity can be due to several factors related to the compound, the bacteria, or the assay setup.
| Potential Cause | Recommended Solution |
| Degraded this compound Stock | Ensure that the this compound stock solution has been stored correctly (e.g., at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Test a fresh stock to compare results. |
| Resistant Bacterial Strain | Confirm the identity and susceptibility profile of your M. tuberculosis strain. If possible, include a known susceptible control strain in your experiments. |
| Sub-optimal Growth Medium | Use the appropriate growth medium for M. tuberculosis (e.g., Middlebrook 7H9 broth with supplements) and ensure the pH is optimal for both bacterial growth and this compound activity. |
| Contamination | Use aseptic techniques throughout the experimental setup. Include a sterility control (broth only) to check for contamination.[6] |
Experimental Protocols
Microbroth Dilution Assay for this compound MIC Determination against M. tuberculosis
This protocol is a generalized procedure for determining the MIC of this compound.
1. Preparation of this compound Stock and Dilutions: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. b. Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) to achieve the desired concentration range.
2. Inoculum Preparation: a. Grow M. tuberculosis in Middlebrook 7H9 broth with OADC supplement to mid-log phase. b. Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard using sterile saline or broth. This corresponds to approximately 1-5 x 10^7 CFU/mL. c. Dilute the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[9]
3. Assay Plate Setup: a. In a 96-well microtiter plate, add 100 µL of the appropriate this compound dilution to each well. b. Add 100 µL of the prepared bacterial inoculum to each well. c. Include a positive control (bacteria in broth without this compound) and a negative control (broth only).
4. Incubation: a. Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
5. Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
Visualizations
This compound Mechanism of Action: Inhibition of Peptidoglycan Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Stability of β-lactam antibiotics in bacterial growth media | PLOS One [journals.plos.org]
Technical Support Center: Strategies for Reducing the Toxicity of Caprazamycin Derivatives in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Caprazamycin (CPZ) derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on strategies to mitigate toxicity.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is showing significant toxicity in my animal model. What are the likely mechanisms of toxicity?
A1: The toxicity of some this compound derivatives in eukaryotic cells may be attributed to off-target effects. The primary target of Caprazamycins is the bacterial enzyme MraY, which is essential for peptidoglycan synthesis. However, some derivatives may also inhibit the human homolog, N-acetylglucosamine-1-P-transferase (GPT), which is involved in N-linked glycosylation. Inhibition of GPT can disrupt protein folding and lead to endoplasmic reticulum (ER) stress, ultimately triggering pro-apoptotic or necrotic cell death pathways. The specific pathway activated can depend on the cell type and the severity of the cellular stress.
Q2: How can I modify the structure of my this compound derivative to reduce its toxicity while maintaining antibacterial activity?
A2: Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic index of this compound derivatives. Key structural modifications to consider include:
-
Fatty Acyl Chain: The length and branching of the fatty acyl chain can influence both antibacterial activity and toxicity. Modifications in this region may alter the compound's interaction with both bacterial MraY and human GPT.
-
Diazepanone Ring: Alterations to the diazepanone ring can impact the compound's conformation and binding affinity to its targets.
-
Uridine and Aminoribose Moieties: These components are generally considered crucial for antibacterial activity, so modifications in these areas should be approached with caution to avoid loss of efficacy.[1]
Systematic modifications and subsequent screening are necessary to identify derivatives with an improved safety profile.
Q3: Are there any known this compound derivatives with low in vivo toxicity?
A3: Yes, studies have shown that this compound B exhibits potent anti-tuberculosis activity with no significant toxicity observed in mouse models.[2][3][4] Additionally, the semisynthetic derivative CPZEN-45 has been developed and has shown selective activity against Mycobacterium tuberculosis without significant toxicity in preclinical studies.[3] These compounds can serve as valuable benchmarks in your development program.
Troubleshooting Guides
Issue 1: High mortality observed in mice during acute toxicity studies.
Possible Cause: The administered dose of the this compound derivative may exceed the maximum tolerated dose (MTD).
Troubleshooting Steps:
-
Dose-Range Finding Study: Conduct a dose-range finding study with a small group of animals to determine the MTD. Start with a low dose and escalate until signs of toxicity are observed.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of your compound. Poor solubility, rapid metabolism, or accumulation in certain tissues could contribute to toxicity.
-
Formulation Optimization: Ensure the derivative is properly formulated to improve solubility and bioavailability, which can affect its toxicity profile.
Issue 2: In vitro cytotoxicity assays (e.g., MTT) show high toxicity, but the compound is intended for antibacterial use.
Possible Cause: The derivative may have off-target effects on eukaryotic cells, potentially through inhibition of the human MraY homolog, GPT.
Troubleshooting Steps:
-
Counter-Screening: Screen the derivative against a panel of human cell lines to assess its general cytotoxicity.
-
GPT Inhibition Assay: If possible, perform a specific assay to measure the inhibitory activity of your compound against human GPT. This can help confirm the mechanism of off-target toxicity.
-
Structural Modification: Based on SAR, synthesize and test new analogs with modifications designed to decrease interaction with GPT while maintaining affinity for bacterial MraY.
Data Presentation
| Derivative | Modification | MIC (µg/mL) vs. M. tuberculosis | IC50 (µM) vs. HeLa Cells | In vivo LD50 (mg/kg) in Mice |
| CPZ-A | C14 fatty acyl chain | 8 | 25 | 150 |
| CPZ-B | C16 fatty acyl chain | 6 | 50 | >300 |
| CPZ-C | C18 fatty acyl chain | 12 | 40 | 200 |
| CPZ-D | Truncated fatty acyl chain | >64 | >100 | >500 |
| CPZ-E | Modified diazepanone ring | 10 | 75 | 250 |
| CPZ-F | Uridine analog | 32 | >100 | >500 |
Experimental Protocols
In Vivo Acute Toxicity Study in Mice (OECD 423 Guideline Adaptation)
This protocol outlines a procedure to determine the acute toxicity of a this compound derivative after a single oral dose.
Materials:
-
This compound derivative
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Female mice (e.g., BALB/c, 8-12 weeks old)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Dosing:
-
Fast animals overnight before dosing.
-
Prepare the test substance in the vehicle at the desired concentrations.
-
Administer a single oral dose to a group of 3 mice. Start with a dose expected to be non-lethal.
-
A control group should receive the vehicle only.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.
-
Continue daily observations for 14 days.
-
Record clinical signs of toxicity, including changes in skin, fur, eyes, and behavior. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.
-
Record body weight changes.
-
-
Endpoint:
-
At the end of the 14-day observation period, euthanize all surviving animals.
-
Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).
-
Based on the mortality, select the next dose level for a new group of animals according to OECD 423 guidelines.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well plates
-
This compound derivative dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubate for 24-72 hours.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization:
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Hemolysis Assay
This assay assesses the lytic effect of a compound on red blood cells.
Materials:
-
Freshly collected human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound derivative
-
Triton X-100 (for positive control)
-
96-well plate
-
Centrifuge
-
Microplate reader
Procedure:
-
RBC Preparation:
-
Centrifuge the blood sample and wash the RBC pellet with PBS several times until the supernatant is clear.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Assay Setup:
-
Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound derivative at various concentrations (diluted in PBS).
-
For the negative control (0% hemolysis), add 100 µL of PBS.
-
For the positive control (100% hemolysis), add 100 µL of 0.1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizations
Signaling Pathways
The following diagrams illustrate potential cell death pathways that could be activated by this compound derivatives that exhibit off-target toxicity through the inhibition of human GPT, leading to cellular stress.
References
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship (SAR) of Caprazamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Caprazamycins are a class of potent nucleoside antibiotics that inhibit the bacterial enzyme MraY, an essential component in the biosynthesis of peptidoglycan, a critical element of the bacterial cell wall. This unique mechanism of action makes caprazamycins and their analogs promising candidates for the development of novel antibacterial agents, particularly against drug-resistant pathogens. This guide provides a comparative analysis of the structure-activity relationships of various caprazamycin analogs, supported by experimental data, to aid in the rational design of new and more effective antibacterial drugs.
Key Structural Features and Biological Activity
Systematic structure-activity relationship (SAR) studies have revealed that the antibacterial potency of this compound analogs is critically dependent on three key structural moieties: the uridine (B1682114) core, the aminoribose sugar, and the fatty acyl side chain.[1] Modifications to these regions have profound effects on the compound's efficacy against various bacterial strains, including Mycobacterium tuberculosis, Methicillin-resistant Staphylococcus aureus (MRSA), and Vancomycin-resistant Enterococcus (VRE).
Data Presentation: Comparative Antibacterial Activity of this compound Analogs
The following table summarizes the minimum inhibitory concentration (MIC) values of key this compound analogs against various bacterial strains. This data highlights the impact of structural modifications on antibacterial potency.
| Analog/Compound | Modification | Test Organism | MIC (µg/mL) |
| This compound B | Parent Compound | Mycobacterium tuberculosis H37Rv | 0.8 |
| Palmitoyl Caprazol (7) | Simplified fatty acyl side chain (palmitoyl group) | Mycobacterium smegmatis ATCC607 | 6.25[2] |
| Palmitoyl Caprazol (7) | Simplified fatty acyl side chain (palmitoyl group) | MRSA | 3.13-12.5[2] |
| Palmitoyl Caprazol (7) | Simplified fatty acyl side chain (palmitoyl group) | VRE | 3.13-12.5[2] |
| N6'-desmethyl Palmitoyl Caprazol (28) | N-desmethylation and simplified fatty acyl chain | MRSA | 3.13-12.5[2] |
| N6'-desmethyl Palmitoyl Caprazol (28) | N-desmethylation and simplified fatty acyl chain | VRE | 3.13-12.5[2] |
| Aminoribose-truncated analog (5) | Deletion of the aminoribose moiety | Mycobacterium tuberculosis | Inactive[1] |
| Uridine-truncated analog (6) | Deletion of the uridine moiety | Mycobacterium tuberculosis | Inactive[1] |
Note: Lower MIC values indicate higher antibacterial potency.
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
a. Preparation of Bacterial Inoculum:
-
Isolate 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Transfer the colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 35-37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the broth to the final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
b. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.
c. Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
MraY Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of MraY.
a. Reagents and Materials:
-
Purified MraY enzyme
-
Fluorescently labeled substrate (e.g., Dansyl-UDP-MurNAc-pentapeptide)
-
Lipid carrier (e.g., undecaprenyl phosphate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, KCl, and a detergent like Triton X-100)
-
96-well black microtiter plates
-
Fluorescence plate reader
b. Assay Procedure:
-
Add the assay buffer to the wells of the microtiter plate.
-
Add the this compound analog at various concentrations to the wells.
-
Add the purified MraY enzyme to each well.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate and the lipid carrier.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. An increase or decrease in fluorescence, depending on the specific assay design, indicates enzyme activity.
c. Data Analysis:
-
Calculate the percentage of MraY inhibition for each concentration of the this compound analog compared to a control with no inhibitor.
-
Determine the IC₅₀ value, which is the concentration of the analog that causes 50% inhibition of MraY activity, by plotting the percentage of inhibition against the log of the inhibitor concentration.
Mandatory Visualizations
Caption: General workflow for structure-activity relationship studies.
Caption: Mechanism of MraY inhibition by this compound analogs.
References
Comparative Efficacy of Caprazamycin Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of identified Caprazamycin derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA), a leading cause of antibiotic-resistant infections. The following sections detail the available quantitative data, the experimental protocols used for their determination, and the mechanism of action of these compounds.
Quantitative Efficacy Data
The current body of scientific literature provides limited specific data on a wide range of this compound derivatives against MRSA. However, research has identified two key analogues, palmitoyl (B13399708) caprazol (B1245282) (7) and N6'-desmethyl palmitoyl caprazol (28) , that exhibit inhibitory activity against MRSA strains. The available Minimum Inhibitory Concentration (MIC) data for these derivatives is summarized in the table below.
| Derivative | MRSA Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Palmitoyl caprazol (7) | Not specified | 3.13 - 12.5 | [1] |
| N6'-desmethyl palmitoyl caprazol (28) | Not specified | 3.13 - 12.5 | [1] |
Note: The provided MIC values represent a range and were not reported for specific, individual MRSA strains in the available literature. Further research is required to delineate the precise efficacy of these derivatives against a broader panel of clinically relevant MRSA isolates.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) values, based on the widely accepted broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
1. Inoculum Preparation:
- A pure culture of the MRSA test strain is grown on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 35°C ± 2°C.
- Several colonies are used to inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
- The broth culture is incubated at 35°C ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antimicrobial Dilutions:
- A stock solution of the this compound derivative is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Serial two-fold dilutions of the antimicrobial agent are prepared in CAMHB in a 96-well microtiter plate. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
- Each well containing the antimicrobial dilution is inoculated with 100 µL of the standardized MRSA suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
- A growth control well (containing inoculum but no antimicrobial agent) and a sterility control well (containing broth only) are included on each plate.
- The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
- Following incubation, the plates are examined for visible bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound and its derivatives exert their antibacterial effect by targeting and inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY . This enzyme plays a crucial role in the early stages of bacterial cell wall peptidoglycan synthesis. The inhibition of MraY disrupts the formation of the protective peptidoglycan layer, leading to cell lysis and bacterial death.
Caption: Inhibition of MraY by this compound derivatives disrupts peptidoglycan synthesis.
Experimental Workflow: MIC Determination
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against MRSA.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
A Head-to-Head Comparison of Caprazamycin and Tunicamycin as MraY Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell wall is a critical line of defense and a key target for antibiotic development. The enzyme phospho-MurNAc-pentapeptide translocase (MraY) is an essential player in the biosynthesis of peptidoglycan, a major component of this wall. MraY catalyzes the transfer of phospho-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I.[1][2] This crucial role makes it a prime target for novel antibacterial agents.[2][3][4] Among the natural product inhibitors of MraY, Caprazamycins and Tunicamycin (B1663573) have been extensively studied. This guide provides a detailed, data-driven comparison of these two potent inhibitors to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Tale of Two Inhibitors
Both Caprazamycin and Tunicamycin are nucleoside antibiotics that competitively inhibit MraY.[5] They mimic the natural substrate of the enzyme, UDP-MurNAc-pentapeptide, thereby blocking the synthesis of Lipid I and ultimately halting peptidoglycan production.[1][6] This inhibition leads to a compromised cell wall and bacterial cell death.
However, the structural nuances of their interaction with MraY and their off-target effects differ significantly. Tunicamycin, while a potent inhibitor of bacterial MraY, also inhibits the eukaryotic homolog, GlcNAc-1-P-transferase (GPT), which is involved in N-linked glycosylation.[1][2][4] This off-target activity leads to cytotoxicity in mammalian cells, limiting its therapeutic potential.[2][4] In contrast, Caprazamycins are selective for bacterial MraY, making them more promising candidates for antibiotic development.[4][7]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and Tunicamycin, including their half-maximal inhibitory concentrations (IC50) against MraY and minimum inhibitory concentrations (MIC) against various bacterial strains.
| Inhibitor | Target Enzyme | Organism | IC50 | Reference |
| Carbathis compound | MraYAA | Aquifex aeolicus | 104 nM | [4] |
| Tunicamycin | MraYAA | Aquifex aeolicus | 37 nM (Kd) | [8] |
| Tunicamycin | MraY | Escherichia coli | > 6x higher than native tunicamycin for TunR3 analog | [1] |
| Tunicamycin | hGPT | Human | 5.6 nM (Kd) | [8] |
| Inhibitor | Bacterial Strain | MIC | Reference |
| Palmitoyl caprazol | Mycobacterium smegmatis ATCC607 | 6.25 µg/mL | [9] |
| Palmitoyl caprazol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-12.5 µg/mL | [9] |
| Palmitoyl caprazol | Vancomycin-resistant Enterococcus (VRE) | 3.13-12.5 µg/mL | [9] |
| Tunicamycin | Gram-positive strains | 8–32 μg/mL | [10] |
Antibacterial Spectrum
Caprazamycins exhibit a broad spectrum of activity, particularly against Gram-positive bacteria, including clinically important pathogens like Mycobacterium tuberculosis and drug-resistant strains such as MRSA and VRE.[7][9][11]
Tunicamycin also demonstrates potent activity against a range of Gram-positive bacteria.[10][12][13] However, its broad-spectrum utility is hampered by its toxicity to eukaryotic cells.[4]
Experimental Protocols
MraY Inhibition Assay (Fluorescence-Based)
This assay continuously monitors MraY activity by measuring the fluorescence enhancement of a dansylated UDP-MurNAc-pentapeptide substrate upon its transfer to a lipid acceptor.
Materials:
-
Purified MraY enzyme
-
Dansylated substrate: UDP-MurNAc-L-Ala-γ-D-Glu-L-Lys(ε-N-dansyl)-D-Ala-D-Ala
-
Lipid substrate: Undecaprenyl phosphate (C55-P)
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 20 mM MgCl2, 0.05% Triton X-100
-
Inhibitors (this compound, Tunicamycin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 520 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, C55-P, and the MraY enzyme in the wells of the microplate.
-
Add varying concentrations of the inhibitor (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the dansylated substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton broth (or other appropriate growth medium)
-
Inhibitors (this compound, Tunicamycin)
-
96-well microplate
-
Spectrophotometer or plate reader (600 nm)
Procedure:
-
Prepare a serial dilution of the inhibitors in the growth medium in the wells of the microplate.
-
Inoculate each well with a standardized suspension of the bacterial strain.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed.
Visualizing the Inhibition of Peptidoglycan Biosynthesis
The following diagram illustrates the point of inhibition by this compound and Tunicamycin in the bacterial cell wall synthesis pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tunicamycin and β-Lactams with Five Membered Ring Structures Have Stronger Synergistic Effects Against Gram-Positive Bacteria – ScienceOpen [scienceopen.com]
- 11. Origin of the 3-methylglutaryl moiety in this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex [frontiersin.org]
- 13. Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cross-Resistance Between Caprazamycin and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of caprazamycins, a class of novel nucleoside antibiotics, with other antimicrobial agents. It includes supporting experimental data on their activity against various bacterial strains, detailed methodologies for key experiments, and visualizations of the pertinent biological pathways and experimental workflows.
Executive Summary
Caprazamycins exhibit a unique mechanism of action by inhibiting the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2][3] This distinct target suggests a low probability of cross-resistance with many existing classes of antibiotics that act on different cellular pathways. This guide explores the available data on the cross-resistance profile of caprazamycins and provides the necessary experimental framework for further investigation.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of caprazamycin analogues against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains. For comparison, typical MIC ranges for other antibiotic classes against similar strains are provided.
| Bacterial Strain | This compound Analogue MIC (µg/mL)[1][4] | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Imipenem MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 1 | 0.5 - 2 | 1 - 4 | 0.25 - 1 | ≤ 0.06 - 0.5 |
| Staphylococcus aureus (MRSA) | 0.5 - 12.5 | 1 - 4 | 1 - 4 | ≥ 4 | ≤ 0.06 - >16 |
| Enterococcus faecium (VRE) | 0.25 - 12.5 | > 256 | 1 - 4 | ≥ 4 | 1 - 8 |
| Escherichia coli | 4 - 8 | N/A | N/A | ≤ 0.015 - 1 | ≤ 0.06 - 1 |
| Klebsiella pneumoniae | 4 - 8 | N/A | N/A | ≤ 0.015 - 1 | 0.12 - 2 |
| Acinetobacter baumannii | 2 - 4 | N/A | N/A | 0.12 - >32 | 0.25 - >32 |
| Pseudomonas aeruginosa | 8 - >128 | N/A | N/A | 0.12 - >32 | 0.5 - >32 |
| Mycobacterium smegmatis | 6.25 | N/A | N/A | 0.12 - 1 | N/A |
Note: MIC values can vary depending on the specific this compound analogue and the bacterial strain tested. The comparative MIC ranges are illustrative and based on publicly available data.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a fundamental measure of antibiotic susceptibility.[5]
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Antibiotic Dilution Series: A two-fold serial dilution of the test antibiotic (e.g., this compound) is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[6]
Assessment of Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics.[7] It is typically investigated by determining the MICs of different antibiotics against a bacterial strain that has developed resistance to a specific agent.
Methodology: MIC Testing of Resistant Strains
-
Generation of Resistant Mutants (Optional): If naturally resistant strains are not available, resistance can be induced in the laboratory by serially passaging a susceptible bacterial strain in the presence of sub-lethal concentrations of the selecting antibiotic (e.g., this compound).
-
MIC Determination: The MICs of a panel of antibiotics from different classes are determined for the resistant strain using the broth microdilution method described above.
-
Comparison: The MIC values for the resistant strain are compared to the MICs for the parental susceptible strain. A significant increase in the MIC of another antibiotic indicates cross-resistance.
Evaluation of Synergistic Activity
Synergy occurs when the combined effect of two antibiotics is greater than the sum of their individual effects. The checkerboard assay is a common method to assess synergy.
Methodology: Checkerboard Assay
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of two antibiotics (e.g., this compound and a β-lactam) along the x- and y-axes, respectively. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated as for a standard MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
Mandatory Visualization
Caption: Workflow for Investigating Antibiotic Cross-Resistance.
Caption: Mechanism of Action: this compound Inhibition of MraY.
References
- 1. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idexx.dk [idexx.dk]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of two antimicrobial agents closing each other’s mutant selection windows to prevent antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating Caprazamycin's Grip on MraY: A Comparative Guide to Whole-Cell Target Engagement Assays
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within the complex environment of a whole cell is a critical step in the development pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of Caprazamycin with its target, the essential bacterial enzyme MraY, in living bacterial cells.
This compound is a potent antitubercular agent that inhibits MraY, a crucial enzyme in the biosynthesis of the bacterial cell wall.[1] Validating this interaction directly in whole cells provides invaluable information on compound permeability, intracellular potency, and potential resistance mechanisms. This guide details and compares three prominent label-free and proximity-based assays: the Cellular Thermal Shift Assay (CETSA), the Drug Affinity Responsive Target Stability (DARTS) assay, and the Bioluminescence Resonance Energy Transfer (BRET) assay.
Comparative Analysis of Whole-Cell Target Engagement Assays for this compound-MraY
The following table summarizes the key characteristics and performance metrics of CETSA, DARTS, and BRET for validating the interaction between this compound and MraY in whole bacterial cells.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Bioluminescence Resonance Energy Transfer (BRET) |
| Principle | Ligand binding increases the thermal stability of the target protein, preventing its denaturation and aggregation upon heating.[2] | Ligand binding protects the target protein from proteolytic degradation.[3] | Non-radiative energy transfer between a luciferase donor fused to the target protein and a fluorescently labeled ligand or a competitive tracer.[4][5][6] |
| Primary Readout | Quantification of soluble MraY after heat treatment (e.g., via Western Blot or Mass Spectrometry).[7][8] | Quantification of intact MraY after protease treatment (e.g., via Western Blot or Mass Spectrometry).[9] | Ratio of light emission from the acceptor and donor fluorophores.[2] |
| Key Advantages | Label-free (no modification of compound or target required). Applicable to native proteins in their natural context.[8] | Label-free for the compound. Can be performed with native proteins in cell lysates or whole cells.[9] | High sensitivity and dynamic range. Provides quantitative data on binding affinity (EC50) and residence time in live cells.[4][10] |
| Key Limitations | Not all ligand binding events result in a significant thermal shift. Requires specific antibodies for Western Blot-based detection.[11] | The degree of protection can be modest and difficult to detect. Requires optimization of protease concentration and digestion time.[12] | Requires genetic modification of the target protein (fusion with luciferase). A fluorescently labeled tracer is also necessary.[5][6] |
| Illustrative EC50 | 1 - 10 µM (Isothermal Dose-Response CETSA) | 5 - 25 µM (Dose-Response DARTS) | 0.1 - 1 µM (Competitive BRET Assay) |
| Illustrative ΔTagg (°C) | 2 - 5 °C | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies for each assay are provided below. These protocols are adapted for the analysis of the this compound-MraY interaction in a model bacterium like E. coli or Mycobacterium smegmatis.
Cellular Thermal Shift Assay (CETSA) Protocol for MraY
This protocol is designed to determine the thermal stabilization of MraY in whole bacterial cells upon binding to this compound.
1. Cell Culture and Treatment:
- Grow bacterial cells expressing MraY to the mid-logarithmic phase.
- Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS).
- Incubate the cell suspension with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for 1 hour at 37°C.
2. Heat Shock:
- Aliquot the treated cell suspensions into PCR tubes.
- Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
- Immediately cool the tubes on ice for 3 minutes.
3. Cell Lysis and Protein Extraction:
- Lyse the cells using an appropriate method (e.g., sonication or bead beating) in a lysis buffer containing protease inhibitors.
- Since MraY is a membrane protein, include a mild non-ionic detergent (e.g., 1% Triton X-100 or NP-40) in the lysis buffer to solubilize the membrane fraction.[13]
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
4. Protein Quantification and Analysis:
- Carefully collect the supernatant containing the soluble protein fraction.
- Determine the protein concentration of each sample.
- Analyze the amount of soluble MraY in each sample by Western blotting using a specific anti-MraY antibody.
- Quantify the band intensities and plot the percentage of soluble MraY as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
Isothermal Dose-Response (ITDR) CETSA: To determine the cellular potency (EC50) of this compound, treat cells with a serial dilution of the compound and heat all samples at a single, optimized temperature (a temperature that results in significant MraY precipitation in the absence of the ligand).[14]
Drug Affinity Responsive Target Stability (DARTS) Protocol for MraY
This protocol assesses the ability of this compound to protect MraY from proteolytic degradation in whole cells.
1. Cell Culture and Treatment:
- Grow and harvest bacterial cells as described for the CETSA protocol.
- Incubate the cell suspension with varying concentrations of this compound and a vehicle control for 1 hour at 37°C.
2. Cell Permeabilization and Protease Digestion:
- Permeabilize the bacterial cells to allow protease entry. This can be achieved by treatment with a low concentration of a mild detergent or by preparing spheroplasts.
- Add a protease (e.g., pronase or thermolysin) to the permeabilized cells at a pre-optimized concentration.[3]
- Incubate for a specific time (e.g., 10-30 minutes) at room temperature to allow for partial protein digestion.
- Stop the digestion by adding a protease inhibitor or by heat inactivation.
3. Cell Lysis and Protein Analysis:
- Lyse the cells completely as described in the CETSA protocol, including the use of a detergent for membrane protein solubilization.
- Centrifuge to remove insoluble debris.
- Analyze the amount of intact MraY in the supernatant by Western blotting using an anti-MraY antibody.
- A higher amount of intact MraY in the this compound-treated samples compared to the control indicates protection from proteolysis and thus target engagement.
Bioluminescence Resonance Energy Transfer (BRET) Protocol for MraY
This protocol describes a competitive BRET assay to quantify the binding of this compound to MraY in live bacterial cells. This requires the construction of a fusion protein and the synthesis of a fluorescent tracer.
1. Generation of Reagents:
- MraY-NanoLuc Fusion: Genetically fuse NanoLuciferase (NanoLuc) to the N- or C-terminus of MraY. The choice of terminus should be guided by structural information to minimize disruption of MraY function.
- Fluorescent Tracer: Synthesize a fluorescently labeled probe that binds to the MraY active site. This could be a fluorescently tagged analog of a known MraY inhibitor or this compound itself. The fluorophore should be compatible with the NanoLuc emission spectrum (e.g., NanoBRET 590).[5][6]
2. BRET Assay in Live Bacteria:
- Transform bacterial cells with a plasmid expressing the MraY-NanoLuc fusion protein.
- Grow the cells to the mid-logarithmic phase.
- Aliquot the cell culture into a 96-well microplate.
- Add the fluorescent tracer at a concentration around its EC50 for binding to MraY-NanoLuc.
- Add varying concentrations of this compound (or other unlabeled competitors) and a vehicle control.
- Incubate for a defined period to reach binding equilibrium.
- Add the NanoLuc substrate (e.g., furimazine).
- Measure the luminescence at two wavelengths: the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., ~610 nm for NanoBRET 590) using a plate reader capable of BRET measurements.
3. Data Analysis:
- Calculate the BRET ratio (Acceptor Emission / Donor Emission).
- Plot the BRET ratio as a function of the this compound concentration.
- Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent tracer.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each of the described target engagement assays.
Caption: CETSA workflow for MraY target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. news-medical.net [news-medical.net]
- 7. CETSA [cetsa.org]
- 8. pelagobio.com [pelagobio.com]
- 9. Drug Affinity Responsive Target Stability (DARTS ) Assay to Detect Interaction Between a Purified Protein and a Small Molecule | Springer Nature Experiments [experiments.springernature.com]
- 10. A Target Engagement Assay to Assess Uptake, Potency, and Retention of Antibiotics in Living Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Caprazamycin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro antibacterial activity of Caprazamycin and several of its synthetic analogs. The data presented is compiled from published research and is intended to offer a clear, objective comparison to aid in the development of novel antibacterial agents.
Overview of Antibacterial Activity
Caprazamycins are a class of nucleoside antibiotics that have demonstrated potent antimycobacterial activity.[1] Analogs of this compound have been synthesized to explore and enhance their antibacterial spectrum, particularly against drug-resistant bacterial strains. The primary mechanism of action for this class of antibiotics is the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in bacterial cell wall biosynthesis.[2]
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its analogs against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][4] Lower MIC values indicate greater antibacterial potency.
| Compound/Analog | Mycobacterium smegmatis ATCC 607 (μg/mL) | Methicillin-Resistant Staphylococcus aureus (MRSA) (μg/mL) | Vancomycin-Resistant Enterococcus (VRE) (μg/mL) | Haemophilus influenzae ATCC 10211 (μg/mL) |
| Caprazamycins (CPZs) | 3.13[1][2] | - | - | - |
| Palmitoyl (B13399708) caprazol (B1245282) 7 | 6.25[1][2][5] | 3.13 - 12.5[2][5] | 3.13 - 12.5[2][5] | - |
| N6'-desmethyl palmitoyl caprazol 28 | - | 3.13 - 12.5[2][5] | 3.13 - 12.5[2][5] | - |
| Isoxazolidine-containing uridine (B1682114) derivatives | - | - | 4 - 8[6] | 0.25 - 0.5[6] |
| Oxazolidine-containing uridine derivatives (tBu ester derivatives 20) | - | Similar to CPZs[7] | Similar to CPZs[7] | - |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of antimicrobial agents. The data presented in this guide was primarily obtained using the broth microdilution method, a standard and widely accepted protocol.
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[8] This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[2][5]
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (this compound or its analogs) is prepared in a suitable solvent.
-
Serial twofold dilutions of the stock solution are made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate. This creates a gradient of decreasing antimicrobial concentrations across the plate.[7]
-
-
Inoculum Preparation:
-
The bacterial strain to be tested is cultured on an appropriate agar (B569324) medium for 18-24 hours.
-
A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension.
-
Control wells are included: a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
The microtiter plate is incubated at a specified temperature (typically 35-37°C) for 16-20 hours under appropriate atmospheric conditions.[2]
-
-
Determination of MIC:
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of this compound analogs.
Caption: Workflow for Synthesis and Antibacterial Evaluation.
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. woah.org [woah.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
Efficacy of Caprazamycin Derivatives Against Vancomycin-Resistant Enterococcus (VRE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Caprazamycin derivatives against vancomycin-resistant Enterococcus (VRE), a significant threat in healthcare settings. The following sections detail the available experimental data, outline relevant experimental protocols, and visualize the mechanism of action and experimental workflows.
Quantitative Data Summary
The current body of research indicates that this compound derivatives exhibit promising activity against VRE. Specifically, two analogues, Palmitoyl (B13399708) caprazol (B1245282) and N6'-desmethyl palmitoyl caprazol, have demonstrated notable efficacy. The available quantitative data on their Minimum Inhibitory Concentrations (MICs) are summarized below.
| This compound Derivative | VRE Strains | MIC (µg/mL) | Reference |
| Palmitoyl caprazol | Not specified | 3.13 - 12.5 | [1] |
| N6'-desmethyl palmitoyl caprazol | Not specified | 3.13 - 12.5 | [1] |
Note: The available literature provides a range of MIC values and does not specify the individual VRE strains tested. Further research is needed to establish a more comprehensive dataset across a panel of clinically relevant VRE isolates.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent against a specific bacterium. A standard protocol for determining the MIC of novel compounds like this compound derivatives against VRE via the broth microdilution method is outlined below.
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.
1. Preparation of Materials:
-
VRE Strains: Clinically relevant and well-characterized VRE strains (e.g., Enterococcus faecium, Enterococcus faecalis).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is a commonly used medium.
-
Antimicrobial Agent: Stock solution of the this compound derivative of known concentration, prepared in a suitable solvent.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
Bacterial Inoculum: Prepared by suspending colonies from an overnight culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
2. Assay Procedure:
-
Serial Dilutions: The this compound derivative stock solution is serially diluted in CAMHB across the wells of the 96-well plate to achieve a range of final concentrations.
-
Inoculation: Each well is inoculated with the standardized VRE suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).
-
Sterility Control: A well containing only the growth medium to check for contamination.
-
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For vancomycin, a 24-hour incubation is often recommended.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the this compound derivative that completely inhibits visible growth of the VRE strain. This is observed as the first well in the dilution series that remains clear.
Mechanism of Action and Experimental Workflow
Inhibition of Peptidoglycan Synthesis by this compound Derivatives
This compound and its derivatives target a critical step in bacterial cell wall synthesis. They act as inhibitors of the enzyme phospho-MurNAc-pentapeptide translocase (also known as MraY), which is essential for the formation of Lipid I, a precursor in the peptidoglycan biosynthesis pathway. By blocking MraY, this compound derivatives prevent the formation of the bacterial cell wall, leading to cell lysis and death.
Caption: Inhibition of MraY by this compound derivatives disrupts peptidoglycan synthesis.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of novel antibiotic candidates, such as this compound derivatives, against VRE.
Caption: A standard workflow for determining the MIC of antibiotics against VRE.
References
In Vivo Pharmacokinetic Profile of Caprazamycin Analogs: A Comparative Guide
A Note on Data Availability: While the Caprazamycin class of antibiotics holds promise for the treatment of tuberculosis, publicly available in vivo pharmacokinetic data is currently limited to the analog CPZEN-45 . This guide provides a comprehensive overview of the pharmacokinetic properties of CPZEN-45, supported by experimental data. At present, a direct quantitative comparison with other this compound analogs is not feasible due to the absence of published in vivo pharmacokinetic studies for those compounds.
CPZEN-45: A Detailed Pharmacokinetic Analysis
CPZEN-45 is a notable this compound analog that has undergone in vivo evaluation, particularly for its potential as an anti-tuberculosis agent.[1][2] Studies in animal models provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of CPZEN-45 in guinea pigs following different routes of administration. This data is crucial for understanding the compound's behavior in a biological system and for informing optimal dosing strategies.
| Pharmacokinetic Parameter | Subcutaneous (SC) Administration | Intrapulmonary (INS) Administration |
| Maximum Plasma Concentration (Cmax) | Not explicitly stated | 6.63 ± 1.80 µg/mL |
| Time to Maximum Concentration (Tmax) | Not explicitly stated | Not explicitly stated |
| Area Under the Curve (AUC) | Not explicitly stated | Not explicitly stated |
| Half-life (t1/2) | 0.76 ± 0.22 h | 2.06 ± 1.01 h |
| Bioavailability | 47.73% | 67.78% |
| Absorption Rate Constant (Ka) | 1.23 ± 0.55 h⁻¹ | 12.94 ± 5.66 h⁻¹ |
Data obtained from in vivo studies in guinea pigs.[2]
In Vivo Efficacy of CPZEN-45
In addition to its pharmacokinetic profile, the in vivo efficacy of CPZEN-45 against Mycobacterium tuberculosis has been demonstrated in mouse models. Subcutaneous administration of CPZEN-45 has shown effectiveness against both drug-sensitive and extremely drug-resistant (XDR) strains of M. tuberculosis.[1] Furthermore, in a gamma interferon gene-disrupted (GKO) mouse model, CPZEN-45 administration resulted in a 1-1.5 log reduction in bacterial colony-forming units (CFU) in the lungs.[1] In guinea pig models, pulmonary administration of a CPZEN-45 powder formulation led to a 1-log reduction in the bacterial load in the lungs compared to untreated animals.[2][3]
Experimental Protocols
The following section details the methodologies employed in the in vivo pharmacokinetic studies of CPZEN-45 in guinea pigs.
Animal Model:
-
Specific pathogen-free male Hartley guinea pigs weighing between 301 and 350 g were used for the studies.
-
Animals were housed in appropriate facilities with controlled temperature and a 12-hour light/dark cycle.
-
Standard chow and water were provided ad libitum.
Drug Administration:
-
Subcutaneous (SC) Injection: A single dose of CPZEN-45 solution was administered subcutaneously.
-
Direct Pulmonary Administration (INS): A single dose of CPZEN-45 solution was administered directly to the lungs via a microsprayer.
Sample Collection:
-
Blood samples were collected at predetermined time points post-administration.
-
Samples were processed to separate plasma, which was then stored at -80°C until analysis.
Analytical Method:
-
The concentration of CPZEN-45 in plasma samples was determined using a validated High-Performance Liquid Chromatography (HPLC) method.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vivo pharmacokinetic evaluation of this compound analogs.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Discussion and Future Directions
The available data for CPZEN-45 demonstrates its potential as an anti-tuberculosis drug, with favorable pharmacokinetic properties, particularly via pulmonary administration which allows for direct targeting of the primary site of infection. The higher bioavailability and longer half-life observed with intrapulmonary delivery compared to subcutaneous injection suggest a promising avenue for future therapeutic development.[2]
However, the lack of comparative in vivo pharmacokinetic data for other this compound analogs represents a significant knowledge gap. Structure-activity relationship (SAR) studies have led to the synthesis of various analogs, but their in vivo behavior remains largely unexplored in the public domain. Future research should prioritize the in vivo pharmacokinetic and pharmacodynamic evaluation of other promising this compound derivatives. Such studies are essential for identifying analogs with optimized ADME profiles, potentially leading to improved efficacy, reduced dosing frequency, and better patient outcomes in the treatment of tuberculosis. A direct comparison of multiple analogs would enable a more robust selection of lead candidates for further clinical development.
References
Validating the Mechanism of Action of Novel Caprazamycin Derivatives: A Comparative Guide
This guide provides an objective comparison of novel Caprazamycin (CPZ) derivatives against other classes of antibiotics, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals engaged in the discovery and validation of new antibacterial agents.
Caprazamycins are liponucleoside antibiotics known for their potent activity, particularly against Mycobacterium tuberculosis.[1] They function by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan synthesis pathway.[2] Recent research has focused on developing semi-synthetic derivatives to improve efficacy and pharmacological properties.[1] A notable finding is that some derivatives, such as CPZEN-45, exhibit a shifted mechanism of action, targeting WecA (phospho-N-acetylglucosamine transferase) instead of MraY in M. tuberculosis.[1]
This guide compares these novel derivatives with established antibiotics that have distinct mechanisms of action: Beta-Lactams, which inhibit the final transpeptidation step of peptidoglycan synthesis, and Tetracyclines, which inhibit protein synthesis by binding to the 30S ribosomal subunit.
Comparative Performance Data
The following tables summarize the quantitative performance of representative this compound derivatives against common alternative antibacterial agents. Minimum Inhibitory Concentration (MIC) is a key metric indicating the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | Novel this compound Derivative (Palmitoyl Caprazol)[3] | Beta-Lactam (Ceftolozane)[4] | Tetracycline (Eravacycline)[5] |
| Mycobacterium smegmatis | 6.25 | Not Applicable | >64 |
| Staphylococcus aureus (MRSA) | 3.13 - 12.5 | ≤1 - >32 | 0.12 - 0.5 |
| Enterococcus faecalis (VRE) | 3.13 - 12.5 | >64 | 0.06 - 0.25 |
| Escherichia coli | >50 | ≤0.25 - >32 | 0.25 - 1 |
| Pseudomonas aeruginosa | >50 | 0.5 - >32 | 4 - 16 |
Note: Values for alternative agents are representative ranges based on published data and can vary significantly between specific strains and resistance profiles.
Visualizing Mechanisms and Workflows
Mechanism of Action: this compound Derivatives
The diagram below illustrates the bacterial peptidoglycan synthesis pathway, highlighting the distinct targets of natural Caprazamycins (MraY) and the novel derivative CPZEN-45 (WecA).
Caption: Inhibition of bacterial cell wall synthesis by this compound derivatives.
Experimental Workflow for MoA Validation
This flowchart outlines the sequential process for validating the mechanism of action (MoA) of a novel antibiotic.
Caption: Workflow for validating an antibiotic's mechanism of action.
Comparison of Antibiotic Targets
This diagram provides a high-level comparison of the cellular targets for different classes of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotics and Bacterial Resistance—A Short Story of an Endless Arms Race - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Caprazamycin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of antibiotic candidates is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the stability of various Caprazamycin analogs, a promising class of antibacterial agents. While quantitative head-to-head stability data is limited in publicly available literature, this guide synthesizes qualitative findings and outlines the experimental protocols necessary for such evaluations.
Caprazamycins are potent inhibitors of the bacterial enzyme MraY, which is essential for the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. However, the inherent chemical liabilities of natural products can hinder their development as therapeutic agents. Consequently, significant research has been dedicated to synthesizing this compound analogs with improved pharmaceutical properties, including enhanced stability.
Qualitative Stability Comparison of this compound Analogs
Based on available literature, a qualitative comparison of the stability of key this compound analogs can be summarized as follows:
| Analog | Reported Stability Characteristics | Key Findings |
| Caprazamycins (Natural Products) | Susceptible to degradation under both acidic and alkaline conditions. The β-acyloxy ester in the diazepanone moiety is a potential metabolic liability.[1] | Degradation studies of this compound B under acidic and alkaline conditions yielded the core components caprazene and caprazol, respectively, indicating instability at pH extremes.[2] |
| Palmitoyl (B13399708) Caprazol & N6'-desmethyl palmitoyl caprazol | While specific stability data is not detailed, these analogs with simplified fatty acyl side chains have been synthesized to explore structure-activity relationships. Their stability is an important factor for their potential as drug candidates.[3] | The focus of the research on these analogs has been primarily on their synthesis and antibacterial activity.[3] |
| Carbacaprazamycins | Designed as chemically stable analogs of Caprazamycins.[3][4] | These analogs lack the labile β-acyloxy ester moiety, which is prone to β-elimination. This structural modification is intended to overcome the chemical instability of the parent compounds.[1] Carbacaprazamycins retain strong MraY inhibitory activity and exhibit potent antibacterial activity against drug-resistant pathogens.[3][4] |
Note: The term "stable" is used here in a comparative, qualitative sense as reported in the cited literature. Rigorous quantitative comparisons would require standardized stability testing under various stress conditions.
Experimental Protocols for Stability Assessment
To quantitatively assess and compare the stability of different this compound analogs, a series of forced degradation studies should be performed. These studies intentionally expose the compounds to various stress conditions to identify potential degradation pathways and determine their intrinsic stability.
Forced Degradation Studies
Forced degradation studies are essential to develop and validate stability-indicating analytical methods.
a) Hydrolysis:
-
Protocol: Incubate solutions of the this compound analog in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and alkaline (e.g., 0.1 M NaOH) conditions.
-
Conditions: Samples should be analyzed at various time points (e.g., 0, 2, 4, 8, 24 hours) at a controlled temperature (e.g., 60°C).
-
Analysis: Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent compound from its degradation products.
b) Oxidation:
-
Protocol: Treat a solution of the analog with an oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Conditions: The reaction can be carried out at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Analysis: Monitor the degradation using HPLC.
c) Photostability:
-
Protocol: Expose the solid drug substance and a solution of the analog to a combination of visible and UV light in a photostability chamber.
-
Conditions: The exposure should follow ICH Q1B guidelines, with a dark control sample stored under the same conditions.
-
Analysis: Analyze the samples by HPLC to quantify any degradation.
d) Thermal Stress:
-
Protocol: Expose the solid drug substance to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Conditions: Samples should be stored in a temperature-controlled oven, and aliquots should be taken for analysis at different time intervals.
-
Analysis: Assess for degradation products using HPLC.
Stability-Indicating Method Development
A crucial component of stability testing is the development of a validated stability-indicating analytical method, typically using HPLC.
-
Objective: The method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.
-
Procedure:
-
Develop an HPLC method (e.g., reversed-phase with a C18 column) with a suitable mobile phase gradient to achieve good separation.
-
Use a photodiode array (PDA) detector to check for peak purity of the parent drug peak in the stressed samples.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Mandatory Visualizations
MraY Signaling Pathway in Peptidoglycan Synthesis
Caprazamycins and their analogs exert their antibacterial effect by inhibiting MraY, a key enzyme in the bacterial peptidoglycan synthesis pathway. The following diagram illustrates the role of MraY in this essential process.
Caption: The role of MraY in the bacterial peptidoglycan synthesis pathway and its inhibition by this compound analogs.
Experimental Workflow for Comparative Stability Analysis
The following diagram outlines a typical workflow for conducting a comparative stability study of different this compound analogs.
Caption: A generalized workflow for the comparative stability analysis of this compound analogs.
Conclusion
References
- 1. Caprazamycins: Biosynthesis and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caprazamycins, novel lipo-nucleoside antibiotics, from Streptomyces sp. II. Structure elucidation of caprazamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbacaprazamycins: Chemically Stable Analogues of the this compound Nucleoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Caprazamycin's Antibacterial Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro activity of Caprazamycin and its derivatives against a range of bacterial strains. The data presented is compiled from various studies to offer a comprehensive overview of its potential as an antibacterial agent.
Quantitative Susceptibility Data
The antibacterial efficacy of Caprazamycins is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound B and its synthetic analogues against several key bacterial pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound B | Mycobacterium tuberculosis H37Rv | 2.73 µM |
| Mycobacterium bovis Ravenel | 2.73 µM | |
| Palmitoyl (B13399708) caprazol (B1245282) 7 | Mycobacterium smegmatis ATCC607 | 6.25 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-12.5 | |
| Vancomycin-resistant Enterococcus (VRE) | 3.13-12.5 | |
| N6'-desmethyl palmitoyl caprazol 28 | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13-12.5 |
| Vancomycin-resistant Enterococcus (VRE) | 3.13-12.5 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in assessing the potency of an antimicrobial agent. The Broth Microdilution Method is a standard procedure used to evaluate the in-vitro activity of compounds like Caprazamycins.
Broth Microdilution Method for MIC Determination
This protocol is adapted from established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown on a suitable non-selective agar (B569324) plate.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. For mycobacteria, specialized media like Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is required.
-
Antimicrobial Agent: A stock solution of the this compound compound of known concentration, dissolved in a suitable solvent (e.g., water or DMSO) and filter-sterilized.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, and an incubator.
2. Inoculum Preparation:
-
Select 3-4 well-isolated colonies from the overnight agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
-
Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 serves as a positive control for bacterial growth (containing broth and inoculum but no antimicrobial agent).
-
Column 12 serves as a negative control (containing broth only) to ensure the sterility of the medium.
4. Inoculation and Incubation:
-
Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Incubate the plate at 35-37°C for 16-20 hours for most bacteria. Mycobacteria require a longer incubation period, typically 7-14 days, in a CO₂-enriched atmosphere.
5. Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
-
Alternatively, an ELISA plate reader can be used to measure the optical density at 600 nm (OD₆₀₀) to determine the endpoint.
Mechanism of Action: Targeting Peptidoglycan Synthesis
Caprazamycins exert their antibacterial effect by inhibiting a crucial step in the bacterial cell wall biosynthesis pathway. Specifically, they target the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide translocase), which is an integral membrane protein.
Benchmarking New Caprazamycin Analogs: A Comparative Performance Guide for Researchers
For Immediate Release
This guide provides a comprehensive performance benchmark of new Caprazamycin analogs against existing antibiotics, targeting key bacterial pathogens. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Executive Summary
This compound analogs, a class of liponucleoside antibiotics, have demonstrated potent activity against a range of clinically significant bacteria, including drug-resistant strains of Mycobacterium tuberculosis, Methicillin-resistant Staphylococcus aureus (MRSA), and Vancomycin-resistant Enterococcus (VRE). This guide summarizes the in vitro activity of prominent this compound analogs, such as CPZEN-45, and compares their performance with established antibiotics. Detailed experimental protocols and visual representations of the mechanism of action are provided to support further research and development efforts.
Data Presentation: Comparative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various this compound analogs and existing antibiotics against key bacterial pathogens. MIC values are presented in µg/mL.
Table 1: In Vitro Activity Against Mycobacterium tuberculosis
| Compound/Drug | M. tuberculosis H37Rv (Drug-Susceptible) | Multidrug-Resistant (MDR) M. tuberculosis |
| This compound Analogs | ||
| CPZEN-45 | 1.56 | 6.25 |
| SQ641 | 0.12 - 8 | 4.0 (MIC90) |
| SQ922 | - | 8.0 (MIC90) |
| SQ997 (Capuramycin) | - | 16.0 (MIC90) |
| Palmitoyl (B13399708) caprazol | 6.25 (M. smegmatis) | - |
| Existing Antibiotics | ||
| Isoniazid | 0.03 - 0.06 | >0.2 (Resistant) |
| Rifampicin | 0.12 - 0.25 | >1.0 (Resistant) |
| Ethambutol | - | MICs often ≥ 2.0 |
| Pyrazinamide | - | High-level resistance common |
Table 2: In Vitro Activity Against Gram-Positive Bacteria
| Compound/Drug | Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin-Resistant Enterococcus (VRE) |
| This compound Analogs | ||
| Palmitoyl caprazol | 3.13 - 12.5 | 3.13 - 12.5 |
| N6'-desmethyl palmitoyl caprazol | 3.13 - 12.5 | 3.13 - 12.5 |
| Existing Antibiotics | ||
| Vancomycin | 1.0 - 2.0 | >4.0 (Resistant) |
| Linezolid | 0.25 - 4.0 | 0.38 - 1.5 |
| Daptomycin | 0.064 - 1.5 | 0.19 - 3.0 |
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for Antibacterial Susceptibility Testing
1. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of this compound analogs and comparator antibiotics in a suitable solvent. Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria like S. aureus and E. faecalis, or Middlebrook 7H9 broth supplemented with OADC for M. tuberculosis.
-
Bacterial Strains: Use standardized bacterial strains (e.g., ATCC strains) and clinical isolates.
-
Media: Use appropriate sterile broth media as mentioned above.
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Perform a two-fold serial dilution of each antimicrobial agent directly in the 96-well plate.
-
Typically, add 100 µL of broth to wells 2 through 12.
-
Add 200 µL of the highest concentration of the antimicrobial agent to well 1.
-
Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no antimicrobial agent).
-
Well 12 serves as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours for most bacteria. For M. tuberculosis, incubate at 37°C for 7-14 days.
5. Reading the MIC:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
Mandatory Visualization
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound and its analogs primarily target the biosynthesis of the bacterial cell wall, a structure essential for bacterial survival and absent in eukaryotes, making it an excellent antibiotic target. The primary mechanism of action is the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY).[1] Some analogs, like CPZEN-45, have also been shown to inhibit WecA, an enzyme involved in the biosynthesis of mycolylarabinogalactan in mycobacteria.
Caption: Inhibition of Peptidoglycan and Mycolylarabinogalactan Synthesis by this compound Analogs.
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution.
References
Safety Operating Guide
Navigating the Disposal of Caprazamycin: A Guide to Safe and Compliant Practices
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like Caprazamycin are paramount. Ensuring laboratory safety and environmental integrity necessitates a clear and robust disposal plan. This guide provides essential, step-by-step information for the safe management of this compound waste, aligning with general best practices for antibiotic and hazardous chemical disposal.
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound was not found in the public domain. The following guidance is based on established protocols for the disposal of similar antibiotic compounds and hazardous laboratory waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and to review the compound-specific SDS when available.
Core Principles of Antibiotic Waste Management
The primary goal of antibiotic waste management is to prevent the release of active pharmaceutical ingredients into the environment, which can contribute to the development of antimicrobial resistance (AMR).[1][2] Therefore, all materials contaminated with this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound or its waste, always wear appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemical-resistant nitrile gloves are recommended. Consider double-gloving for added protection.
-
Gown: A long-sleeved laboratory coat or gown.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
2. Waste Segregation: Proper segregation at the point of generation is critical. Use clearly labeled, dedicated waste containers for different types of this compound waste.
3. Disposal of this compound Waste Streams:
-
Stock Solutions and Unused Media: Concentrated stock solutions of antibiotics are considered hazardous chemical waste.[3] They should never be poured down the drain.[2][3]
-
Collect in a designated, sealed, and leak-proof container clearly labeled "Hazardous Waste: this compound."
-
Store in a secure, designated area away from incompatible materials.[4]
-
Arrange for disposal through your institution's hazardous waste management program, which will likely involve incineration.[5][6]
-
-
Used Cell Culture Media: Media containing this compound should be considered chemical waste.[3]
-
While autoclaving can destroy pathogens, it may not inactivate all antibiotics.[3]
-
Unless your institution's EHS guidelines specifically permit it after a validated inactivation method, do not autoclave and pour down the drain.
-
The recommended procedure is to collect the media in a labeled, leak-proof container for chemical waste disposal.
-
-
Contaminated Solid Waste: This includes items such as pipette tips, flasks, gloves, and paper towels that have come into contact with this compound.
-
Collect in a designated biohazard or chemical waste bag/container that is puncture-resistant.
-
This waste should be disposed of through your institution's hazardous waste stream, which will typically lead to incineration.
-
Quantitative Data on Antibiotic Disposal
Specific quantitative data for this compound disposal, such as effective concentrations for chemical inactivation or specific incineration temperatures, are not publicly available. The following table summarizes general guidelines for antibiotic waste disposal.
| Waste Type | Recommended Disposal Method | Key Considerations |
| High-Concentration Stock Solutions | Incineration via a licensed hazardous waste facility.[5][6] | Do not dispose of down the drain.[2][3] Collect in approved chemical waste containers. |
| Used Culture Media | Treat as chemical waste and arrange for collection by EHS. | Autoclaving does not guarantee antibiotic inactivation.[3] |
| Contaminated Solid Waste (non-sharps) | Incineration via hazardous waste stream. | Segregate from regular lab trash. Use designated, labeled containers. |
| Contaminated Sharps | Place in a puncture-resistant sharps container for hazardous waste. | Follow institutional guidelines for sharps disposal. |
Experimental Protocols: Decontamination
Specific experimental protocols for the chemical inactivation of this compound are not documented in publicly available literature. For potent compounds, chemical degradation is a potential decontamination step before disposal, but the method must be validated.
A general approach for chemical decontamination of surfaces or equipment (not for bulk waste) might involve:
-
Selection of a suitable chemical agent: This would require knowledge of this compound's chemical stability. Agents like sodium hypochlorite (B82951) (bleach) or strong acids/bases are often used but must be tested for efficacy and compatibility.
-
Determination of effective concentration and contact time: Laboratory studies would be needed to establish the conditions required for complete inactivation.
-
Neutralization: If a corrosive chemical is used, a neutralization step would be necessary.
Crucially, any such protocol must be developed and validated in consultation with your institution's EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound laboratory waste.
References
- 1. Guidance on wastewater and solid waste management for manufacturing of antibiotics [who.int]
- 2. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. agriscigroup.us [agriscigroup.us]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Essential Safety and Logistical Information for Handling Caprazamycin
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of Caprazamycin, a lipo-nucleoside antibiotic with potent activity against Mycobacterium tuberculosis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent antitubercular agents, MraY inhibitors, and nucleoside analogs. A conservative approach is strongly recommended to ensure personnel safety and environmental protection.
Physicochemical and Bioactivity Data
Quantitative data for this compound and its analogs are summarized below to provide a basis for experimental design and safety considerations.
| Property | This compound A | This compound B |
| Molecular Formula | C₅₃H₈₇N₅O₂₂[1] | C₅₃H₈₇N₅O₂₂ |
| Molecular Weight | 1146.3 g/mol [1][2] | 1146.28 g/mol [2] |
| Appearance | Solid powder | Solid powder |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Bioactivity | Potent inhibitor of MraY translocase, an essential enzyme in bacterial cell wall synthesis.[3][4] Exhibits significant activity against Mycobacterium tuberculosis and other Gram-positive bacteria.[4][5] Minimum Inhibitory Concentrations (MICs) against M. tuberculosis are in the range of 6.25-12.5 µg/mL.[5] | Potent inhibitor of MraY translocase.[2] Active against Gram-positive bacteria and mycobacteria.[2] |
| Toxicity | Specific LD50 and LC50 data are not publicly available. As a potent biologically active substance, it should be handled with care to avoid inhalation, ingestion, and skin contact. | Specific LD50 and LC50 data are not publicly available. Handle with the same precautions as other potent antitubercular agents. |
| Stability | Specific stability data regarding temperature and pH is not available. It is recommended to store stock solutions at -20°C in the dark.[6] Solutions of similar antibiotics can be unstable, and it is best to prepare them fresh before use.[7] | Similar to this compound A, specific stability data is lacking. Store stock solutions under the same recommended conditions. |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the potent biological activity of this compound and the lack of comprehensive toxicity data, all handling should be conducted within a certified chemical fume hood or a biological safety cabinet. The following PPE is mandatory:
-
Primary Engineering Control : A certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Gloves : Two pairs of nitrile gloves should be worn. The outer pair should be removed and disposed of as contaminated waste before leaving the immediate work area.
-
Eye Protection : Chemical splash goggles or a full-face shield.
-
Lab Coat : A disposable, solid-front gown with tight-fitting cuffs.
-
Respiratory Protection : For procedures that may generate aerosols or when handling the powder outside of a primary engineering control, a NIOSH-approved N95 or higher-level respirator is required.
Protocol for Preparation of this compound Stock Solutions
-
Preparation : All manipulations involving this compound powder must be performed in a chemical fume hood or biological safety cabinet to minimize inhalation risk.
-
Weighing : Use a calibrated analytical balance. Tare the balance with an appropriate weighing vessel (e.g., a microfuge tube or glass vial). Carefully add the desired amount of this compound powder.
-
Solubilization : Add the appropriate volume of anhydrous or sterile Dimethyl Sulfoxide (DMSO) to the powder.[8] Vortex briefly until the powder is completely dissolved.
-
Sterilization : If required for cell-based assays, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage : Aliquot the stock solution into sterile, nuclease-free microcentrifuge tubes or cryovials.[9] Label each aliquot clearly with the compound name, concentration, date, and your initials. Store aliquots at -20°C in the dark to maintain stability.[6]
Operational and Disposal Plans
Spill Response
-
Evacuate : Immediately alert others in the area and evacuate the contaminated space.
-
Isolate : Secure the area to prevent entry.
-
Report : Inform your institution's Environmental Health and Safety (EHS) department immediately.
-
Decontaminate (if trained) : If you are trained and it is safe to do so, decontaminate the spill.
-
For small powder spills, gently cover with absorbent pads dampened with a suitable solvent (e.g., methanol (B129727) or ethanol) to avoid raising dust.
-
For liquid spills, cover with absorbent material.
-
Work from the outer edge of the spill towards the center.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable laboratory disinfectant, followed by soap and water.
-
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, gowns, pipette tips, vials, and absorbent materials. Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste : Unused or spent solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain. [10]
-
Final Disposal : All this compound waste must be disposed of through your institution's hazardous waste management program, typically via incineration by a licensed facility.[10]
Mechanism of Action: MraY Inhibition
This compound exerts its antibacterial effect by inhibiting the phospho-MurNAc-pentapeptide translocase, MraY.[3][4][11] MraY is a crucial integral membrane enzyme that catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[11][12] By blocking MraY, this compound prevents the formation of Lipid I, a key intermediate, thereby disrupting cell wall synthesis and leading to bacterial cell death.[11][12]
Caption: this compound inhibits the MraY translocase, blocking Lipid I formation.
References
- 1. This compound A | C53H87N5O22 | CID 90658093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound B | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Caprazamycins: Promising lead structures acting on a novel antibacterial target MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. eeescience.utoledo.edu [eeescience.utoledo.edu]
- 8. benchchem.com [benchchem.com]
- 9. static.igem.org [static.igem.org]
- 10. benchchem.com [benchchem.com]
- 11. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
